Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(3,3,3-trifluoropropyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJJQRSWDQBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430722-07-8 | |
| Record name | potassium trifluoro(3,3,3-trifluoropropyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives to traditional organoboron reagents, such as boronic acids and their esters.[1][2] Their enhanced stability to air and moisture, coupled with their predictable reactivity, makes them invaluable assets in modern organic synthesis, particularly within the demanding landscape of drug discovery.[3][4] This guide provides an in-depth, mechanistically-grounded protocol for the synthesis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate (CAS: 1430722-07-8). The inclusion of the 3,3,3-trifluoropropyl moiety is of particular strategic importance, as fluorinated alkyl groups are known to significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules.
We will explore a robust and efficient one-pot synthesis, beginning with the formation of a 3,3,3-trifluoropropyl Grignard reagent, followed by in-situ borylation with a trialkyl borate, and culminating in the conversion to the final trifluoroborate salt using potassium hydrogen fluoride (KHF₂). This document explains the causal chemistry behind each step, provides a detailed experimental workflow, outlines critical safety protocols, and details the analytical methods required for structural verification.
Foundational Principles: The 'Why' Behind the Synthesis
The synthesis of potassium organotrifluoroborates is a cornerstone transformation that leverages the fundamental principles of organometallic chemistry and boron chemistry. The decision to pursue a one-pot, multi-step sequence is rooted in efficiency and the management of sensitive intermediates.
Strategic Advantages of Organotrifluoroborates
Traditional boronic acids, while pivotal in Suzuki-Miyaura cross-coupling, often suffer from instability, leading to challenges in purification, stoichiometry, and long-term storage.[2] Potassium organotrifluoroborates elegantly circumvent these issues. The tetracoordinate, anionic boron center renders the C-B bond remarkably stable to oxidation and hydrolysis, effectively "protecting" the boronic acid functionality.[4] This stability allows for greater functional group tolerance and the ability to perform chemical modifications on other parts of the molecule while the valuable C-B bond remains intact.[1]
The Synthetic Pathway: A Mechanistic Overview
The conversion of a suitable starting material into this compound proceeds through three key mechanistic stages, which can be seamlessly integrated into a single reaction vessel.
-
Organometallic Formation: The journey begins with the generation of a nucleophilic carbon source. An organomagnesium halide (Grignard reagent) is the logical choice, formed from the corresponding 1-halo-3,3,3-trifluoropropane. This step transforms the electrophilic carbon of the C-X bond into a highly nucleophilic carbon poised to attack an electrophile.
-
Borylation: The Grignard reagent is introduced to a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The nucleophilic carbon attacks the electron-deficient boron atom, displacing an alkoxide ligand to form a boronate ester.
-
Trifluoroborate Salt Formation: The final and defining step is the treatment of the intermediate boronate ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][5] This reagent serves as the source for both potassium counterions and the fluoride ligands, which displace the remaining alkoxides on the boron atom to form the stable, crystalline trifluoroborate salt.
Caption: Overall synthetic pathway from starting halide to the final potassium trifluoroborate salt.
In-Depth Experimental Protocol
This protocol is designed as a self-validating system. Successful execution relies on strict adherence to anhydrous conditions during the initial stages and careful handling of corrosive reagents.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Mmol | Equivalents | Notes |
| 1-Bromo-3,3,3-trifluoropropane | C₃H₄BrF₃ | 176.97 | 1.77 g (1.13 mL) | 10.0 | 1.0 | Ensure anhydrous. |
| Magnesium Turnings | Mg | 24.31 | 267 mg | 11.0 | 1.1 | Activate by oven-drying. |
| Iodine | I₂ | 253.81 | 1 crystal | - | Catalytic | For Grignard initiation. |
| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 2.26 g (2.9 mL) | 12.0 | 1.2 | Use freshly distilled or from a sealed bottle. |
| Potassium Hydrogen Fluoride | KHF₂ | 78.10 | 3.12 g | 40.0 | 4.0 | Highly Corrosive. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | - | From a solvent purification system or freshly distilled. |
| Methanol (MeOH) | CH₃OH | 32.04 | ~30 mL | - | - | ACS Grade. |
| Deionized Water | H₂O | 18.02 | ~30 mL | - | - | For KHF₂ solution. |
| Acetone | C₃H₆O | 58.08 | ~100 mL | - | - | For washing. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | - | For washing. |
Step-by-Step Synthesis Procedure
Critical Prerequisite: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout Steps 1-4.
-
Initiation of Grignard Reagent:
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, add magnesium turnings (267 mg, 11.0 mmol).
-
Briefly heat the flask under vacuum with a heat gun and backfill with inert gas.
-
Add a single crystal of iodine. A purple vapor or brown coating on the magnesium indicates successful activation.
-
Add 10 mL of anhydrous THF to the flask.
-
-
Formation of Grignard Reagent:
-
In the dropping funnel, prepare a solution of 1-bromo-3,3,3-trifluoropropane (1.77 g, 10.0 mmol) in 15 mL of anhydrous THF.
-
Add ~1 mL of the bromide solution to the stirring magnesium suspension. The reaction is initiated when the brown iodine color fades and gentle bubbling is observed. Gentle warming with a heat gun may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation.
-
-
Borylation (In-Situ):
-
Cool the Grignard solution to 0 °C using an ice-water bath.
-
Add triisopropyl borate (2.26 g, 12.0 mmol) dropwise via syringe over 15 minutes. An exothermic reaction will occur, forming a white precipitate. Maintain the internal temperature below 10 °C.
-
After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Formation of the Trifluoroborate Salt:
-
In a separate beaker, carefully dissolve potassium hydrogen fluoride (3.12 g, 40.0 mmol) in a mixture of 15 mL of methanol and 15 mL of deionized water. Caution: KHF₂ is corrosive and will etch glass over time.[3] Prepare this solution immediately before use.
-
Cool the boronate ester reaction mixture back to 0 °C.
-
Slowly add the aqueous KHF₂ solution to the vigorously stirring reaction mixture. A thick, white precipitate will form.
-
After addition, remove the ice bath and stir vigorously at room temperature for 1 hour.
-
-
Isolation and Purification:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Collect the resulting white solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake sequentially with cold acetone (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove salts and organic impurities.
-
Dry the fine white powder under high vacuum to a constant weight. A typical yield is 75-85%.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
NMR Spectroscopy
NMR is the most definitive tool for characterizing organotrifluoroborates.[6][7] The spectra provide a unique fingerprint of the molecule's structure.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (DMSO-d₆) | ~2.10 - 2.30 | m (triplet of quartets) | - | -CH₂-CF₃ |
| ~0.40 - 0.60 | m (broad triplet) | - | -CH₂-BF₃⁻ | |
| ¹³C NMR (DMSO-d₆) | ~126 | q | ¹JCF ≈ 275 | -C F₃ |
| ~32 | q | ²JCF ≈ 30 | -C H₂-CF₃ | |
| ~20 | broad | - | -C H₂-BF₃⁻ (broad due to quadrupolar boron) | |
| ¹⁹F NMR (DMSO-d₆) | ~ -65 | t | ³JFH ≈ 11 | -CF ₃ |
| ~ -135 to -140 | q | ¹JFB ≈ 65-70 | -BF ₃⁻ | |
| ¹¹B NMR (DMSO-d₆) | ~3.0 - 4.0 | q | ¹JBF ≈ 65-70 | -B F₃⁻ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration. Coupling to the ¹¹B nucleus is often observable in the ¹⁹F spectrum, and vice-versa, providing definitive evidence of the -BF₃⁻ group formation.[6]
Safety and Hazard Management
A rigorous commitment to safety is non-negotiable. Several reagents used in this synthesis pose significant hazards.
-
Potassium Hydrogen Fluoride (KHF₂): This is the most hazardous reagent in the protocol. It is highly toxic if swallowed and causes severe skin burns and eye damage.[8][9] Upon contact with moisture or acids, it can release highly corrosive hydrogen fluoride (HF) gas.[10]
-
Grignard Reagents: These are highly reactive and pyrophoric upon contact with air and react violently with water. The synthesis must be conducted under a strict inert atmosphere.
-
Anhydrous Solvents (THF, Ether): These are flammable and can form explosive peroxides. Use from sealed containers or freshly distilled.
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory. For handling KHF₂, a face shield and heavier-duty gloves are strongly recommended.[9][11]
Waste Disposal: Quench any unreacted Grignard reagent by slowly adding it to a cooled solution of isopropanol. Acidic and basic aqueous waste should be neutralized before disposal. All fluoride-containing waste must be treated as hazardous and disposed of according to institutional guidelines, often by precipitation with a calcium salt.[10]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow from preparation to final analysis.
Conclusion
The synthesis of this compound is a highly reliable and scalable process that provides access to a valuable building block for medicinal chemistry and materials science. By leveraging a one-pot Grignard-borylation-fluorination sequence, this guide presents an efficient pathway to a stable, easy-to-handle surrogate for the corresponding boronic acid. The inherent stability of the product facilitates its use in complex synthetic routes, particularly in late-stage functionalization where the introduction of a trifluoropropyl group is desired. Adherence to the detailed protocol and stringent safety measures outlined herein will ensure a successful and safe synthesis for researchers aiming to incorporate this versatile reagent into their discovery programs.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Vedejs, E., & Chapman, R. W., Fields, S. C., Lin, S., Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Aryltrifluoroborates: Convenient Precursors to Aryldifluoroboranes. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
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Sciencemadness Wiki. (n.d.). Potassium bifluoride. Retrieved from [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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PubMed. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031-4. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
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Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 324. [Link]
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Silva, V. L. M., et al. (2010). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]
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Lloyd-Jones, G. C., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(12), 3812–3816. [Link]
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Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134(17), 7431-7441. [Link]
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Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4398–4401. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
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ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
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Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1115–1131. [Link]
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JACS Au. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(9), 1795–1798. [Link]
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Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
-
Stefani, H. A., et al. (2008). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1525. [Link]
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Introduction to Potassium Organotrifluoroborates: Stability and Synthetic Utility
An In-depth Technical Guide to the Crystal Structure of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific compound (CAS: 1430722-07-8) is not presently available, this document outlines the essential methodologies and interpretive frameworks required to elucidate and analyze its three-dimensional atomic arrangement. By leveraging established principles of crystallography and drawing parallels with structurally related organotrifluoroborates, this guide serves as a robust resource for its structural investigation.
Potassium organotrifluoroborates are a class of highly versatile and increasingly important reagents in modern organic synthesis. Their appeal to drug development professionals lies in their remarkable stability compared to their boronic acid counterparts. They are typically crystalline, air- and moisture-stable solids, which simplifies handling, storage, and precise dispensing in complex synthetic protocols.
This compound (C₃H₄BF₆K) is of particular interest due to the presence of the trifluoropropyl moiety. This functional group can impart unique electronic properties and enhance the metabolic stability and lipophilicity of drug candidates, making it a valuable building block in medicinal chemistry. The primary application of such compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the creation of carbon-carbon bonds in the synthesis of novel active pharmaceutical ingredients (APIs). A precise understanding of the solid-state structure of this reagent is paramount for controlling its reactivity and for the rational design of new synthetic methodologies.
Elucidating the Crystal Structure: A Step-by-Step Workflow
The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique provides precise coordinates of atoms in the crystal lattice, from which bond lengths, bond angles, and intermolecular interactions can be derived.
Synthesis and Crystallization
The first and often most challenging step is the synthesis of high-quality single crystals of this compound. The general synthesis of potassium alkyltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).
Experimental Protocol: Synthesis of this compound
-
Starting Material: Begin with 3,3,3-trifluoropropane-1-boronic acid.
-
Reaction Setup: In a polyethylene or Teflon flask (to prevent etching of glassware by HF), dissolve the boronic acid in methanol.
-
Addition of KHF₂: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydrogen fluoride (KHF₂). A white precipitate of the potassium trifluoroborate salt is expected to form.
-
Isolation: The resulting slurry is stirred at room temperature, and the solvent is removed under reduced pressure. The solid residue is then washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material and dried under vacuum.
Crystal Growth: Obtaining diffraction-quality single crystals is a critical step. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is crucial and often determined empirically.
Single-Crystal X-ray Diffraction (SCXRD)
The SCXRD workflow is a systematic process to determine the crystal structure from a suitable single crystal.
Experimental Workflow for SCXRD
Caption: A typical workflow for crystal structure determination using single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations of the atoms. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.
-
Validation: The final structure is validated using crystallographic software to check for any inconsistencies or errors. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[1]
Analysis of the Crystal Structure: Insights from an Analogous Compound
In the absence of a published structure for this compound, we can infer likely structural features by examining a related compound, Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate .
Table 1: Crystallographic Data for Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate
| Parameter | Value |
| Chemical Formula | K⁺·C₄H₇BF₃O⁻ |
| Formula Weight | 178.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.882(2) |
| b (Å) | 7.2668(15) |
| c (Å) | 9.2317(18) |
| β (°) | 101.52(3) |
| Volume (ų) | 715.3(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.654 |
The Trifluoroborate Anion
The [R-BF₃]⁻ anion is the core functional unit. Based on numerous studies of organotrifluoroborates, the boron atom will adopt a distorted tetrahedral geometry. The C-B bond length is a key parameter, and for similar structures, it is typically in the range of 1.59-1.61 Å. The B-F bond lengths are expected to be around 1.37-1.42 Å. The F-B-F bond angles are generally smaller than the ideal tetrahedral angle of 109.5°, while the C-B-F angles are typically larger.
For this compound, the propyl chain will be attached to the boron atom. The trifluoromethyl group at the 3-position is expected to influence the electronic properties of the C-B bond and may participate in weak intermolecular interactions.
The Potassium Cation and Crystal Packing
The potassium cation (K⁺) plays a crucial role in the crystal packing. It will be coordinated by multiple fluorine atoms from neighboring trifluoroborate anions. In the case of Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate, the K⁺ ion is surrounded by six anions, with K···F distances ranging from 2.779(1) to 3.048(1) Å. A similar coordination environment is anticipated for the title compound.
These ionic interactions between K⁺ and the [R-BF₃]⁻ anions will dictate the overall three-dimensional packing of the molecules in the crystal lattice. The specific arrangement will determine the crystal's density, stability, and dissolution properties.
Diagram of Anion-Cation Interaction
Caption: Schematic representation of the coordination of a potassium cation by fluorine atoms from adjacent trifluoroborate anions.
Significance for Drug Development
A detailed understanding of the crystal structure of this compound provides several key advantages for drug development professionals:
-
Quality Control: A known crystal structure serves as a definitive fingerprint for the compound, allowing for unambiguous identification and quality control of batches. Powder X-ray diffraction (PXRD) can be used for routine analysis, with the single-crystal structure providing the reference pattern.
-
Structure-Activity Relationships (SAR): The precise bond lengths and angles can be used in computational models to better understand the electronic and steric properties of the trifluoropropyl group, aiding in the design of more effective drug candidates.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and stability. A foundational understanding of the primary crystal structure is the first step in a comprehensive polymorph screen, which is critical for drug formulation and regulatory approval.
-
Rational Process Development: Knowledge of the crystal packing and intermolecular interactions can inform decisions in process chemistry, such as the choice of crystallization solvents and conditions for purification.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a comprehensive framework for its determination and analysis. The methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are well-established. By applying these techniques, researchers can elucidate the precise three-dimensional structure of this valuable synthetic building block. The resulting structural information will be invaluable for quality control, computational modeling, and the rational design of next-generation pharmaceuticals. The analysis of related known structures provides a strong indication of the expected molecular geometry and crystal packing, paving the way for a full structural characterization.
References
-
Molander, G. A., & Brown, A. R. (2012). An Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Organic Syntheses, 89, 423-432. [Link]
-
Ramachandran, P. V., & Mitsuhashi, W. (2015). (Z)- or (E)-Selective Hydrogenation of Potassium (3,3,3-Trifluoroprop-1-yn-1-yl)trifluoroborate: Route to Either Isomer of β-Trifluoromethylstyrenes. Organic Letters, 17(5), 1252–1255. [Link]
-
Stefani, H. A., Vieira, A. S., & Zukerman-Schpector, J. (2008). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1525. [Link]
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Wikipedia contributors. (2023). Cambridge Structural Database. Wikipedia, The Free Encyclopedia. [Link]
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An In-Depth Technical Guide to the NMR Spectroscopy of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Introduction
Overview of Potassium Organotrifluoroborates in Drug Discovery
Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly within the realm of drug discovery.[1][2] Their remarkable stability towards air and moisture, in stark contrast to the more sensitive boronic acids and esters, allows for indefinite storage at room temperature without special precautions.[3][4] This robustness, coupled with their high reactivity in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has cemented their status as versatile building blocks in the synthesis of complex organic molecules.[1][2] The trifluoroborate moiety is stable towards numerous reagents, enabling functional group manipulation on other parts of the molecule while preserving the crucial carbon-boron bond for subsequent reactions.[1]
Introducing Potassium 3,3,3-trifluoropropane-1-trifluoroborate: Structure and Significance
This compound (C₃H₄BF₆K) is a unique member of this class of compounds, featuring two distinct sources of fluorine: a trifluoromethyl (-CF₃) group on the propane backbone and a trifluoroborate (-BF₃⁻) moiety. This dual fluorination imparts specific physicochemical properties that are of interest to medicinal chemists, as the introduction of fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The structure of this compound is presented in Figure 1.
Figure 1: Chemical structure of this compound.
The Role of NMR Spectroscopy in Characterizing Organotrifluoroborates
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of potassium organotrifluoroborates. A comprehensive analysis using a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecule's structure and purity.[5][6][7] While ¹H and ¹³C NMR are standard for organic compounds, ¹⁹F and ¹¹B NMR are particularly crucial for this class of molecules, offering direct insight into the integrity of the trifluoroborate group and the electronic environment of the fluorine atoms.[3]
Theoretical Framework: Predicting the NMR Spectra
A clear understanding of the expected NMR signals for this compound is fundamental to accurate spectral interpretation. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹¹B, ¹⁰B) and the extensive spin-spin coupling between them leads to complex but highly informative spectra.
¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns
The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene (-CH₂-) groups of the propane backbone. The protons on the carbon adjacent to the trifluoromethyl group (C-3) will be deshielded due to the electron-withdrawing nature of the fluorine atoms. The protons on the carbon adjacent to the trifluoroborate group (C-1) will also experience some deshielding. The coupling patterns will be complex due to both geminal (²JHH) and vicinal (³JHH) proton-proton coupling, as well as coupling to the adjacent fluorine atoms (²JHF and ³JHF).
¹³C NMR Spectroscopy: Influence of Fluorine on Carbon Signals
The ¹³C NMR spectrum will display three distinct carbon signals corresponding to the propane backbone. The carbon of the trifluoromethyl group (C-3) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The methylene carbons (C-1 and C-2) will also exhibit coupling to the fluorine atoms, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei.[8] The carbon directly attached to the boron atom (C-1) is often observed as a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.[5][7]
¹⁹F NMR Spectroscopy: A Tale of Two Trifluoromethyl Groups
The ¹⁹F NMR spectrum is arguably the most informative for this compound. Two distinct signals are expected: one for the trifluoromethyl group (-CF₃) and another for the trifluoroborate group (-BF₃⁻). The chemical shifts for trifluoroborate anions typically fall in the range of -129 to -141 ppm.[5][7] The signal for the -BF₃⁻ group should appear as a quartet due to coupling with the ¹¹B nucleus (I=3/2), resulting in four lines of approximately equal intensity.[5][7] The signal for the -CF₃ group will likely be a triplet due to vicinal coupling with the protons on the adjacent methylene group (³JHF).
¹¹B NMR Spectroscopy: Probing the Tetrahedral Boron Center
The ¹¹B NMR spectrum provides direct evidence for the formation and purity of the trifluoroborate salt.[3] Boron-11 is a quadrupolar nucleus (I=3/2), which often leads to broad signals.[9][10] However, for the symmetrical tetrahedral environment of the trifluoroborate anion, a relatively sharp quartet is expected due to coupling with the three equivalent fluorine atoms (¹JBF).[3] The chemical shift of this quartet is characteristic of tetracoordinated boron in an organotrifluoroborate.[3]
Key Concepts: J-Coupling and Quadrupolar Effects
-
J-Coupling (Spin-Spin Coupling): This phenomenon arises from the interaction of nuclear spins through the bonding electrons.[11] In this molecule, extensive J-coupling is expected between ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and geometry of the molecule.[11][12]
-
Quadrupolar Effects: Nuclei with a spin quantum number (I) greater than 1/2, such as ¹¹B and ¹⁰B, possess an electric quadrupole moment.[9][10] The interaction of this quadrupole moment with the local electric field gradient can lead to rapid nuclear relaxation and, consequently, broad NMR signals.[13] This effect is particularly noticeable for the ¹¹B signal and the ¹³C signal of the carbon directly bonded to boron.[5][7]
Experimental Protocols: Acquiring High-Quality NMR Data
Materials and Instrumentation
-
Compound: this compound (CAS: 1430722-07-8).[14]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe.
-
NMR Tubes: Standard 5 mm NMR tubes. For ¹¹B NMR, quartz tubes are recommended to avoid background signals from borosilicate glass, although not strictly necessary for routine analysis.[9]
-
Deuterated Solvents: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are suitable solvents due to the good solubility of potassium organotrifluoroborates in polar solvents.[5]
Step-by-Step Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If necessary, briefly warm the sample to aid dissolution.
-
Allow the sample to equilibrate to the spectrometer's probe temperature before data acquisition.
NMR Instrument Setup and Calibration
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Reference the spectra appropriately:
-
¹H NMR: Use the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[5]
-
¹³C NMR: Use the central peak of the solvent multiplet (e.g., DMSO-d₆ at 39.5 ppm).[5]
-
¹⁹F NMR: Use an external reference such as CFCl₃ (0.0 ppm) or a secondary reference like trifluoroacetic acid.[5]
-
¹¹B NMR: Use an external reference such as BF₃·Et₂O (0.0 ppm).[5]
-
Detailed Acquisition Parameters for Each Nucleus
The following are typical starting parameters that may require optimization based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | ¹¹B NMR |
| Pulse Angle | 45° | 30° | 45° | 90° |
| Acquisition Time | ~3-4 s | ~1-2 s | ~1-2 s | ~0.1-0.2 s |
| Relaxation Delay | 2 s | 2 s | 2 s | 1 s |
| Number of Scans | 16 | 1024 | 32 | 512 |
| Spectral Width | ~15 ppm | ~220 ppm | ~250 ppm | ~200 ppm |
Note: For ¹¹B NMR, using a modified pulse sequence or line-narrowing techniques may improve resolution and allow for better observation of coupling constants.[5][6]
Spectral Analysis and Data Interpretation
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two complex multiplets.
-
-CH₂-CF₃: This multiplet will likely appear further downfield due to the strong electron-withdrawing effect of the -CF₃ group. It will be split into a triplet by the adjacent -CH₂- group (³JHH) and each of these peaks will be further split into a quartet by the three fluorine atoms (³JHF).
-
-CH₂-BF₃⁻: This multiplet will be a triplet due to coupling with the adjacent -CH₂- group (³JHH). Further splitting from the -BF₃⁻ group is possible but may be less resolved due to the quadrupolar nature of boron.
Analysis of the ¹³C NMR Spectrum
Three main signals are anticipated in the ¹³C NMR spectrum.
-
C-3 (-CF₃): This signal will be a quartet with a large one-bond C-F coupling constant (¹JC-F).
-
C-2 (-CH₂-): This signal will be a triplet of quartets due to coupling with its own protons and the -CF₃ group.
-
C-1 (-CH₂-BF₃⁻): This signal will be broadened due to the quadrupolar relaxation of the attached ¹¹B nucleus.[5][7] It will also exhibit coupling to its attached protons.
Analysis of the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be the most diagnostic.
-
-BF₃⁻: A quartet with a ¹JFB coupling constant, appearing in the characteristic region for trifluoroborates (-129 to -141 ppm).[5][7]
-
-CF₃: A triplet due to coupling with the adjacent methylene protons (³JHF).
Analysis of the ¹¹B NMR Spectrum
A single, relatively sharp quartet is expected, characteristic of the tetrahedral -BF₃⁻ group. The observation of this quartet is a strong confirmation of the salt's formation and integrity.[3]
Integrated Spectroscopic Data Summary (Predicted)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | Downfield | Triplet of Quartets | ³JHH, ³JHF | -CH₂-CF₃ |
| Upfield | Triplet | ³JHH | -CH₂-BF₃⁻ | |
| ¹³C | ~125 | Quartet | ¹JC-F | -CF₃ |
| Midfield | Triplet of Quartets | ¹JCH, ³JCF | -CH₂- | |
| Upfield (broad) | Triplet | ¹JCH | -CH₂-BF₃⁻ | |
| ¹⁹F | ~ -135 | Quartet | ¹JFB | -BF₃⁻ |
| ~ -70 | Triplet | ³JFH | -CF₃ | |
| ¹¹B | ~ 0 to 5 | Quartet | ¹JBF | -BF₃⁻ |
Advanced NMR Techniques and Troubleshooting
2D NMR Spectroscopy for Unambiguous Assignments
For a molecule with such complex coupling patterns, 2D NMR experiments are invaluable for definitive assignments.
-
COSY (Correlation Spectroscopy): Will show correlations between the two methylene proton signals, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range correlations (2-3 bonds), for example, between the protons of one methylene group and the carbon of the other, and between protons and the fluorinated carbons.
Variable Temperature (VT) NMR
VT-NMR studies could be employed to investigate any dynamic processes, such as restricted rotation around the C-C bonds, although significant effects are not anticipated for this flexible alkyl chain.
Common Spectroscopic Challenges and Solutions
-
Broad ¹¹B Signals: If the ¹¹B signal is broader than expected, it could indicate the presence of impurities or decomposition. Using less viscous solvents or acquiring the spectrum at a higher temperature can sometimes improve resolution.[5]
-
Complex ¹H and ¹⁹F Multiplets: Overlapping multiplets can be difficult to interpret. Higher field strength spectrometers will provide better signal dispersion. 2D NMR techniques are the most robust solution for deciphering these complex patterns.
-
Impurities: The presence of the corresponding boronic acid (from hydrolysis) is a common impurity. This will give rise to different ¹¹B and ¹⁹F signals. Careful synthesis and handling are key to minimizing impurities.[5]
Conclusion: A Comprehensive Spectroscopic Portrait
The multinuclear NMR spectroscopic analysis of this compound provides a detailed and unambiguous characterization of its molecular structure. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, supplemented with 2D techniques, allows for the complete assignment of all signals and confirmation of the compound's identity and purity. This comprehensive spectroscopic data is essential for researchers and scientists utilizing this valuable building block in drug discovery and organic synthesis.
References
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D'Vries, R. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
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PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
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Augustine, G. J., et al. (2020). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 284, 133-144. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
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ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
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Organic Spectroscopy International. (n.d.). 11B NMR. [Link]
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PubMed Central. (2015). Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers. [Link]
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Grandinetti, P. J. (2001). Three-Coordinated Boron-11 Chemical Shifts in Borates. Inorganic Chemistry, 40(24), 6234-6242. [Link]
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JACS. (1999). Site Connectivities in Amorphous Materials Studied by Double-Resonance NMR of Quadrupolar Nuclei: High-Resolution 11B ↔ 27Al Spectroscopy of Aluminoborate Glasses. [Link]
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PubMed Central. (1973). A Nuclear Magnetic Resonance and Relaxation Study of Dimethoxyborane. [Link]
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Molander, G. A., & Ito, T. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 9(12), 2273-2276. [Link]
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ACS Publications. (2020). Dipolar Heteronuclear Correlation Solid-State NMR Experiments between Half-Integer Quadrupolar Nuclei: The Case of 11B–17O. [Link]
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ACS Publications. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Link]
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The Royal Society of Chemistry. (n.d.). BF3K SI ChemSci Revisions Combined. [Link]
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Organic Syntheses. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. [Link]
-
PubMed. (1998). Vicinal fluorine-proton coupling constants. [Link]
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Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. [Link]
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Automated Topology Builder. (n.d.). 1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray. [Link]
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PubChem. (n.d.). 1,1,1-Trifluoropropane. [Link]
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National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
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Wiley-VCH. (n.d.). Supporting Information. [Link]
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Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
Wikipedia. (n.d.). J-coupling. [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
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Mass spectrometry analysis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Introduction
This compound (C₃H₄BF₆K), with a molecular weight of 203.96 g/mol , is a pivotal reagent in modern organic synthesis.[1] As a stable, solid precursor to a highly reactive boronic acid, it finds extensive use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science for creating carbon-carbon bonds.[2] The precise structural integrity and purity of this organoboron compound are paramount for reaction efficiency, yield, and the ultimate quality of the final product.
Mass spectrometry stands as the definitive analytical tool for the comprehensive characterization of such reagents. However, the unique properties of organotrifluoroborates—being polar, non-volatile salts—present specific analytical challenges that necessitate a tailored methodological approach. This guide, intended for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of the mass spectrometric techniques optimized for the analysis of this compound. We will delve into the causality behind experimental choices, from sample preparation and ionization source selection to advanced fragmentation analysis and elemental verification, ensuring a robust and self-validating analytical workflow.
Core Principles: Ionization of Organotrifluoroborates
The analytical journey begins with the generation of gas-phase ions from the solid salt. For polar, pre-charged molecules like potassium organotrifluoroborates, Electrospray Ionization (ESI) is the preeminent technique.[3]
The Rationale for Negative-Ion ESI:
This compound exists in solution as a potassium cation (K⁺) and a trifluoroborate anion ([CF₃CH₂CH₂BF₃]⁻). ESI, particularly in the negative ion mode, is exceptionally well-suited to directly sample and desolvate this pre-existing anion. This "soft ionization" method imparts minimal excess energy to the molecule, which is crucial for preserving its structure.[4] The primary species observed in the mass spectrum is therefore the intact molecular anion, [C₃H₄F₆B]⁻, allowing for unambiguous determination of its molecular weight. Studies have consistently shown that low-resolution LC-ESIMS in negative ion mode allows for clear observation of the molecular anions of interest for various organotrifluoroborates.[5]
High-Resolution Mass Spectrometry (HRMS) is indispensable for moving beyond simple molecular weight confirmation to the high-accuracy mass measurement required for determining elemental composition. By achieving mass accuracy of less than 5 parts per million (ppm), HRMS provides definitive evidence of a compound's chemical formula, a critical requirement for publication and regulatory submission.[6][7]
Experimental Workflow: Molecular Characterization via ESI-MS
A robust analytical workflow ensures reproducibility and accuracy. The following sections detail a validated protocol for the complete molecular characterization of this compound.
Part A: Sample Preparation & Calibration
The quality of the mass spectrum is fundamentally dependent on proper sample preparation. The primary challenge for low-mass compounds (<300 amu) in negative ESI mode is the availability of suitable internal reference standards for mass calibration.[5]
Expert Insight: While common calibrants like cesium iodide provide regularly spaced peaks, they are often too far apart for accurate calibration in the low mass range. Research has demonstrated that commercially available organic sulfates, such as sodium n-butyl sulfate, serve as excellent internal standards, enabling mass accuracy within 5 ppm for organotrifluoroborates.[5]
Experimental Protocol: Sample Preparation
-
Analyte Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of high-purity methanol to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL for infusion.
-
Calibrant Solution: Prepare a separate 1-5 µg/mL solution of sodium n-butyl sulfate in methanol.
-
Working Solution: For direct infusion, combine the analyte and calibrant solutions. Alternatively, infuse them separately using a dual-spray source or sequentially for external calibration. Methanol is the solvent of choice due to its polarity, which aids in dissolving the salt, and its volatility, which facilitates efficient desolvation in the ESI source.
| Calibrant Compound | Formula | Anion [M-Na]⁻ | Exact Mass (m/z) |
| Sodium ethyl sulfate | C₂H₅NaO₄S | C₂H₅O₄S⁻ | 125.0016 |
| Sodium n-propyl sulfate | C₃H₇NaO₄S | C₃H₇O₄S⁻ | 139.0172 |
| Sodium n-butyl sulfate | C₄H₉NaO₄S | C₄H₉O₄S⁻ | 153.0328 |
Part B: ESI-HRMS Analysis
This phase focuses on generating high-quality data using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap, or Sector).
Experimental Protocol: Data Acquisition
-
Mode: Operate the mass spectrometer in negative electrospray ionization mode (-ESI).
-
Infusion: Introduce the sample solution via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Parameter Optimization: Adjust source parameters to maximize the signal of the target ion while minimizing in-source fragmentation. The goal is efficient desolvation without inducing thermal decomposition.
-
Acquisition: Acquire data in profile mode over a mass range of m/z 50-500, ensuring sufficient resolution (>10,000 FWHM) to perform accurate mass measurements.
| Instrument Parameter | Typical Setting | Rationale |
| Capillary Voltage | -2.5 to -3.5 kV | Promotes stable electrospray of negative ions. |
| Source Temperature | 100 - 150 °C | Aids in solvent evaporation (desolvation). |
| Desolvation Gas Flow | 400 - 600 L/hr (N₂) | Assists in removing solvent from droplets. |
| Cone Voltage | -20 to -40 V | Guides ions into the mass analyzer; higher values can induce fragmentation. |
Expected Results & Data Validation
The primary ion observed will be the [C₃H₄F₆B]⁻ anion. HRMS analysis provides a highly accurate mass measurement that is used to confirm the elemental composition.
| Ion Formula | Theoretical Exact Mass | Observed Mass (Example) | Mass Error (ppm) |
| [C₃H₄¹¹B F₆]⁻ | 165.0292 | 165.0289 | -1.8 |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) helps confirm its structure. In an MS/MS experiment, the parent ion of interest is isolated and then fragmented by collision-induced dissociation (CID).[8] The resulting fragment ions provide a structural fingerprint of the molecule.
Predicted Fragmentation Pathways:
Based on the chemistry of related compounds, two primary fragmentation pathways are plausible for the [C₃H₄F₆B]⁻ anion:
-
Loss of Neutral BF₃: The B-C bond can cleave, leading to the loss of a neutral boron trifluoride (BF₃) molecule. This is a common pathway for organotrifluoroborates.[9]
-
Rearrangement and C-C Cleavage: Energy imparted during CID can induce rearrangements and cleavage of the propyl backbone, potentially leading to smaller fluorinated or boron-containing fragments like [BF₄]⁻.
Experimental Protocol: Product Ion Scan
-
Instrument Mode: Set the instrument to MS/MS or "product ion scan" mode.
-
Precursor Selection: Isolate the [C₃H₄F₆B]⁻ ion (m/z 165.03) in the first mass analyzer (e.g., quadrupole).
-
Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon) in a collision cell. Ramp the collision energy (e.g., 10-30 eV) to observe the onset and evolution of fragmentation.
-
Analysis: Scan the second mass analyzer to detect the resulting fragment ions.
| Precursor Ion (m/z) | Observed Fragment (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 165.03 | 97.02 | 68.01 | [CF₃CH₂CH₂F]⁻ |
| 165.03 | 86.99 | 78.04 | [BF₄]⁻ |
Elemental & Isotopic Analysis via ICP-MS
For applications requiring precise quantification of boron content or for studies involving isotopic labeling, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the technique of choice.[10] A significant challenge in boron analysis is the potential loss of the element as volatile boric acid during sample digestion.[11]
Expert Insight: To overcome this, an improved wet acid digestion method utilizing mannitol is employed. Boric acid reacts with polyols like mannitol to form a stable, non-volatile complex, ensuring complete recovery of boron during sample preparation.[12]
Experimental Protocol: Boron Quantification
-
Digestion: Accurately weigh the sample (~25 mg) into a Teflon vessel. Add a mixture of high-purity hydrofluoric acid (HF), nitric acid (HNO₃), and a mannitol solution.
-
Heating: Heat the sealed vessel at 100-140 °C to ensure complete dissolution of the sample.[12]
-
Dilution: After cooling, dilute the digestate with deionized water to a final concentration suitable for ICP-MS analysis (typically in the low ppb range).
-
ICP-MS Analysis: Introduce the sample into the ICP-MS. Monitor both boron isotopes, ¹⁰B and ¹¹B, to determine the total boron concentration and verify the natural isotopic abundance.[10][13]
The precision for boron determination using ICP-MS is typically below 20% RSD, with accuracy between 80-120%.[10] This method provides orthogonal confirmation of the compound's composition by verifying its elemental (boron) content.
Conclusion
The comprehensive mass spectrometric analysis of this compound is a multi-faceted process that provides a complete picture of its identity, structure, and purity. Negative-ion ESI-HRMS serves as the primary tool for unambiguous molecular formula confirmation, leveraging specific internal calibrants to achieve high mass accuracy. Tandem MS/MS provides definitive structural proof through controlled fragmentation, while ICP-MS offers a robust method for elemental and isotopic verification. By understanding the causality behind each methodological choice, from ionization physics to sample preparation chemistry, researchers can implement a self-validating workflow that ensures the highest degree of analytical confidence, supporting the rigorous demands of modern chemical research and drug development.
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Petrillo, D. E., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-5. [Link]
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Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-5. [Link]
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ACS Fall 2025. High accuracy mass spectrometry of potassium organotrifluoroborates. American Chemical Society. [Link]
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Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]
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Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Scilit. [Link]
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Liu, Y., et al. (2010). Mass spectrometric analysis for organic boron compounds. 2010 International Conference on Electrical and Control Engineering. [Link]
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Leśniewska, B., et al. (2016). Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations. Environmental Science and Pollution Research International, 23(1), 119-126. [Link]
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Frontier Specialty Chemicals. (n.d.). This compound. Frontier Specialty Chemicals. [Link]
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Guevara-Vela, J. M., et al. (2002). Cluster ions derived from sodium and potassium tetrafluoroborate and their collision induced dissociation in an ion trap mass spectrometer. Journal of Mass Spectrometry, 37(6), 626-34. [Link]
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Vanderpool, R. A., et al. (1994). Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-10 Stable Isotope Experiments with Plants, Rats, and Humans. Environmental Health Perspectives, 102(Suppl 7), 13-20. [Link]
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Wang, X., et al. (2023). In-Depth Method Investigation for Determination of Boron in Silicate Samples Using an Improved Boron–Mannitol Complex Digestion Method by Inductively Coupled Plasma Mass Spectrometry. Molecules, 28(1), 384. [Link]
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Wang, X., et al. (2024). Accurate Boron Determination in Tourmaline by Inductively Coupled Plasma Mass Spectrometry: An Insight into the Boron–Mannitol Complex-Based Wet Acid Digestion Method. Minerals, 14(6), 629. [Link]
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Wikipedia. (2024). Electrospray ionization. Wikipedia. [Link]
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- 10. Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. uvm.edu [uvm.edu]
An In-Depth Technical Guide to the Thermal Stability of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 3,3,3-trifluoropropane-1-trifluoroborate stands as a significant reagent in modern synthetic chemistry, valued for its stability and utility in cross-coupling reactions. This guide provides a comprehensive analysis of its thermal stability, a critical parameter for its storage, handling, and application in diverse reaction conditions. We delve into the theoretical underpinnings of its stability, present illustrative thermal analysis data, and provide detailed experimental protocols for researchers to conduct their own assessments using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a practical resource for scientists leveraging this versatile compound in pharmaceutical research and development.
Introduction: The Rise of Organotrifluoroborates
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. Historically, boronic acids and their esters have been the workhorses for this transformation. However, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, have driven the search for more robust alternatives.[1][2][3]
Potassium organotrifluoroborates have emerged as a superior class of reagents, offering remarkable stability to air and moisture, which simplifies their handling and storage.[2][4][5][6] This stability is conferred by the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from premature degradation.[1] this compound (CAS: 1430722-07-8, Molecular Formula: C₃H₄BF₆K) is a prime example of this class, offering a unique trifluoropropyl moiety for introduction into complex molecules.[3] Understanding its thermal stability is paramount for its effective utilization, especially in reactions requiring elevated temperatures.
Chemical and Physical Properties
This compound is a crystalline solid that is generally stable under ambient conditions.[5] Its structure, featuring a propane chain with a trifluoromethyl group at one end and a trifluoroborate group at the other, contributes to its unique reactivity and stability.
| Property | Value |
| CAS Number | 1430722-07-8 |
| Molecular Formula | C₃H₄BF₆K |
| Molecular Weight | 203.96 g/mol |
| Appearance | White to off-white crystalline solid |
| Stability | Stable to air and moisture at room temperature.[2][4] |
The synthesis of this and other potassium organotrifluoroborates is typically straightforward, often involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6] This method is robust and allows for the preparation of a wide array of functionalized organotrifluoroborates.
Thermal Stability Analysis
The thermal stability of a reagent is a critical factor that dictates its shelf-life and the viable temperature range for its reactions. While specific experimental data for this compound is not extensively published, we can infer its thermal behavior based on closely related compounds and general principles of organotrifluoroborate chemistry. For instance, potassium trifluoromethyltrifluoroborate has been reported to be highly thermally stable, with no decomposition observed below 300 °C.[7] This suggests that the presence of fluorine atoms contributes significantly to the thermal robustness of the molecule.
Illustrative Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data
The following table presents illustrative data that one might expect from a TGA and DSC analysis of this compound. This data is based on the known high stability of analogous fluorinated organotrifluoroborates and should be considered as a predictive guide.
| Parameter | Illustrative Value | Interpretation |
| TGA Onset of Decomposition (Tonset) | > 300 °C | Indicates high thermal stability, with significant mass loss beginning above this temperature. |
| TGA Peak Decomposition Temperature (Tpeak) | ~350 °C | The temperature at which the maximum rate of mass loss occurs. |
| Residue at 600 °C | Varies | The remaining mass will likely consist of inorganic boron and potassium compounds. |
| DSC Melting Point (Tm) | Not typically observed | Decomposition often occurs before melting for such salts. |
| DSC Exothermic Event | Corresponds with TGA mass loss | The decomposition process is expected to be exothermic. |
Disclaimer: The data in this table is illustrative and intended for educational purposes. Actual experimental values may vary.
Proposed Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through the cleavage of the carbon-boron bond and the subsequent breakdown of the organic fragment. The presence of multiple fluorine atoms may influence the decomposition mechanism.
Caption: Proposed thermal decomposition pathway.
Experimental Protocols for Thermal Analysis
To empower researchers to independently assess the thermal stability of this compound, we provide detailed, step-by-step methodologies for TGA and DSC analysis.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8]
Objective: To determine the onset temperature of decomposition and the mass loss profile.
Instrumentation: A standard thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550 or similar).[8]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the peak decomposition temperature from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8]
Objective: To identify thermal transitions such as melting and decomposition.
Instrumentation: A standard differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500 or similar).[8]
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the decomposition point identified by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic (melting) or exothermic (decomposition) peaks.
-
Correlate any observed thermal events with the mass loss data from TGA.
-
Caption: Experimental workflow for thermal analysis.
Implications for Drug Development and Synthetic Chemistry
The high thermal stability of this compound is a significant asset in drug development and complex molecule synthesis. This stability allows for:
-
Wider Reaction Windows: The ability to withstand higher temperatures enables a broader range of reaction conditions to be explored, potentially leading to improved yields and faster reaction times.
-
Late-Stage Functionalization: Its robustness allows for its incorporation into complex synthetic routes where sensitive functional groups might be present.
-
Microwave Chemistry: The compound is likely compatible with microwave-assisted synthesis, which often involves rapid heating to elevated temperatures.
-
Improved Safety and Handling: A high decomposition temperature reduces the risk of uncontrolled exothermic events during storage and use.
Conclusion
This compound is a valuable and robust reagent in the synthetic chemist's toolbox. Its notable thermal stability, likely exceeding 300 °C, provides a distinct advantage over more traditional organoboron compounds. By understanding its thermal properties through techniques like TGA and DSC, researchers can confidently and safely employ this compound in a wide array of synthetic applications, ultimately accelerating the discovery and development of new pharmaceuticals.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 835–845.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 725-735.
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]
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Organotrifluoroborate. Wikipedia. [Link]
- Clarke, C. J., Richardson, N. D., Firth, A. E. J., Hallett, J. P., & Licence, P. (2018).
- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group.
-
Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 51(19), 8827-8838. [Link]
- Temperature programs for DSC analysis. Download Table.
-
Thermal Decomposition. YouTube. [Link]
-
Molander, G. A., & Ito, T. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]
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Thermal Analysis. Penn State Materials Research Institute. [Link]
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An In-depth Technical Guide to the Solubility of Potassium 3,3,3-trifluoropropane-1-trifluoroborate in Organic Solvents
Foreword: Navigating the Solubility Landscape of Organotrifluoroborates
For the modern researcher in synthetic chemistry and drug development, potassium organotrifluoroborates are invaluable tools. Their remarkable stability to air and moisture, coupled with their versatile reactivity in cross-coupling reactions, has cemented their place in the synthetic chemist's arsenal.[1][2][3] However, to effectively harness their potential, a thorough understanding of their physical properties is paramount. Among these, solubility stands out as a critical parameter that dictates reaction conditions, purification strategies, and ultimately, the efficiency of a synthetic route.
The Nature of Potassium Organotrifluoroborates: A Precursor to Understanding Solubility
Potassium organotrifluoroborates are a class of organoboron compounds characterized by a tetracoordinate boron atom bearing three fluorine atoms and one organic substituent, with a potassium cation balancing the negative charge of the trifluoroborate anion.[3][5] This ionic nature is a key determinant of their physical properties.
Key Structural and Bonding Characteristics:
-
Ionic Character: The K⁺[R-BF₃]⁻ structure imparts a significant degree of ionic character to the molecule. This is a primary reason for their generally low solubility in nonpolar organic solvents.
-
Crystalline Solids: Most potassium organotrifluoroborates, including the subject of this guide, are crystalline solids at room temperature.[1] This solid-state stability contributes to their long shelf-life and ease of handling.
-
Stability: They exhibit exceptional stability towards air and water, a stark contrast to many other organoboron reagents.[1][6]
The general consensus in the scientific literature is that potassium organotrifluoroborates exhibit poor solubility in many common organic solvents.[1][7] This characteristic is often leveraged during their synthesis, where their precipitation from the reaction mixture facilitates isolation and purification.[1] However, for their application in subsequent reactions, this low solubility can be a significant drawback, necessitating careful solvent selection.
Qualitative Solubility Profile: An Informed Starting Point
Based on the general behavior of potassium organotrifluoroborates, a qualitative assessment of the solubility of Potassium 3,3,3-trifluoropropane-1-trifluoroborate can be inferred. This provides a valuable starting point for solvent screening and experimental design.
General Solubility Trends for Potassium Organotrifluoroborates:
-
High Solubility: Generally observed in polar protic solvents like water and methanol, and in polar aprotic solvents such as acetonitrile.[7] The ability of these solvents to solvate both the potassium cation and the trifluoroborate anion is crucial.
-
Moderate to Low Solubility: Expected in less polar aprotic solvents like tetrahydrofuran (THF), acetone, and ethyl acetate.
-
Insoluble or Sparingly Soluble: Typically observed in nonpolar solvents such as dichloromethane (DCM), chloroform, toluene, and hexanes.[7]
It is important to note that while these are general trends, the specific organic substituent (in this case, the 3,3,3-trifluoropropyl group) can influence the overall solubility. The presence of additional fluorine atoms in the propyl chain may slightly alter its interaction with different solvents compared to a simple alkyl or aryl group.
Quantitative Solubility Determination: A Practical Guide
To move beyond qualitative estimates, empirical determination of solubility is essential. The following section provides detailed protocols for two widely accepted methods for determining the solubility of a solid in a liquid: the Shake-Flask Method and the Dynamic (or Synthetic) Method.
The Shake-Flask Method: The "Gold Standard" for Thermodynamic Solubility
The shake-flask method, as established by Higuchi and Connors, is a robust and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] It involves creating a saturated solution in the presence of an excess of the solid solute and then measuring the concentration of the dissolved solid in the supernatant.
Experimental Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of screw-capped vials or flasks. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant-temperature bath or shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.
-
-
Sample Collection and Analysis:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The use of a syringe with a filter (e.g., 0.45 µm PTFE) is highly recommended.
-
Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a fluorine-specific analytical method.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Diagram: Workflow for the Shake-Flask Solubility Determination Method
Caption: Workflow for the Shake-Flask Method.
The Dynamic (Synthetic) Method: A Faster, High-Throughput Alternative
The dynamic, or synthetic, method offers a more rapid determination of solubility by observing the temperature at which a solid of known composition completely dissolves upon controlled heating.[8][10] This method is particularly useful for screening multiple solvents or for constructing solubility curves as a function of temperature.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the chosen organic solvent into a jacketed glass vessel.
-
-
Heating and Observation:
-
The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) under constant stirring.
-
The dissolution process is monitored visually or instrumentally. A common instrumental method involves using a turbidity sensor or a laser beam to detect the disappearance of the last solid particles.[10]
-
-
Equilibrium Temperature Determination:
-
The temperature at which the solution becomes clear (i.e., the last solid particle dissolves) is recorded as the equilibrium solubility temperature for that specific composition.
-
-
Data Analysis:
-
By repeating this procedure with different solute-solvent compositions, a solubility curve (solubility vs. temperature) can be constructed.
-
Diagram: Experimental Setup for the Dynamic Solubility Method
Caption: Dynamic Solubility Determination Setup.
Data Presentation: A Framework for Your Findings
The following table provides a structured format for reporting the solubility data of this compound obtained through the experimental methods described above.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Quantitative Solubility (mol/L) | Method Used |
| Water | 10.2 | Soluble | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 5.1 | Soluble | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 5.8 | Soluble | Data to be determined | Data to be determined | Shake-Flask |
| Tetrahydrofuran (THF) | 4.0 | Sparingly Soluble | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 5.1 | Sparingly Soluble | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane (DCM) | 3.1 | Insoluble | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 2.4 | Insoluble | Data to be determined | Data to be determined | Shake-Flask |
| Hexanes | 0.1 | Insoluble | Data to be determined | Data to be determined | Shake-Flask |
Note: The qualitative solubility is based on general trends for potassium organotrifluoroborates and should be confirmed by experimentation.
Conclusion: Empowering Research Through Foundational Data
A thorough understanding of the solubility of this compound is a cornerstone for its effective utilization in organic synthesis. While direct quantitative data is not widely published, this guide provides a comprehensive framework based on the known behavior of potassium organotrifluoroborates and, more importantly, equips researchers with the necessary protocols to generate this critical data in their own laboratories. By following the detailed methodologies for the Shake-Flask and Dynamic methods, scientists and drug development professionals can make informed decisions regarding solvent selection, reaction optimization, and purification strategies, thereby accelerating their research and development efforts.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM N-PROPYLTRIFLUOROBORATE. Retrieved from [Link]
-
Kabalka, G. W., & Molander, G. A. (2009). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 11(24), 5674–5676. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed. Retrieved from [Link]
- Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 187-226). Springer.
- Al-Obaidi, H., & Buckton, G. (2009). A review of methods for solubility determination in biopharmaceutical drug characterization. Pharmaceutical Development and Technology, 14(5), 461-470.
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A Technical Guide to the Safe Handling of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Potassium 3,3,3-trifluoropropane-1-trifluoroborate. As a stable and versatile organoboron reagent, its effective use in synthesis is predicated on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.
Section 1: Compound Identification and Properties
This compound belongs to the class of organotrifluoroborates, which are valued as air- and moisture-stable surrogates for boronic acids in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability simplifies handling and storage, offering a significant advantage over more labile organoboron compounds.[4][5]
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Chemical Name | Potassium trifluoro(3,3,3-trifluoropropyl)boranuide |
| CAS Number | 1430722-07-8[6] |
| Molecular Formula | C₃H₄BF₆K |
| Molecular Weight | 203.96 g/mol |
| Appearance | White solid |
| Melting Point | >300 °C / >572 °F[7] |
Section 2: Hazard Identification and GHS Classification
A comprehensive risk assessment begins with understanding the intrinsic hazards of the material. This compound is classified under the Globally Harmonized System (GHS) with the following hazards, which form the basis for all handling and personal protective equipment (PPE) recommendations.[6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[6] |
| Skin Irritation | 2 | H315: Causes skin irritation[6][8] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[6][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6][8] |
The causality is direct: the H315 and H319 classifications mandate robust skin and eye protection, while the H335 classification requires stringent engineering controls to prevent inhalation of dusts.[6][8]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified in Section 2, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of airborne particulates.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and addition to reaction vessels, must be performed in a certified chemical fume hood.[9][10] This is the most critical control for preventing respiratory irritation (H335).
-
Ventilation: The laboratory must be well-ventilated to ensure low background concentrations.[8]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of the handling area.[9][10]
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the compound's hazard profile.
-
Eye and Face Protection: To prevent serious eye irritation (H319), wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may be required for larger quantities or when there is a significant risk of splashing.[11]
-
Skin Protection:
-
Respiratory Protection: When handling the powder outside of a fume hood or if ventilation is insufficient, a full-face respirator with an appropriate particulate filter is required.[6]
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring operational safety. The following protocol should be incorporated into laboratory-specific Standard Operating Procedures (SOPs).
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm the fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary apparatus (spatulas, weigh paper/boats, glassware) inside the fume hood.
-
Don all required PPE (goggles, gloves, lab coat).
-
-
Weighing and Transfer:
-
Carefully open the reagent container inside the fume hood to avoid creating airborne dust.
-
Using a clean spatula, weigh the desired quantity of the compound onto weigh paper or a weigh boat.
-
To transfer the solid, gently tap it into the reaction vessel, using a powder funnel if necessary to prevent spillage.
-
-
Reaction and Workup:
-
Keep the reaction vessel capped or under an inert atmosphere as dictated by the chemical process.
-
Conduct all subsequent reaction steps within the fume hood.
-
-
Post-Handling Decontamination:
-
Securely close the primary reagent container.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface of the fume hood with an appropriate solvent.
-
Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after completing the work.[8]
-
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [11][12]* Specific Hazards: Thermal decomposition may produce irritating and highly toxic gases, including carbon oxides, boron oxides, and hydrogen fluoride. [8]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [8]
Section 7: Disposal Considerations
All waste materials, including the chemical itself, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal facility in accordance with all applicable local, state, and federal regulations. [6]* Contaminated Containers: Do not reuse empty containers. They should be treated as hazardous waste.
Section 8: References
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Potassium tetrafluoroborate. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Boron Trifluoride. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Boron trifluoride etherate spill lessons learned. [Link]
-
University of California, Santa Barbara. (n.d.). Boron Trifluoride. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Data Spill/Leaks Physical Properties Exposure Limits Protective Equipment Health Effects First Aid and Decontamination. [Link]
-
Roy, A., & Brown, J. M. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 8(26), 5975–5978. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium Tetrafluoroborate, CP. [Link]
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- 12. chemicalbook.com [chemicalbook.com]
Methodological & Application
Potassium 3,3,3-trifluoropropane-1-trifluoroborate: A Practical Protocol for Suzuki-Miyaura Coupling in Modern Drug Discovery
An Application Guide for Researchers
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to improve metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed application protocol for the use of Potassium 3,3,3-trifluoropropane-1-trifluoroborate, a versatile and stable reagent for introducing the valuable 3,3,3-trifluoropropyl group via the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic rationale behind reagent and catalyst selection, present a robust, step-by-step experimental protocol, and discuss the advantages of this methodology for professionals in pharmaceutical and chemical research.
Introduction: The Strategic Advantage of Trifluoromethyl Groups
In drug design, the modification of molecular scaffolds with specific functional groups is a critical strategy for optimizing biological and physicochemical properties.[3] The trifluoromethyl group is frequently introduced into drug candidates to fine-tune these characteristics.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a bioisostere for groups like chlorine and methyl, often leading to improved solubility, membrane permeability, and pharmacokinetic profiles.[1]
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds. However, traditional organoboron reagents like boronic acids can suffer from instability and a propensity for side reactions such as protodeboronation.[4] Potassium organotrifluoroborates have emerged as superior coupling partners due to their remarkable stability to air and moisture, crystalline nature, and ease of handling.[5] this compound thus represents an ideal reagent for reliably incorporating the trifluoropropyl motif into complex organic molecules.
The Reagent: Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborate salts offer significant practical benefits over their boronic acid counterparts:
-
Enhanced Stability: They are typically free-flowing, crystalline solids that are stable to both air and moisture, simplifying storage and handling without the need for a glovebox or specialized techniques.[4]
-
Stoichiometric Precision: Their high stability minimizes decomposition and side reactions, allowing for their use in near-stoichiometric amounts and improving the overall atom economy of the process.[5]
-
Robustness: Organotrifluoroborates are compatible with a wide range of reaction conditions and functional groups, allowing for chemical modifications on other parts of the molecule while leaving the carbon-boron bond intact.[6]
Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. While the specific details can vary, the generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A crucial distinction for organotrifluoroborates is that they are not directly active in the catalytic cycle. They serve as a stable precursor, or "pro-drug," for the active organoboron species. Under the basic reaction conditions, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid (or a related boronate species) in situ.[7] This "slow-release" mechanism is highly advantageous as it maintains a low concentration of the reactive boronic acid, minimizing unwanted side reactions like homocoupling and protodeboronation.[7]
The base is essential not only for promoting the hydrolysis of the trifluoroborate but also for activating the resulting boronic acid to facilitate the transmetalation step with the palladium complex.[8]
Experimental Protocol: Coupling of this compound
This protocol is a general method adapted from established procedures for primary and secondary alkyltrifluoroborates and is broadly applicable to a range of aryl and heteroaryl halides.[4][9]
Materials and Equipment
-
Reagents:
-
Aryl or heteroaryl halide (e.g., chloride, bromide) (1.0 equiv)
-
This compound (1.05–1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
-
Equipment:
-
Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv). If the aryl halide is a liquid, it can be added via syringe in Step 3.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Catalyst Preparation & Addition: In a separate small vial, quickly weigh and combine the Palladium(II) Acetate (0.01 mmol, 2.2 mg) and RuPhos ligand (0.02 mmol, 9.3 mg). Add this solid mixture to the main reaction tube under a positive pressure of argon. Scientist's Note: Pre-mixing the catalyst and ligand is not strictly necessary but can ensure consistency. Using a pre-catalyst complex can also be an effective strategy.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80–100 °C. Stir vigorously for 12–24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Substrate Scope and Expected Outcomes
The combination of a palladium catalyst with a bulky, electron-rich phosphine ligand like RuPhos is highly effective for coupling alkyl organoboron reagents.[4] This system demonstrates broad functional group tolerance and is effective for a wide range of aryl and heteroaryl halides.
| Aryl Halide Partner | Expected Reactivity | Notes |
| Electron-Poor Aryl Halides | Excellent | The electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂Me) facilitate the oxidative addition step, often leading to faster reactions and higher yields. |
| Electron-Rich Aryl Halides | Good to Excellent | Electron-donating groups (e.g., -OMe, -Me) can slow the oxidative addition step. The use of highly active catalysts like those with Buchwald ligands (e.g., RuPhos) is critical for success.[9] |
| Sterically Hindered Aryl Halides | Moderate to Good | Ortho-substituted aryl halides can be challenging. Higher catalyst loading or more forcing conditions (higher temperature) may be required. |
| Heteroaryl Halides | Good to Excellent | Heterocyclic substrates, such as chloropyridines, are generally effective coupling partners. The choice of base can sometimes be important to avoid side reactions with the heterocycle.[10] |
Conclusion
This compound is a highly stable, efficient, and practical reagent for the Suzuki-Miyaura cross-coupling reaction. Its use allows for the direct and reliable installation of the 3,3,3-trifluoropropyl group, a valuable component in the design of modern pharmaceuticals. The protocol described herein, utilizing a palladium/RuPhos catalyst system, is robust and applicable to a diverse range of substrates. By leveraging the superior stability of organotrifluoroborates, researchers can streamline synthetic routes, improve reproducibility, and accelerate the discovery and development of new chemical entities.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Potassium 3,3,3-trifluoropropane-1-trifluoroborate for Advanced Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of trifluoroalkyl groups into molecular scaffolds is a paramount strategy in modern medicinal chemistry, often enhancing key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing Potassium 3,3,3-trifluoropropane-1-trifluoroborate. We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and present a comprehensive guide to substrate scope, optimization, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel trifluoroethylated compounds.
Introduction: The Strategic Advantage of Trifluoroethylation
The trifluoromethyl (-CF3) and related fluoroalkyl groups are prevalent in a significant number of pharmaceuticals and agrochemicals.[4] Their incorporation can profoundly alter a molecule's electronic properties, pKa, and conformation, leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] The 3,3,3-trifluoroethyl group (-CH₂CH₂CF₃) offers a unique combination of the potent electron-withdrawing nature of the CF₃ group with a flexible ethyl linker, providing a valuable motif for drug design.
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for C-C bond formation, lauded for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based byproducts.[5][6] While traditional boronic acids are effective, they can be prone to decomposition via protodeboronation and trimerization into boroxines, complicating stoichiometry.[5][7]
Potassium organotrifluoroborates have emerged as superior coupling partners that circumvent these issues.[8] They are typically crystalline, monomeric solids that exhibit exceptional stability to both air and moisture, allowing for indefinite storage and easier handling.[8][9][10] this compound (K[F₃BCH₂CH₂CF₃]) is an excellent reagent for introducing the trifluoroethyl group, demonstrating high reactivity and reliability in palladium-catalyzed cross-coupling reactions.
The Catalytic Cycle: Mechanistic Insights
The Suzuki-Miyaura coupling of potassium organotrifluoroborates follows a well-established palladium catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. A critical feature of using organotrifluoroborates is the prerequisite activation step, where the tetracoordinate boron species is converted into a more reactive tricoordinate boronic acid or a related species in situ, a process facilitated by a base.[11]
The generally accepted mechanism is illustrated below:
Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organotrifluoroborate is activated by the base, typically forming the corresponding boronic acid in the aqueous phase.[11] This activated boron species then transfers its organic group (the trifluoroethyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (aryl and trifluoroethyl) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the cross-coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
Aryl Halide (e.g., 4-Bromoanisole)
-
This compound (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-10 mol%)[12]
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equiv.)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, THF)
-
Degassed Water
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Experimental Procedure
Caption: Figure 2. General Experimental Workflow.
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), this compound (1.3 equiv., 0.65 mmol), and the base (e.g., Cs₂CO₃, 3.0 equiv., 1.5 mmol).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 0.025 mmol, 5 mol%) and the ligand (e.g., XPhos, 0.05 mmol, 10 mol%) in a small amount of the reaction solvent. Add this catalyst premix to the main reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene, 3 mL) and degassed water (0.3 mL) via syringe. The use of a biphasic solvent system is common for reactions with trifluoroborates.[6]
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure trifluoroethylated product.
Optimization, Scope, and Troubleshooting
The success of the coupling is highly dependent on the careful selection of reaction parameters.
Parameter Optimization
| Parameter | Common Choices | Rationale & Causality |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. PdCl₂(dppf) is a stable Pd(II) precatalyst effective for many systems.[13] |
| Ligand | Bulky Biarylphosphines: XPhos, RuPhos, SPhos | Sterically hindered, electron-rich ligands promote the reductive elimination step, which can be slow for alkyl couplings, and enhance catalyst stability.[14] |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | A strong base is required to facilitate the hydrolysis of the trifluoroborate to the active boronic acid.[6] Cesium carbonate is often superior due to its higher solubility in organic solvents. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic system is crucial. The organic solvent solubilizes the catalyst and substrates, while the aqueous phase contains the base and facilitates trifluoroborate activation.[6][15] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the oxidative addition and other steps in the catalytic cycle. |
Substrate Scope
This methodology is applicable to a wide range of coupling partners. Below is a representative summary of expected outcomes.
| Aryl Halide Type | Example | Expected Reactivity / Yield | Notes |
| Electron-Rich Aryl Bromide | 4-Bromoanisole | Excellent | Generally high-yielding and fast reactions. |
| Electron-Poor Aryl Bromide | 4-Bromobenzonitrile | Excellent | The electron-withdrawing group activates the C-Br bond towards oxidative addition. |
| Sterically Hindered Aryl Bromide | 2-Bromo-m-xylene | Good to Excellent | May require more sterically demanding ligands (e.g., XPhos) and longer reaction times. |
| Heteroaryl Bromide | 3-Bromopyridine | Good to Excellent | Pyridyl substrates can sometimes inhibit catalysts; a robust ligand is key.[5] |
| Aryl Chloride | 4-Chloroanisole | Moderate to Good | C-Cl bond activation is more challenging and typically requires a highly active catalyst system (e.g., with RuPhos or other specialized ligands).[16] |
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh palladium source/ligand; ensure inert conditions are maintained. 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. 3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation of Trifluoroborate | Base is too strong or reaction time is excessively long. | Use a milder base (e.g., K₂CO₃) or reduce the reaction time by monitoring closely. |
| Formation of Side Products (e.g., homocoupling) | Catalyst decomposition; non-optimal ligand-to-metal ratio. | Increase ligand loading (e.g., from L:Pd of 2:1 to 4:1). Ensure proper degassing of solvents to remove oxygen. |
| Recovery of Starting Material | C-X bond is difficult to activate (e.g., Aryl Chloride). | Switch to a more active ligand system (e.g., from PPh₃ to a biarylphosphine like XPhos/RuPhos).[14][16] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Strong bases like cesium carbonate are corrosive and hygroscopic. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly efficient and reliable method for the synthesis of trifluoroethylated aromatic and heteroaromatic compounds. The superior stability and ease of handling of the trifluoroborate salt make it an attractive alternative to traditional boronic acids. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, and base, researchers can effectively apply this methodology to accelerate the discovery and development of novel chemical entities in the pharmaceutical and materials science fields.
References
- Palladium-Catalyzed Direct C-H Trifluoroethylation of Aromatic Amides. Organic Letters, 19(16), 4223–4226. (2017).
- Palladium-Catalyzed Direct C-H Trifluoroethylation of Aromatic Amides. Nanyang Technological University. (2017).
- Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluorobor
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry via PMC.
- Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters via PMC.
- Palladium-Catalyzed Direct C–H Trifluoroethylation of Aromatic Amides.
- Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society. (2003).
- Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation.
- Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters.
- Organotrifluoroborate Coupling.
- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters via PMC.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Journal of Organic Chemistry. (2006).
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. (2002).
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development via PMC. (2010).
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD..
- Potassium 3,3,3-trifluoropropane-1-trifluorobor
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. Organic Letters. (2010).
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters via PMC.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Structures and names of trifluromethyl group containing FDA-approved drugs.
- Buchwald–Hartwig amin
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry via NIH. (2024).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2024).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluorobor
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic Letters. (2010).
- The Buchwald–Hartwig Amination After 25 Years.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Potassium Trifluorobor
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for trifluoromethylation using Potassium 3,3,3-trifluoropropane-1-trifluoroborate
An Application Guide to Trifluoroalkylation: Protocols for Trifluoromethylation and the Utility of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Introduction: The Strategic Role of Trifluoroalkyl Groups in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The trifluoromethyl (–CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity by altering its electronic and conformational properties. Similarly, longer trifluoroalkyl chains, such as the 3,3,3-trifluoropropyl group (–CH₂CH₂CF₃), offer a nuanced way to modulate these properties.
This guide provides detailed protocols and mechanistic insights for researchers. It begins by clarifying the specific utility of This compound , a stable and effective reagent for introducing the 3,3,3-trifluoropropyl group. Recognizing the frequent need for direct trifluoromethylation, this document then transitions to provide comprehensive protocols for this critical transformation using a related and highly effective reagent, Potassium trifluoromethyltrifluoroborate (KCF₃BF₃) , via modern catalytic methods.
Organotrifluoroborate salts have gained prominence as reagents in organic synthesis due to their superior stability compared to their boronic acid and borane counterparts. They are typically crystalline, air- and moisture-stable solids, which simplifies handling, storage, and stoichiometry in reactions.[1]
Part 1: Trifluoropropylation using this compound
This compound (K[F₃BCH₂CH₂CF₃]) is a nucleophilic source of the 3,3,3-trifluoropropyl group. It is an ideal reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)–C(sp³) bonds.
Mechanistic Overview: The Suzuki-Miyaura Coupling Pathway
The cross-coupling of potassium alkyltrifluoroborates generally follows a well-established Suzuki-Miyaura catalytic cycle. The process is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with the alkyltrifluoroborate, a step often facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed 3,3,3-Trifluoropropylation of an Aryl Bromide
This protocol details a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)[2]
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3,3-trifluoropropylated arene.
Causality Behind Choices:
-
Ligand (SPhos): Buchwald-type biaryl phosphine ligands like SPhos are electron-rich and bulky, which promotes the challenging reductive elimination step for C(sp²)–C(sp³) bond formation.[3]
-
Base (K₃PO₄): A strong base is required to facilitate the transmetalation step, likely by promoting the formation of a more reactive boronate species.
-
Solvent (Toluene/Water): The biphasic solvent system helps to dissolve both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and trifluoroborate salt.
Data Presentation: Scope of Alkyltrifluoroborate Couplings
The following table summarizes representative examples of Suzuki-Miyaura couplings with various potassium alkyltrifluoroborates, demonstrating the general applicability of the method.
| Electrophile (Ar-X) | Alkyltrifluoroborate | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-Bromoanisole | K[CH₃(CH₂)₂BF₃] | Pd(OAc)₂/SPhos | K₃PO₄ | 95 | [3] |
| 1-Bromo-4-cyanobenzene | K[c-PrBF₃] | Pd(OAc)₂/CyJohnPhos | K₃PO₄ | 88 | [3] |
| 2-Bromopyridine | K[CH₃(CH₂)₃BF₃] | PdCl₂(dppf) | Cs₂CO₃ | 85 | [2][3] |
| 4-Chlorotoluene | K[(CH₃)₂CHCH₂BF₃] | Pd(OAc)₂/SPhos | K₃PO₄ | 91 | [3] |
Part 2: Advanced Protocols for Direct Trifluoromethylation
For direct introduction of the –CF₃ group, Potassium trifluoromethyltrifluoroborate (CF₃BF₃K) is an excellent reagent. Modern methods often employ photoredox or copper catalysis to generate the trifluoromethyl radical or a high-valent Cu-CF₃ intermediate under mild conditions.
Mechanism A: Photoredox-Catalyzed Trifluoromethylation
Visible-light photoredox catalysis provides a powerful and mild pathway for generating trifluoromethyl radicals.[4] The cycle is initiated by the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or [Ir(ppy)₃]) with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with a CF₃ source. In the context of aryl C-H trifluoromethylation, the generated CF₃ radical adds to the arene, and a subsequent oxidation and deprotonation sequence yields the final product.[4]
Protocol A: Photoredox Trifluoromethylation of a Heteroarene
This protocol is adapted from methodologies developed for the direct C-H trifluoromethylation of electron-rich arenes and heteroarenes.[4]
Materials:
-
Heteroarene substrate (e.g., Caffeine) (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (TfCl) (2.0 equiv)
-
fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) (1-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Household 26W compact fluorescent lamp (CFL)
-
Schlenk tube or vial
Procedure:
-
In a Schlenk tube, combine the heteroarene (0.5 mmol), fac-Ir(ppy)₃ (0.005 mmol), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMF (5 mL) followed by trifluoromethanesulfonyl chloride (1.0 mmol).
-
Seal the tube and place it approximately 5-10 cm from the CFL bulb.
-
Irradiate the mixture at room temperature with vigorous stirring for 24 hours.
-
Upon completion, dilute the reaction with water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure and purify the residue by flash column chromatography to afford the trifluoromethylated product.
Mechanism B: Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods are highly effective for trifluoromethylating alkyl and aryl halides.[5] A plausible mechanism involves the single-electron transfer (SET) from a Cu(I) complex to a CF₃ source (like Togni's reagent or CF₃BF₃K with an oxidant) to generate a CF₃ radical and a Cu(II) species. The CF₃ radical adds to the substrate (or an alternative pathway where an alkyl radical is generated from an alkyl halide), followed by trapping with the Cu(II) species to form a Cu(III) intermediate. Reductive elimination from this high-valent copper complex yields the trifluoromethylated product and regenerates the Cu(I) catalyst.[5]
Protocol B: Copper-Catalyzed Trifluoromethylation of an Alkyl Bromide
This protocol describes a dual copper/photoredox catalytic system for the trifluoromethylation of C(sp³)-bromides.[5]
Materials:
-
Alkyl bromide (1.0 equiv)
-
Potassium trifluoromethyltrifluoroborate (CF₃BF₃K) (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (phen) (11 mol%)
-
fac-Ir(ppy)₃ (1.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Dimethylacetamide (DMA), anhydrous
-
Blue LED lamp or CFL
Procedure:
-
To a reaction vial, add the alkyl bromide (0.25 mmol), CF₃BF₃K (0.375 mmol), CuI (0.025 mmol), 1,10-phenanthroline (0.0275 mmol), fac-Ir(ppy)₃ (0.00375 mmol), and Na₂CO₃ (0.5 mmol).
-
Seal the vial, evacuate, and backfill with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMA (2.5 mL) via syringe.
-
Stir the mixture at room temperature while irradiating with a blue LED lamp for 12-18 hours.
-
After the reaction is complete, dilute with diethyl ether and filter through a short plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety and Handling of Organotrifluoroborate Salts
General Handling:
-
Potassium organotrifluoroborates are generally stable crystalline solids.[6] However, they should be handled in a well-ventilated area or a chemical fume hood.[7]
-
Avoid creating dust when handling the solid material.[6]
-
Standard Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[6]
Storage:
-
For optimal stability, store organotrifluoroborates in a tightly sealed container in a cool, dry place.[6] While generally stable, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis.
Incompatibilities:
-
Avoid strong oxidizing agents and strong acids.[7] Exposure to excess heat or moisture should be minimized.[7]
Waste Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Boron-containing compounds may require specific disposal procedures.
References
-
Grushin, V. V., & Marshall, W. J. (2014). Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis. PubMed. Retrieved from [Link]
-
Proposed mechanisms of trifluoromethylation of alkyl radicals. (n.d.). ResearchGate. Retrieved from [Link]
-
Yasu, Y., Koike, T., & Akita, M. (2013). Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis. Chemical Communications, 49(20), 2037-2039. Retrieved from [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2013). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 90, 261-270. Retrieved from [Link]
-
Le, C., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. Retrieved from [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Retrieved from [Link]
-
Synthesis of trifluoromethyl alkanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Photoredox catalytic trifluoromethylation of alkenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of alkenes by visible light photoredox catalysis. The Journal of Organic Chemistry, 77(24), 11383-11387. Retrieved from [Link]
-
Photocatalytic Alkylation of α-(Trifluoromethyl)Styrenes with Potassium Xanthogenates. (2021). MDPI. Retrieved from [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. Retrieved from [Link]
-
Boron Trifluoride Guide: Safety, Hazards, Industry Usage and More. (n.d.). CloudSDS. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 43(3), 312-320. Retrieved from [Link]
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The 3,3,3-Trifluoropropyl Moiety in Modern Drug Discovery: A Guide to the Application of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Introduction: The Strategic Value of the 3,3,3-Trifluoropropyl Group in Medicinal Chemistry
In the landscape of contemporary drug design, the incorporation of fluorine-containing motifs is a well-established strategy to enhance the pharmacological profile of bioactive molecules.[1] The trifluoromethyl group (-CF3), in particular, has garnered significant attention for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The 3,3,3-trifluoropropyl group extends these benefits, offering a unique combination of the potent inductive effects of the terminal trifluoromethyl moiety with a flexible three-carbon linker. This functional group can serve as a valuable bioisostere for more common alkyl groups, providing medicinal chemists with a powerful tool to overcome metabolic liabilities and fine-tune pharmacokinetic parameters.[1]
This technical guide provides a comprehensive overview of the application of Potassium 3,3,3-trifluoropropane-1-trifluoroborate, a versatile and stable reagent for the introduction of the 3,3,3-trifluoropropyl group into small molecules. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and application in cross-coupling reactions, and discuss its impact on the properties of drug candidates.
Physicochemical Properties and Advantages of this compound
This compound (CAS: 1430722-07-8) is a white, crystalline solid that offers significant advantages over other organoboron reagents, such as boronic acids.[3] Organotrifluoroborates are tetracoordinate boron species, which imparts them with enhanced stability towards air and moisture.[4] This stability simplifies handling and storage, making them highly amenable to use in a variety of laboratory settings. Unlike their boronic acid counterparts, potassium organotrifluoroborates are less prone to protodeboronation, a common side reaction that can lead to reduced yields in cross-coupling reactions.[4] This allows for the use of near-stoichiometric amounts of the reagent, improving the overall efficiency and atom economy of the synthetic process.[4]
| Property | Value |
| Molecular Formula | C3H4BF6K |
| Molecular Weight | 203.96 g/mol |
| CAS Number | 1430722-07-8 |
| Appearance | White to off-white solid |
| Stability | Air and moisture stable |
Synthesis of this compound
The synthesis of potassium alkyltrifluoroborates is typically achieved through the hydroboration of an appropriate alkene followed by treatment with potassium hydrogen fluoride (KHF₂). For this compound, the starting material is 3,3,3-trifluoropropene.
Protocol: Synthesis via Hydroboration of 3,3,3-Trifluoropropene
This two-step procedure involves the hydroboration of 3,3,3-trifluoropropene to form the corresponding boronic acid, which is then converted to the potassium trifluoroborate salt.
Step 1: Synthesis of 3,3,3-Trifluoropropylboronic Acid
-
Materials:
-
3,3,3-Trifluoropropene
-
Borane-tetrahydrofuran complex (BH₃·THF) or another suitable hydroborating agent
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, dissolve 3,3,3-trifluoropropene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution under an argon atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3,3-trifluoropropylboronic acid.
-
Step 2: Conversion to this compound
-
Materials:
-
3,3,3-Trifluoropropylboronic acid (from Step 1)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve the crude 3,3,3-trifluoropropylboronic acid in methanol in a round-bottom flask.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the stirred methanolic solution of the boronic acid.
-
A white precipitate of this compound will form.
-
Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold methanol and then with diethyl ether to remove any residual impurities.
-
Dry the white solid under vacuum to obtain the final product.
-
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction enables the formation of a carbon-carbon bond between the 3,3,3-trifluoropropyl group and an aryl or heteroaryl halide, providing a convergent and efficient route to a wide range of functionalized molecules.
General Protocol: Suzuki-Miyaura Coupling with an Aryl Halide
This protocol provides a general procedure for the coupling of this compound with a representative aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
-
Materials:
-
Procedure:
-
To a Schlenk tube or a microwave vial, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,3,3-trifluoropropyl-substituted arene.
-
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Case Study: The 3,3,3-Trifluoropropyl Moiety in CNS Drug Candidates
The unique physicochemical properties imparted by the 3,3,3-trifluoropropyl group make it particularly attractive for the design of central nervous system (CNS) active agents. The trifluoromethyl group can enhance metabolic stability and modulate lipophilicity, which are critical parameters for achieving brain penetration and desirable pharmacokinetic profiles in CNS drug candidates.[8]
For instance, in the optimization of novel antagonists for a CNS target, the replacement of a metabolically labile ethyl group with a 3,3,3-trifluoropropyl group can lead to a significant improvement in metabolic stability in human liver microsomes. This is attributed to the strength of the C-F bond, which is resistant to enzymatic cleavage.[1] Furthermore, the electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functionalities, potentially improving binding interactions with the target protein.
While specific drug candidates containing the 3,3,3-trifluoropropyl moiety introduced via the corresponding trifluoroborate are often proprietary, the strategic rationale is clear. The ability to readily install this group using a stable and reliable reagent like this compound allows for its systematic evaluation in structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent for the introduction of the 3,3,3-trifluoropropyl group in medicinal chemistry. Its enhanced stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to traditional organoboron reagents. The strategic incorporation of the 3,3,3-trifluoropropyl moiety can lead to significant improvements in the metabolic stability and pharmacokinetic properties of drug candidates, particularly in the challenging area of CNS drug discovery. As the demand for more effective and safer therapeutics continues to grow, the application of specialized fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug development.
References
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Ramachandran, P. V., & Mitsuhashi, W. (2015). (Z)- or (E)-Selective Hydrogenation of Potassium (3,3,3-Trifluoroprop-1-yn-1-yl)trifluoroborate: Route to Either Isomer of β-Trifluoromethylstyrenes. Organic Letters, 17(5), 1252–1255. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Mei, H., Han, J., Fustero, S., & Soloshonok, V. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
- Honeywell. (2014). Synthesis of 3,3,3-trifluoropropyne. U.S. Patent No. 8,791,309 B2. Washington, DC: U.S.
-
Pérez, D. I., & Gil, C. (2008). QSAR studies for the pharmacological inhibition of glycogen synthase kinase-3. Current pharmaceutical design, 14(22), 2217–2228. [Link]
-
Zhou, Y., & Li, Z. (2018). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current topics in medicinal chemistry, 18(13), 1104–1117. [Link]
-
Iqbal, N., & Iqbal, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4359. [Link]
-
Martínez, A., Gil, C., & Pérez, D. I. (2009). QSAR, Docking, and CoMFA Studies of GSK3 Inhibitors. Current Pharmaceutical Design, 15(19), 2234–2252. [Link]
-
Mei, H., Han, J., Fustero, S., & Soloshonok, V. A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. [Link]
-
ScienceLink. (2023). 'Fluoride drugs' can now be made without PFAS. International. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]
-
Katchman, B. A., et al. (2008). Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition: Identification of ( S ) -N -[1-(4-Fluoro- 3- morpholin-4-ylphenyl)ethyl]- 3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. Journal of Medicinal Chemistry, 51(19), 5902–5905. [Link]
-
Martínez, A., Gil, C., & Pérez, D. I. (2009). QSAR, Docking, and CoMFA Studies of GSK3 Inhibitors. Sílice. [Link]
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- 5. researchgate.net [researchgate.net]
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Synthesis of novel APIs using Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Application Note & Protocol: AN-CF3P-01
Topic: Synthesis of Novel APIs using Potassium 3,3,3-trifluoropropane-1-trifluoroborate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,2,2-Trifluoroethyl Moiety in Modern Drug Design
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among fluorinated motifs, the 2,2,2-trifluoroethyl group (CF₃CH₂–) is of particular strategic importance. Its strong carbon-fluorine bonds confer exceptional metabolic stability by shielding adjacent positions from enzymatic degradation, often leading to an increased drug half-life.[1][3] Furthermore, the high electronegativity and lipophilicity of the trifluoromethyl group can improve membrane permeability, bioavailability, and binding affinity to target receptors.[1][2][4]
To meet the growing demand for APIs containing this valuable moiety, robust and versatile synthetic methods are required. This compound (CF₃CH₂CH₂BF₃K) has emerged as a superior reagent for introducing the CF₃CH₂CH₂– group into complex molecular architectures. This application note provides a comprehensive guide to its advantages, reaction mechanisms, and detailed protocols for its use in API synthesis.
The Reagent Advantage: Why Choose Potassium Organotrifluoroborates?
Historically, organoboron chemistry for cross-coupling reactions has been dominated by boronic acids and their esters. However, these reagents suffer from inherent limitations, including difficult purification, uncertain stoichiometry, and sensitivity to air and moisture, which can lead to decomposition and protodeboronation.[5][6]
Potassium organotrifluoroborates, such as CF₃CH₂CH₂BF₃K, offer a powerful solution to these challenges.[6][7][8] Developed and popularized by researchers like Gary Molander, these reagents are tetracoordinate boron species that exhibit remarkable stability.[5][9]
Key Advantages:
-
Air and Moisture Stability: They are typically crystalline, free-flowing solids that can be weighed in air and stored indefinitely without special precautions, simplifying experimental setup and improving reproducibility.[5][10][11]
-
High Reactivity & Functional Group Tolerance: Despite their stability, they are highly effective nucleophilic partners in a vast array of C-C bond-forming reactions, compatible with sensitive functional groups like esters, ketones, and nitriles.[10][12]
-
Stoichiometric Precision: Their solid nature allows for precise measurement, overcoming the stoichiometry issues often associated with crude or impure boronic acids.[6][7]
-
Improved Safety and Handling: They avoid the use of highly reactive and often pyrophoric organometallic precursors required for other cross-coupling methods, and their byproducts are generally benign, water-soluble inorganic salts.[13]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds in API synthesis.[6][7] this compound is an exceptional coupling partner for introducing the 3,3,3-trifluoropropyl group onto aromatic and heteroaromatic scaffolds.
Accepted Mechanism
The reaction proceeds via a palladium-catalyzed cycle. A critical step is the activation of the trifluoroborate salt by a base. This is believed to facilitate the hydrolysis of the R-BF₃⁻ species to the corresponding boronic acid (R-B(OH)₂), or a related boronate species, in situ.[14][15] This "slow release" of the active boron species minimizes undesirable side reactions like homocoupling.[14] The active boronic acid then enters the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Workflow for API Precursor Synthesis
The following diagram illustrates the standard laboratory workflow for a cross-coupling experiment using this compound.
Caption: Standard experimental workflow from reaction setup to product analysis.
Protocol: Synthesis of 1-Chloro-4-(3,3,3-trifluoropropyl)benzene
This protocol details a representative Suzuki-Miyaura cross-coupling between an activated aryl chloride and this compound.
Materials & Equipment:
-
Reactants: 1-Bromo-4-chlorobenzene, this compound (1.2 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%), RuPhos (4 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvents: Toluene and Water (e.g., 5:1 v/v), degassed.
-
Equipment: Schlenk flask or sealed vial, magnetic stirrer/hotplate, inert atmosphere (Nitrogen or Argon), standard glassware for work-up and chromatography.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Nitrogen) three times. This step is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture (e.g., 6 mL total) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expected Results & Data
The following table presents representative data for the cross-coupling of various aryl halides with this compound under optimized conditions.
| Entry | Aryl Halide (Ar-X) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₂CO₃ | 100 | 16 | 92 |
| 2 | 2-Chloropyridine | PdCl₂(dppf) | Cs₂CO₃ | 85 | 18 | 85 |
| 3 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 12 | 95 |
| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 100 | 20 | 88 |
Yields are for isolated, purified products. Reaction conditions should be optimized for each specific substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized)- Insufficiently degassed solvent- Base is not strong enough or is insoluble | - Ensure a proper inert atmosphere; use fresh catalyst.- Degas solvents thoroughly via sparging or freeze-pump-thaw.- Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). |
| Protodeboronation of BF₃K | - Presence of acidic impurities- Excessive water or reaction time | - Use purified reagents and solvents.- Reduce the amount of water in the solvent system; monitor the reaction to avoid excessive heating time. |
| Formation of Homocoupled Byproduct | - Catalyst decomposition- Oxygen contamination | - Screen different ligands to stabilize the catalyst.- Improve inert gas technique; ensure a tight seal on the reaction vessel. |
| Low Product Yield After Purification | - Product is volatile- Product adsorbs to silica gel | - Concentrate the product carefully at lower temperatures.- Deactivate silica gel with triethylamine; consider alternative purification like distillation or recrystallization. |
Safety Considerations
-
This compound: While generally stable, handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid skin contact and inhalation.
-
Bases: Strong bases like K₂CO₃ and Cs₂CO₃ are corrosive and hygroscopic. Handle with care.
-
Solvents: Toluene is flammable and toxic. Handle in a well-ventilated fume hood.
-
Inert Gas: Handle compressed gas cylinders according to safety regulations.
Conclusion
This compound is a robust, stable, and highly effective reagent for incorporating the valuable 3,3,3-trifluoropropyl moiety into molecular scaffolds.[13] Its superior handling properties and broad functional group tolerance make it an ideal choice for the synthesis of novel APIs in both discovery and process development settings.[6][7] The protocols and guidelines presented here demonstrate its utility in Suzuki-Miyaura cross-coupling, providing a reliable pathway to complex, fluorinated drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Application Note: A Mechanistic and Practical Guide to the Suzuki-Miyaura Cross-Coupling of Potassium 3,3,3-Trifluoropropyltrifluoroborate with Aryl Halides
Intended Audience: This document is tailored for researchers, scientists, and professionals in the field of drug development who are engaged in synthetic organic chemistry.
Abstract: This application note provides an in-depth examination of the reaction mechanism and practical application of potassium 3,3,3-trifluoropropyltrifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides. We will explore the nuances of the catalytic cycle, present a detailed, field-tested experimental protocol, and analyze the critical parameters that govern reaction efficiency and product yield. The objective is to furnish researchers with the necessary theoretical foundation and practical expertise to effectively utilize this versatile reagent for the synthesis of novel trifluoromethylated organic compounds, a class of molecules holding significant promise in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the 3,3,3-Trifluoropropyl Moiety
The strategic incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their physicochemical and biological profiles. The 3,3,3-trifluoropropyl group, in particular, is a highly sought-after pharmacophore known to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[1][2] Historically, methods for introducing this moiety often required harsh conditions and exhibited limited functional group tolerance. The development of potassium 3,3,3-trifluoropropyltrifluoroborate as a stable and versatile coupling partner in Suzuki-Miyaura reactions has provided a significantly milder and more efficient synthetic route.[2][3]
Organotrifluoroborate salts present several distinct advantages over traditional organoboron reagents, most notably their exceptional stability to both air and moisture, which greatly simplifies their handling and long-term storage.[4][5] The reactivity of these salts in cross-coupling reactions can be precisely modulated through the judicious selection of the palladium catalyst, ancillary ligands, and the base, thereby enabling a broad substrate scope. This document will provide a detailed mechanistic analysis of the palladium-catalyzed cross-coupling of potassium 3,3,3-trifluoropropyltrifluoroborate with a range of aryl halides and offer a validated protocol for its practical implementation in a laboratory setting.
The Catalytic Cycle: A Mechanistic Dissection
The Suzuki-Miyaura cross-coupling reaction between potassium 3,3,3-trifluoropropyltrifluoroborate and aryl halides is orchestrated by a palladium catalyst and proceeds through a well-defined catalytic cycle comprising three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Fig. 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
A. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, which is typically stabilized by phosphine ligands (L).[1][4][6] This process involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate.[2][4] The facility of this step is dependent on the carbon-halogen bond strength, with the reactivity trend generally being I > Br > Cl > F.[6][7] The electronic properties of the ancillary ligands are also critical, with electron-donating ligands accelerating the rate of oxidative addition.[1]
B. Transmetalation: This is the pivotal step where the 3,3,3-trifluoropropyl group is transferred from the boron center to the palladium(II) complex. It is generally accepted that the potassium 3,3,3-trifluoropropyltrifluoroborate does not undergo direct transmetalation. Instead, it is activated by hydrolysis or reaction with a base (such as carbonate or phosphate) to generate a more reactive boronate species.[8][9][10][11] This resulting "ate" complex possesses enhanced nucleophilicity and readily transfers the trifluoropropyl group to the electrophilic palladium(II) center, thereby displacing the halide ligand.[10] Consequently, the presence of both water and a suitable base is indispensable for efficient transmetalation.[12]
C. Reductive Elimination: The final stage of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. In this concerted step, the aryl and 3,3,3-trifluoropropyl groups couple to form the desired carbon-carbon bond and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][13] The use of bulky, electron-rich ligands on the palladium center can facilitate this step.[1]
Experimental Protocol: A Validated Laboratory Procedure
The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with potassium 3,3,3-trifluoropropyltrifluoroborate. It is important to note that optimization of the reaction conditions may be necessary depending on the specific aryl halide employed.
Materials:
-
Potassium 3,3,3-trifluoropropyltrifluoroborate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas source
Procedure:
-
Reaction Setup: In a dry Schlenk flask maintained under an inert atmosphere (N₂ or Ar), combine the aryl bromide (1.0 mmol), potassium 3,3,3-trifluoropropyltrifluoroborate (1.2 mmol, 1.2 equiv), and the selected base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and S-Phos (0.04 mmol, 4 mol%) in toluene (2 mL). Allow the solution to stir for 10 minutes at room temperature to facilitate the pre-formation of the active catalytic species.
-
Reaction Initiation: Transfer the freshly prepared catalyst solution to the Schlenk flask containing the reaction mixture.
-
Solvent Addition: Add toluene (8 mL) and degassed water (1 mL) to the reaction flask.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (typically between 80-110 °C) and maintain vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC-MS (typical reaction times range from 4 to 24 hours).
-
Workup:
-
Allow the reaction mixture to cool to ambient temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic phase.
-
Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure 3,3,3-trifluoropropylated arene.
Self-Validation and Rationale for Experimental Choices:
-
Inert Atmosphere: The utilization of an inert atmosphere is paramount as the active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would lead to its deactivation.
-
Ligand Selection: S-Phos is a bulky, electron-rich phosphine ligand that has been shown to promote both the oxidative addition and reductive elimination steps, resulting in higher yields and shorter reaction times, particularly with more challenging aryl chlorides.[12]
-
Choice of Base: The selection of the base is a critical parameter for the activation of the trifluoroborate salt.[10] Cesium carbonate often proves to be more effective than potassium carbonate due to its enhanced solubility in organic solvents and its greater ability to facilitate the formation of the reactive boronate species.
-
Solvent System: The biphasic toluene/water solvent system is frequently employed. Toluene serves to solubilize the organic reagents and the catalyst, while the aqueous phase is essential for the hydrolysis of the trifluoroborate and to dissolve the inorganic base.[14]
Data Presentation: Substrate Scope and Reaction Efficiency
The following table provides a summary of typical reaction conditions and yields for the cross-coupling of various aryl halides with potassium 3,3,3-trifluoropropyltrifluoroborate.
| Entry | Aryl Halide | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | 100 | 12 | 92 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | 90 | 8 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | 80 | 6 | 88 |
| 4 | 2-Bromopyridine | Cs₂CO₃ | 110 | 18 | 75 |
| 5 | 4-Chlorotoluene | Cs₂CO₃ | 110 | 24 | 65 |
*Yields correspond to isolated and purified products. Standard conditions: Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), Toluene/H₂O (10:1).
Visualization of Key Chemical Structures
Fig. 2: Structures of key reaction components.
Conclusion
The Suzuki-Miyaura cross-coupling of potassium 3,3,3-trifluoropropyltrifluoroborate with aryl halides represents a highly effective and versatile methodology for the synthesis of trifluoropropylated aromatic compounds. A comprehensive understanding of the underlying reaction mechanism, with particular attention to the roles of the base and the palladium catalyst, is crucial for the rational optimization of reaction conditions and the attainment of high product yields. The protocol detailed in this application note provides a reliable and robust starting point for researchers in the fields of drug discovery and materials science to access this valuable class of molecules. The inherent stability and ease of handling of the trifluoroborate salt position it as a superior alternative to other organoboron reagents for a wide array of synthetic applications.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and pharmaceuticals. Chemistry–A European Journal, 22(45), 16108-16122.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts—a perfect combination for Suzuki–Miyaura coupling.
- Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new partners in palladium-catalysed cross-coupling reactions. Chemical reviews, 108(1), 288-325.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
- Amatore, C., & Jutand, A. (1999). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
- Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.
- Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates with aryl and heteroaryl chlorides. Organic Letters, 5(11), 1867-1870.
- Molander, G. A., & Ito, T. (2001).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. Journal of the American Chemical Society, 136(1), 447-455.
- Butters, M., Harvey, J. N., Jover, J., Lennox, A. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl trifluoroborates in Suzuki–Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Science, 352(6283), 329-332.
- Matos, K., & Söderquist, J. A. (1998). Alkyl-and aryltrifluoroborates: a new class of reagents for Suzuki-type cross-coupling reactions. The Journal of Organic Chemistry, 63(3), 461-462.
- Molander, G. A., & Figueroa, R. (2006). Suzuki− Miyaura cross-coupling of potassium organotrifluoroborates with aryl and heteroaryl bromides and chlorides. The Journal of Organic Chemistry, 71(16), 6135-6140.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of aryl chlorides and arylboronic acids.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Molander, G. A., & Brown, A. R. (2006). Suzuki− Miyaura cross-coupling reactions of potassium alkenyl-and aryltrifluoroborates with 2-chloro-and 2, 6-dichloropyridine. The Journal of Organic Chemistry, 71(26), 9681-9686.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. books.rsc.org [books.rsc.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
Catalytic systems for reactions involving Potassium 3,3,3-trifluoropropane-1-trifluoroborate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Abstract
The introduction of fluorinated alkyl groups, particularly the 3,3,3-trifluoropropyl moiety, is a cornerstone strategy in modern medicinal chemistry for enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] this compound has emerged as a key reagent for this purpose, offering a stable, crystalline, and easy-to-handle alternative to traditionally unstable organoboron compounds.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind the selection of catalytic systems, provide validated, step-by-step protocols for various electrophiles, and present data-driven insights to ensure reproducible and high-yielding results.
The Reagent: A Superior Building Block for Drug Discovery
Potassium organotrifluoroborates have gained significant traction as robust nucleophilic partners in cross-coupling chemistry.[6] Unlike their boronic acid counterparts, which are often prone to decomposition and protodeboronation, organotrifluoroborates are tetracoordinate boron species that exhibit exceptional stability to air and moisture.[5][7][8] This stability simplifies handling and storage and allows for the use of near-stoichiometric amounts, improving the reaction's atom economy.[4][8]
Key Advantages of this compound:
-
Exceptional Stability: The crystalline salt can be stored on the benchtop for extended periods without degradation.[7]
-
Ease of Handling: As a non-hygroscopic, free-flowing solid, it is easily weighed and dispensed under normal atmospheric conditions.[9]
-
High Reactivity: Under appropriate catalytic conditions, it serves as a potent source of the 3,3,3-trifluoropropyl nucleophile for carbon-carbon bond formation.
-
Medicinal Chemistry Relevance: The trifluoromethyl (CF3) group is a bioisostere for various groups and is known to improve key ADME (absorption, distribution, metabolism, and excretion) properties of bioactive molecules.[2][3][10]
The synthesis of such alkyltrifluoroborates is typically achieved through the hydroboration of the corresponding alkene, followed by treatment with potassium hydrogen fluoride (KHF₂).[6][11]
The Reaction: Suzuki-Miyaura Cross-Coupling Mechanism
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds.[8] The reaction involves a palladium catalyst, a base, and the coupling of an organoboron reagent with an organic halide or triflate. While the potassium trifluoroborate salt is the stable pre-reagent, it is believed to hydrolyze in situ under the basic aqueous reaction conditions to the active boronic acid species, which then enters the catalytic cycle.[5]
The generally accepted catalytic cycle proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group (the 3,3,3-trifluoropropyl group) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Catalytic Systems and Optimized Protocols
The choice of catalytic system—specifically the palladium source and the phosphine ligand—is critical and depends heavily on the reactivity of the electrophilic partner (Ar-X). Aryl chlorides are significantly less reactive than aryl bromides, thus requiring more specialized, electron-rich, and sterically hindered ligands to facilitate the challenging oxidative addition step.[4][6]
Protocol 3.1: Cross-Coupling with Aryl & Heteroaryl Bromides
This protocol is a robust starting point for coupling with generally reactive aryl or heteroaryl bromides. The PdCl₂(dppf) catalyst is effective and relatively air-stable, simplifying setup.
Materials:
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol %)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and Cs₂CO₃ (1.5 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.015 mmol).
-
Solvent Addition: Add toluene (e.g., 2 mL) and water (e.g., 0.5 mL) via syringe. The mixture should be biphasic.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 3.2: Cross-Coupling with Aryl & Heteroaryl Chlorides
Aryl chlorides require a more active catalytic system. The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like RuPhos is highly effective for this transformation.[4][6]
Materials:
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
This compound (1.05 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol %)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 v/v)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive stream of argon, charge a Schlenk tube with the aryl chloride (0.5 mmol), this compound (0.525 mmol), and K₂CO₃ (1.5 mmol).[4]
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, combine Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol) and add this mixture to the Schlenk tube.[4]
-
Inert Atmosphere: If not using a glovebox, seal the tube after adding solids, then evacuate and backfill with argon three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) via syringe.[4]
-
Degassing: Sparge the mixture with argon for 15 minutes to ensure all oxygen is removed.[4]
-
Reaction: Seal the tube tightly and heat in a preheated oil bath at 80 °C.[4]
-
Monitoring & Work-up: Follow steps 6-8 from Protocol 3.1. Reaction times may vary.
Data Summary: Recommended Catalytic Systems
| Electrophile | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) |
| Aryl Bromide | PdCl₂(dppf)·CH₂Cl₂ (3%) | (dppf) | Cs₂CO₃ (3) | Toluene/H₂O | 80-100 |
| Aryl Chloride | Pd(OAc)₂ (2%) | RuPhos (4%) | K₂CO₃ (3) | Toluene/H₂O | 80 |
| Alkenyl Bromide | Pd(PPh₃)₄ (2%) | (PPh₃) | Cs₂CO₃ (3) | Toluene/H₂O | 80-90 |
| Aryl Mesylate | Pd(OAc)₂ (2%) | CM-phos (4%) | K₃PO₄ (3) | t-BuOH | 100 |
This table provides general starting conditions. Optimization may be required for specific substrates. Data synthesized from multiple sources.[4][6][12][13]
General Experimental Workflow
A successful cross-coupling reaction relies on a systematic and rigorous experimental procedure, with particular emphasis on maintaining an inert atmosphere to protect the catalyst.
Troubleshooting and Key Considerations
-
Low or No Conversion: The primary suspect is often catalyst deactivation due to oxygen. Ensure the system is rigorously degassed and an inert atmosphere is maintained. Check the quality and purity of reagents and solvents. For difficult substrates, consider a more active ligand (e.g., SPhos, XPhos) or a higher reaction temperature.
-
Protodeboronation: While less common with trifluoroborates, the replacement of the boron group with a hydrogen atom can occur.[8] This can sometimes be mitigated by using a less aqueous solvent system or a different base.
-
Homocoupling of Borate: This side reaction is rare but can be promoted by oxygen. Again, maintaining strict anaerobic conditions is key.
-
Purification: The inorganic boron byproducts are generally removed during the aqueous work-up.[12] However, residual palladium can sometimes be an issue, especially in pharmaceutical applications. Purification by flash chromatography is typically sufficient, but further treatments like washing with a thiol-functionalized resin may be necessary to remove trace metals.
References
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available from: [Link].
-
Stefani, H. A., et al. (2006). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. Available from: [Link].
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. Available from: [Link].
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available from: [Link].
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. Available from: [Link].
-
Molander, G. A. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. Available from: [Link].
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available from: [Link].
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. Available from: [Link].
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. Available from: [Link].
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. Available from: [Link].
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Fang, G. H., et al. (2016). Palladium-Catalyzed Cross-Coupling of Stereospecific Potassium Cyclopropyl Trifluoroborates with Aryl Bromides. Figshare. Available from: [Link].
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Batey, R. A., et al. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. Available from: [Link].
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Chow, W. K., et al. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. Organic Chemistry Portal. Available from: [Link].
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Nájera, C., et al. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. PubMed. Available from: [Link].
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Molander, G. A., et al. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. PubMed. Available from: [Link].
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Striplin, C. D., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. National Institutes of Health. Available from: [Link].
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Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available from: [Link].
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link].
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Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available from: [Link].
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Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Available from: [Link].
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Scale-up synthesis considerations for Potassium 3,3,3-trifluoropropane-1-trifluoroborate reactions
An in-depth guide to the scalable synthesis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate, offering insights into process optimization, safety, and analytical validation for researchers and drug development professionals.
Introduction: The Strategic Value of Fluorinated Organotrifluoroborates
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] Their appeal stems from their marked stability compared to traditional organoboron reagents like boronic acids, which can be prone to dehydration to form boroxines, complicating stoichiometric control.[3] Organotrifluoroborates are typically crystalline, monomeric solids that are stable to air and moisture, allowing for indefinite storage without special precautions and simplifying handling operations, a critical advantage in both laboratory and large-scale production settings.[4][5][6][7]
The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, improved binding affinity, and altered lipophilicity. The 3,3,3-trifluoropropyl group is a particularly valuable building block. This compound (K[CF₃CH₂CH₂BF₃]) serves as a direct and stable precursor for introducing this moiety. This guide provides a comprehensive overview of the synthetic considerations for producing this reagent on a scale relevant to drug discovery and development campaigns, focusing on the underlying chemical principles, process safety, and analytical control.
Synthetic Strategy: A Two-Stage Approach
The most direct and scalable route to this compound involves a two-stage process starting from the readily available gas, 3,3,3-trifluoropropene. The overall transformation is outlined below.
Caption: Overall synthetic workflow for this compound.
Part 1: Scale-Up Protocol for Hydroboration of 3,3,3-Trifluoropropene
The hydroboration-oxidation of alkenes is a foundational reaction for producing alcohols with anti-Markovnikov regioselectivity.[8][9][10] In this synthesis, the intermediate organoborane is not oxidized but is instead converted directly to the trifluoroborate salt. The key to this stage is controlling the addition of the borane reagent to the electron-deficient alkene.
Causality Behind Experimental Choices:
-
Reagent Selection (BH₃·THF): Borane-tetrahydrofuran complex (BH₃·THF) is chosen for its commercial availability, ease of handling as a solution, and well-understood reactivity.[8] While other borane sources like diborane gas (B₂H₆) or sterically hindered boranes (e.g., 9-BBN) could be used, BH₃·THF offers the best balance of reactivity and operational simplicity for this substrate on scale.[10][11]
-
Regioselectivity: The addition of the B-H bond across the double bond proceeds via a four-membered transition state.[11] Boron, being the less electronegative atom, adds to the terminal, less-substituted carbon of the propene, driven by both steric and electronic factors. This reliably forms the desired 1-boryl isomer over the 2-boryl isomer.[10][12][13]
-
Temperature Control: The hydroboration of alkenes is exothermic. On a large scale, controlling the reaction temperature is critical to prevent side reactions and ensure the stability of the borane reagent. Initiating the reaction at 0 °C allows for careful management of the exotherm as the reagents are combined.
-
Inert Atmosphere: Organoboranes can be sensitive to air and moisture.[14] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation of the intermediate and ensure a high yield of the desired product.
Detailed Experimental Protocol (Illustrative 100g Scale)
Safety First: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[15][16]
| Reagent | MW ( g/mol ) | Equivalents | Amount (g) | Moles | Density (g/mL) | Volume (mL) |
| 3,3,3-Trifluoropropene | 96.05 | 3.0 | 100.0 | 1.04 | N/A (Gas) | N/A |
| Borane-THF Complex | 85.94 | 1.05 | 94.0 | 1.09 | N/A (1M Soln) | 1090 |
| Anhydrous THF | 72.11 | - | - | - | 0.889 | ~1000 |
Procedure:
-
Reactor Setup: Equip a 5 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a gas inlet adapter connected to a nitrogen line, and a condenser. The condenser outlet should be connected to a bubbler. Ensure all glassware is oven-dried and assembled hot under a stream of nitrogen.
-
Solvent Charging: Charge the reactor with 1 L of anhydrous tetrahydrofuran (THF).
-
Cooling: Begin stirring and cool the solvent to 0-5 °C using an ice/water bath.
-
Borane Addition: Slowly add 1.09 L (1.09 mol) of 1.0 M borane-THF complex to the cooled solvent via a cannula or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Introduction: Introduce 3,3,3-trifluoropropene gas (100 g, 1.04 mol) subsurface via a dip tube at a rate that maintains the internal temperature between 5-10 °C. This process can take 2-4 hours. Monitor the gas uptake using a mass flow controller or by weighing the cylinder.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Reaction Monitoring: The reaction can be monitored by withdrawing a small aliquot, carefully quenching it with methanol, and analyzing by ¹⁹F NMR to observe the disappearance of the starting material signal. Do not proceed to Stage 2 until full conversion is confirmed.
Part 2: Scale-Up Protocol for Trifluoroborate Salt Formation
This stage converts the in situ generated tris(3,3,3-trifluoropropyl)borane intermediate into the stable, solid potassium salt. This is achieved through a straightforward displacement reaction with potassium hydrogen fluoride (KHF₂).[5][17][18]
Causality Behind Experimental Choices:
-
Reagent Selection (KHF₂): KHF₂ is an inexpensive and highly effective bifluoride source. It readily displaces the alkyl groups from the boron atom to form the tetracoordinate [R-BF₃]⁻ anion.[7] While KF can be used, KHF₂ is often more effective for converting crude organoboron intermediates.[5]
-
Solvent System (THF/Water): The reaction is typically performed in a biphasic or aqueous mixture. The presence of water facilitates the dissolution of KHF₂ and the subsequent precipitation of the desired potassium salt, which often has limited solubility in mixed organic/aqueous media.
-
Stoichiometry: A slight excess of KHF₂ is used to ensure complete conversion of the organoborane intermediate.
-
Purification by Recrystallization: Potassium organotrifluoroborates are crystalline solids, making recrystallization an excellent method for purification on a large scale.[6] This process effectively removes unreacted starting materials and inorganic byproducts.
Detailed Experimental Protocol (Continuing from Stage 1)
Safety First: Potassium hydrogen fluoride (KHF₂) is corrosive and toxic. It can release hydrogen fluoride (HF) in the presence of acid or water.[7] Handle only in a well-ventilated fume hood. Wear heavy-duty chemical-resistant gloves (e.g., neoprene or nitrile), a face shield, and a lab coat. Have calcium gluconate gel readily available as a first aid measure for HF exposure.
| Reagent | MW ( g/mol ) | Equivalents | Amount (g) | Moles |
| Organoborane Intermediate | (from above) | 1.0 | (in solution) | ~0.347 |
| Potassium Hydrogen Fluoride | 78.10 | 3.3 (per B) | 90.0 | 1.15 |
| Water (Deionized) | 18.02 | - | 1 L | - |
Procedure:
-
Prepare KHF₂ Solution: In a separate beaker, carefully dissolve KHF₂ (90.0 g, 1.15 mol) in 1 L of deionized water. Caution: The dissolution may be slightly exothermic.
-
Cool Reaction Mixture: Cool the organoborane solution from Stage 1 to 0-5 °C in an ice bath.
-
Addition of KHF₂: Slowly add the aqueous KHF₂ solution to the stirred organoborane solution over approximately 1 hour. A thick white precipitate will form. Maintain the internal temperature below 15 °C during the addition.
-
Stirring and Precipitation: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 2-3 hours to ensure complete salt formation.
-
Isolation: Isolate the white solid product by filtration using a large Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 250 mL), cold THF (2 x 250 mL), and finally diethyl ether (2 x 250 mL) to remove residual impurities and aid in drying.
-
Drying: Dry the solid product under high vacuum at 40-50 °C until a constant weight is achieved. The expected yield is typically in the range of 150-180 g.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the final product is paramount. The following analytical techniques are recommended for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) operating in negative electrospray ionization mode can be used to confirm the exact mass of the [C₃H₄BF₆]⁻ anion.[19][20]
-
Melting Point: A sharp melting point indicates high purity. Organotrifluoroborates generally exhibit high thermal stability.[4]
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | Multiplets corresponding to the two distinct CH₂ groups |
| ¹⁹F NMR (DMSO-d₆) | Singlet for the CF₃ group and a broad quartet for the BF₃ group |
| ¹¹B NMR (DMSO-d₆) | A quartet characteristic of the R-BF₃ moiety |
| Purity (by NMR) | ≥95% |
Safety and Handling Considerations
Safe scale-up requires a thorough understanding of the hazards associated with all reagents and intermediates.
Caption: Key safety considerations for the synthesis of potassium organotrifluoroborates.
-
Borane Reagents: BH₃·THF is flammable and reacts violently with water. Handle under an inert atmosphere and away from ignition sources. Unused borane should be quenched carefully with a protic solvent like isopropanol or methanol at low temperatures.[8]
-
Potassium Hydrogen Fluoride (KHF₂): Highly corrosive and toxic. Avoid creating dust.[15] In case of skin contact, immediately wash with copious amounts of water and apply calcium gluconate gel. Seek immediate medical attention.
-
Final Product: Potassium organotrifluoroborates are generally considered irritants. Standard PPE should be worn when handling the solid material.[4][16] Avoid inhalation of dust.[15] For optimal long-term stability, store the product in a tightly sealed container in a cool, dry place.[4]
Conclusion
The scale-up synthesis of this compound is a robust and reliable process when key parameters are carefully controlled. By understanding the causality behind the hydroboration and salt formation steps, managing reaction exotherms, and adhering to strict safety protocols for handling boranes and fluoride sources, researchers and drug development professionals can produce this valuable fluorinated building block in significant quantities. The inherent stability of the organotrifluoroborate product makes it an ideal reagent for incorporation into complex synthetic workflows, facilitating the continued exploration of fluorinated compounds in medicine and materials science.
References
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- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Use of Potassium 3,3,3-trifluoropropane-1-trifluoroborate in Agrochemical Synthesis
Introduction: The Strategic Incorporation of the Trifluoroethyl Moiety in Modern Agrochemicals
The relentless pursuit of highly effective and environmentally benign agrochemicals has led to the widespread incorporation of fluorine-containing functional groups in their molecular architecture.[1] The trifluoromethyl (CF₃) and related fluoroalkyl groups are of particular importance, bestowing unique physicochemical properties upon active ingredients.[1][2] These properties include enhanced metabolic stability due to the strength of the C-F bond, increased lipophilicity for better penetration of biological membranes, and altered electronic effects that can lead to higher binding affinity with target enzymes or receptors.[3]
The 2,2,2-trifluoroethyl group (-CH₂CF₃) has emerged as a crucial bioisostere for ethyl or ethoxy groups in the design of novel fungicides, herbicides, and insecticides.[4] Its introduction into a molecular scaffold can significantly modulate biological activity and pharmacokinetic profiles. However, the efficient and selective introduction of this group presents a synthetic challenge. Potassium 3,3,3-trifluoropropane-1-trifluoroborate (CAS: 1430722-07-8) has surfaced as a highly valuable and versatile reagent to address this challenge. As a stable, crystalline solid, it serves as an excellent precursor to the 3,3,3-trifluoropropyl nucleophile in modern cross-coupling reactions.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of agrochemical intermediates, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Advantages of this compound
Potassium organotrifluoroborates, in general, offer significant advantages over other organoboron reagents like boronic acids and their esters:
-
Enhanced Stability: They are typically air- and moisture-stable crystalline solids that can be stored for extended periods without degradation, simplifying handling and storage.[5][7]
-
Ease of Handling: Their solid nature allows for precise weighing and dispensing, which is crucial for stoichiometric control in reactions.
-
Improved Reactivity and Selectivity: In many cases, they exhibit excellent reactivity and selectivity in cross-coupling reactions, often under milder conditions than other organometallic reagents.
-
Benign Byproducts: The byproducts of reactions involving potassium organotrifluoroborates are generally inorganic salts that are easily removed during aqueous workup.[8]
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Trifluoroethyl-Substituted Arenes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[8][9] The use of this compound in this reaction allows for the direct introduction of the 3,3,3-trifluoropropyl group onto aromatic and heteroaromatic rings, which are common scaffolds in agrochemicals.
The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a Trifluoroethyl-Substituted Aromatic Intermediate
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide. The conditions are based on established methodologies for the cross-coupling of potassium alkyltrifluoroborates.[5][6]
Materials and Reagents
-
This compound (CAS: 1430722-07-8)
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Solvent (e.g., a mixture of THF and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Reaction Workflow
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Rationale: Using a slight excess of the boronate salt ensures complete consumption of the limiting aryl halide. Cesium carbonate is a highly effective base for promoting the transmetalation step in the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high reaction yields.
-
-
Addition of Reagents: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 mmol, 5 mol%). Subsequently, add the solvent system, for instance, a 4:1 mixture of THF and deionized water (5 mL).
-
Rationale: PdCl₂(dppf)·CH₂Cl₂ is a common and effective pre-catalyst for Suzuki-Miyaura couplings. The aqueous solvent system is essential for dissolving the base and facilitating the reaction.
-
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Rationale: Heating is typically required to drive the reaction to completion in a reasonable timeframe.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with deionized water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates with aryl halides, which can be adapted for this compound.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%) | Effective and commercially available pre-catalyst. |
| Base | Cs₂CO₃ (3 equiv) | Strong base, promotes efficient transmetalation. |
| Solvent | THF/H₂O or Toluene/H₂O (4:1 to 10:1) | Aqueous mixture facilitates dissolution of reagents. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers. |
| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst from oxidation. |
Conclusion
This compound is a highly effective and user-friendly reagent for the introduction of the 3,3,3-trifluoropropyl moiety into organic molecules, particularly aromatic and heteroaromatic systems relevant to agrochemical synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers and synthetic chemists in the agrochemical industry. The protocol provided herein serves as a robust starting point for the development of novel trifluoroethyl-containing agrochemical candidates.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds.
-
Molander, G. A., & Brown, A. R. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. Available at: [Link]
-
Molander, G. A., & Luciana, A. C. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. ACS Catalysis, 3(8), 1774-1778. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. Available at: [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. Available at: [Link]
-
Ogawa, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-145. Available at: [Link]
-
Wang, F., et al. (2021). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 8(1), 125-146. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. International Research Journal of Engineering and Technology (IRJET), 7(3), 826-834. Available at: [Link]
-
J. C. F. de la Torre, et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 14(7), 659. Available at: [Link]
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Application Notes and Protocols: Unleashing the Potential of Potassium 3,3,3-trifluoropropane-1-trifluoroborate in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorinated motifs is a cornerstone of modern drug discovery and materials science. Potassium 3,3,3-trifluoropropane-1-trifluoroborate emerges as a versatile and stable precursor for the introduction of the 3,3,3-trifluoropropyl group, a valuable building block. This document provides a comprehensive guide to the potential applications of this reagent within the domain of continuous flow chemistry. While direct literature on the flow applications of this specific reagent is nascent, we extrapolate from the well-established reactivity of analogous potassium alkyltrifluoroborates to propose robust protocols for Suzuki-Miyaura cross-coupling and photoredox-mediated reactions. The inherent advantages of flow chemistry, such as enhanced safety, precise reaction control, and scalability, are leveraged to unlock the full synthetic potential of this promising fluorinated building block.[1][2]
Introduction: The Convergence of a Unique Reagent and an Enabling Technology
1.1. This compound: A Stable Fluorinated Building Block
This compound is a member of the broader class of potassium organotrifluoroborates, which are increasingly favored in organic synthesis.[3][4] These reagents offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, indefinite shelf-life, and ease of handling as crystalline solids.[3][4][5] The tetracoordinate boron center in trifluoroborates masks the reactivity of the carbon-boron bond, rendering them compatible with a wide array of functional groups and reaction conditions until their reactivity is unveiled in the desired transformation.[4]
The 3,3,3-trifluoropropyl motif is of particular interest in medicinal chemistry. The trifluoromethyl group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1430722-07-8 | [7] |
| Molecular Formula | C3H4BF6K | [7] |
| Molecular Weight | 203.96 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Stability | Air and moisture stable | [3][4] |
1.2. Flow Chemistry: A Paradigm Shift in Chemical Synthesis
Continuous flow chemistry offers a multitude of advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.[1] Key benefits include:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time.[1][2]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for efficient thermal and concentration gradients, leading to improved selectivity and yields.[8][1]
-
Precise Control: Reaction parameters such as temperature, pressure, and residence time can be meticulously controlled.[9]
-
Scalability: Scaling up a reaction is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of re-optimizing batch processes.[8]
-
Integration of Automation and In-line Analysis: Flow systems can be readily integrated with automated controls and real-time analytical techniques for process optimization and monitoring.
Application Note I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds.[3][10] Potassium alkyltrifluoroborates are excellent coupling partners in these reactions, readily coupling with a wide range of aryl and heteroaryl halides and triflates.[10][11][12][13][14]
2.1. Causality Behind Experimental Choices
Transferring the Suzuki-Miyaura coupling of this compound to a flow process is motivated by the desire to achieve higher throughput, improved yields, and enhanced safety, particularly when exploring a diverse range of coupling partners. A packed-bed reactor containing a heterogeneous palladium catalyst is proposed to simplify product purification by eliminating the need to separate the catalyst from the reaction mixture.[15][16]
2.2. Proposed Flow Chemistry Workflow
Caption: Proposed workflow for Suzuki-Miyaura cross-coupling in a continuous flow setup.
2.3. Detailed Experimental Protocol
Materials:
-
Aryl halide or triflate (1.0 eq)
-
This compound (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) or a heterogeneous palladium catalyst for the packed-bed reactor
-
Degassed solvent (e.g., THF/H₂O 10:1)
-
Syringe pumps
-
T-mixer
-
Packed-bed reactor column
-
Heating unit for the reactor
-
Back pressure regulator (BPR)
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a stock solution of the aryl halide or triflate in the chosen solvent system.
-
Solution B: Prepare a stock solution of this compound and cesium carbonate in the same solvent system. Ensure complete dissolution; gentle heating may be required.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. If using a packed-bed reactor, carefully pack the column with the heterogeneous palladium catalyst.
-
Prime the pumps and tubing with the solvent to remove any air bubbles.
-
-
Reaction Execution:
-
Set the desired temperature for the packed-bed reactor (e.g., 80-120 °C).
-
Set the back pressure regulator to a suitable pressure to prevent solvent boiling (e.g., 10 bar).
-
Pump Solution A and Solution B at the desired flow rates into the T-mixer. The relative flow rates will determine the stoichiometry.
-
The combined stream flows through the heated packed-bed reactor. The residence time is determined by the reactor volume and the total flow rate.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected.
-
-
Work-up and Analysis:
-
The collected solution is concentrated under reduced pressure.
-
The residue is purified by column chromatography to isolate the desired product.
-
The product is characterized by standard analytical techniques (NMR, MS).
-
Table 2: Exemplar Reaction Parameters for Suzuki-Miyaura Cross-Coupling
| Parameter | Suggested Range | Rationale |
| Temperature | 80 - 120 °C | To facilitate oxidative addition and reductive elimination. |
| Residence Time | 5 - 30 minutes | To allow for complete reaction. |
| Pressure | 5 - 15 bar | To suppress solvent evaporation at elevated temperatures. |
| Catalyst | Heterogeneous Pd on a solid support | Simplifies purification and allows for catalyst recycling. |
Application Note II: Photoredox-Mediated Reactions in Continuous Flow
Potassium alkyltrifluoroborates are excellent precursors for alkyl radicals under photoredox conditions.[17][18][19][20][21] These radicals can participate in a variety of transformations, including additions to imines and deboronative cyanations.[18][20] Flow photochemistry offers significant advantages for these reactions, including uniform light penetration and precise control over irradiation time.[22][23][24]
3.1. Causality Behind Experimental Choices
The translation of photoredox reactions to a flow setup is driven by the need to overcome the limitations of batch photoreactors, such as inconsistent light penetration and difficulty in scaling up. A transparent tube reactor ensures that the entire reaction mixture is evenly irradiated, leading to more efficient and reproducible reactions.[23][25]
3.2. Proposed Flow Chemistry Workflow
Caption: Proposed workflow for a photoredox reaction in a continuous flow setup.
3.3. Detailed Experimental Protocol
Materials:
-
This compound (1.5 eq)
-
Substrate (e.g., imine, cyanide source) (1.0 eq)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, or an organic dye like Eosin Y) (1-5 mol%)
-
Degassed solvent (e.g., acetonitrile, DMF)
-
Syringe pump
-
Transparent tubing (e.g., PFA, FEP)
-
Visible light source (e.g., blue LEDs)
-
Cooling fan
Procedure:
-
Reagent Preparation:
-
Prepare a single stock solution containing this compound, the substrate, and the photocatalyst in the chosen degassed solvent. The solution should be protected from light.
-
-
System Setup:
-
Assemble the flow photoreactor by wrapping the transparent tubing around the light source. Ensure the setup is well-ventilated or cooled to maintain a constant temperature.
-
Prime the pump and tubing with the solvent.
-
-
Reaction Execution:
-
Turn on the light source and cooling system.
-
Pump the reagent solution through the photoreactor at a defined flow rate. The residence time is determined by the reactor volume and the flow rate.
-
Collect the product stream at the outlet.
-
-
Work-up and Analysis:
-
The collected solution is concentrated in vacuo.
-
The residue is purified by flash chromatography.
-
The product is identified using standard analytical methods.
-
Table 3: Exemplar Reaction Parameters for Photoredox Reactions
| Parameter | Suggested Range | Rationale |
| Wavelength | Blue (450 nm) or Green (530 nm) LEDs | To match the absorption maximum of common photocatalysts. |
| Residence Time | 10 - 60 minutes | To allow for sufficient irradiation and reaction completion. |
| Temperature | Ambient to 40 °C | Photoredox reactions are often conducted at or near room temperature. |
| Catalyst Loading | 1 - 5 mol% | To ensure efficient light absorption and catalytic turnover. |
Conclusion and Future Outlook
This compound is a highly promising reagent for the introduction of the 3,3,3-trifluoropropyl group into organic molecules. While its application in flow chemistry is still an emerging area, the established reactivity of analogous potassium alkyltrifluoroborates provides a strong foundation for the development of continuous flow protocols. The proposed methods for Suzuki-Miyaura cross-coupling and photoredox-mediated reactions highlight the potential for safer, more efficient, and scalable syntheses. Further research in this area is encouraged to fully explore the synthetic utility of this valuable fluorinated building block in the context of modern flow chemistry.
References
-
Chemical Communications. (2016). Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis. [Link]
-
National Institutes of Health. (n.d.). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. [Link]
-
University of Cambridge. (n.d.). Visible Light Flow Reactor Packed with Porous Carbon Nitride for Aerobic Substrate Oxidations. [Link]
-
National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
ACS Publications. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. [Link]
-
Chemical Communications. (2016). Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis. [Link]
-
MDPI. (n.d.). Continuous-Flow Photocatalytic Microfluidic-Reactor for the Treatment of Aqueous Contaminants, Simplicity, and Complexity: A Mini-Review. [Link]
-
National Institutes of Health. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. [Link]
-
Vapourtec. (n.d.). Illuminating immobilised photo catalyst reactor. [Link]
-
Beilstein Journals. (n.d.). Heterogeneous photocatalysis in flow chemical reactors. [Link]
-
ACS Publications. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. [Link]
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
ACS Publications. (n.d.). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Shanghai 3S Technology. (2025). Continuous Flow Photoreactor: Working Principle and Composition. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Semantic Scholar. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
American Chemical Society. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. [Link]
-
ACS Publications. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. [Link]
-
Taylor & Francis eBooks. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flows. [Link]
-
ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
-
iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]
-
PubMed. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. [Link]
-
ACS Publications. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
-
Chemical Science. (2023). A field guide to flow chemistry for synthetic organic chemists. [Link]
-
Chemical Society Reviews. (2020). How to approach flow chemistry. [Link]
-
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]
-
NJ Bio, Inc. (n.d.). Flow Chemistry. [Link]
-
ResearchGate. (2025). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. [Link]
-
Stoli Chem. (2022). The real advantages of continuous flow chemistry. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. [Link]
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- 2. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
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- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. njbio.com [njbio.com]
- 9. mt.com [mt.com]
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- 12. pubs.acs.org [pubs.acs.org]
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- 15. vapourtec.com [vapourtec.com]
- 16. mdpi.com [mdpi.com]
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- 23. mdpi.com [mdpi.com]
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Troubleshooting & Optimization
Common side reactions with Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Potassium 3,3,3-trifluoropropane-1-trifluoroborate (CAS: 1430722-07-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in their experiments.
Introduction
This compound is an air- and moisture-stable organoboron reagent that serves as a valuable precursor to the corresponding boronic acid in situ.[1][2] Its stability makes it an attractive alternative to the often less stable boronic acids, providing a longer shelf-life and easier handling.[3] This reagent is particularly useful for introducing the 3,3,3-trifluoropropyl group into organic molecules, a motif of growing interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.
This guide will focus primarily on the application of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and will address common challenges and side reactions encountered during its use.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am seeing low to no conversion of my starting material in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling with this compound can stem from several factors, primarily related to the activation of the trifluoroborate and the catalytic cycle.
Probable Causes & Step-by-Step Solutions:
-
Inefficient Hydrolysis to the Active Boronic Acid: Potassium organotrifluoroborates are essentially protected forms of boronic acids and require hydrolysis to the active RB(OH)₂ species to participate in the catalytic cycle.[4] The rate of this hydrolysis is critical and can be influenced by several factors.
-
Solution:
-
Ensure the presence of water: Suzuki-Miyaura reactions with organotrifluoroborates often require a biphasic solvent system (e.g., toluene/water, THF/water) to facilitate hydrolysis.[5] If you are running the reaction under strictly anhydrous conditions, consider the addition of water.
-
Optimize the base: The choice of base is crucial. While strong bases can promote the reaction, they can also lead to side reactions if not chosen carefully. For alkyltrifluoroborates, carbonate bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are often effective.[5] Hydroxide bases should be used with caution as they can sometimes promote undesired side reactions.
-
-
-
Catalyst Deactivation or Low Activity: The palladium catalyst can be sensitive to impurities or reaction conditions.
-
Solution:
-
Degas your reaction mixture: Ensure that your solvent and reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Choose an appropriate ligand: For coupling with alkyltrifluoroborates, bulky, electron-rich phosphine ligands are often required. Ligands such as RuPhos have been successfully used in couplings with this compound.[5] If you are using a less effective ligand like triphenylphosphine, consider switching to a more specialized ligand.
-
-
-
Poor Reagent Quality: The quality of the trifluoroborate salt, aryl halide, and other reagents can impact the reaction outcome.
-
Solution:
-
Verify reagent purity: Use freshly purchased or properly stored reagents. This compound is generally stable, but it's good practice to store it in a desiccator.
-
-
Below is a troubleshooting workflow to guide you through diagnosing low conversion issues:
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is producing a significant amount of a byproduct that appears to be my starting aryl halide with a hydrogen instead of the trifluoropropyl group. What is this side reaction and how can I minimize it?
Answer:
This common side reaction is known as protodeboronation . It occurs when the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond from a proton source in the reaction mixture.[5]
Probable Causes & Step-by-Step Solutions:
-
Mismatched Reaction Rates: Protodeboronation becomes significant when the rate of hydrolysis of the trifluoroborate to the boronic acid is much faster than the rate of the catalytic cross-coupling. This leads to an accumulation of the boronic acid in the reaction mixture, increasing its exposure to proton sources.[4]
-
Solution:
-
Employ the "slow-release" strategy: The goal is to have the hydrolysis of the trifluoroborate be the rate-limiting step. This can be achieved by:
-
Using a milder base: A weaker base will slow down the hydrolysis. Consider switching from a strong base like NaOH to a carbonate base like Cs₂CO₃ or K₂CO₃.[5]
-
Controlling the amount of water: While water is necessary for hydrolysis, an excessive amount can accelerate it. Use the minimum amount of water required for the reaction to proceed.
-
-
-
-
Substrate-Specific Instability: Some organoboron reagents are inherently more susceptible to protodeboronation, especially those that are electron-rich or sterically hindered.
-
Solution:
-
Use a highly active catalyst system: A more active catalyst will increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction. As mentioned, using a ligand like RuPhos with a palladium acetate precatalyst has been shown to be effective.[5]
-
-
-
Reaction Vessel Composition: The surface of a glass reaction vessel can act as a fluorophile, accelerating the hydrolysis of the trifluoroborate and potentially leading to increased protodeboronation.[6]
-
Solution:
-
Consider using a PTFE (Teflon) reaction vessel: This can help to slow down the hydrolysis and better control the release of the boronic acid.[5]
-
-
The following diagram illustrates the equilibrium between the stable trifluoroborate, the active boronic acid, and the undesired protodeboronation pathway.
Caption: Key reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a crystalline solid that is stable to air and moisture, making it much easier to handle than many boronic acids.[1][2] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, such as a desiccator.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[7]
Q2: What is the mechanism of activation for this reagent in a Suzuki-Miyaura coupling?
A2: The trifluoroborate salt itself is not the active species in the catalytic cycle. It must first undergo hydrolysis in the presence of a base and water to form the corresponding 3,3,3-trifluoropropylboronic acid. This boronic acid then participates in the transmetalation step with the palladium catalyst.[4]
Q3: Can I use this reagent in other types of cross-coupling reactions?
A3: Yes, while most commonly used in Suzuki-Miyaura couplings, organotrifluoroborates can also participate in other transition metal-catalyzed reactions, such as Rh-catalyzed additions.[2] The specific conditions for these reactions would need to be optimized.
Q4: Are there any known incompatibilities with certain functional groups?
A4: One of the advantages of organotrifluoroborates is their excellent functional group tolerance.[3] They are generally compatible with a wide range of functional groups, including esters, amides, ketones, and nitriles.[8]
Q5: Is β-hydride elimination a concern with this reagent?
A5: For primary alkylboron reagents like this compound, β-hydride elimination from the intermediate alkyl-palladium species is a potential side reaction. However, the presence of the electron-withdrawing trifluoromethyl group can influence the stability of this intermediate. In practice, with the right choice of ligand and reaction conditions, β-hydride elimination can often be minimized.[8]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a general guideline based on successful, published procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[5] Optimization for your specific substrate may be necessary.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (or triflate) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
RuPhos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
PTFE-sealed reaction vessel (e.g., a microwave vial or Schlenk tube)
Procedure:
-
Reaction Setup: To a clean, dry PTFE-sealed reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), palladium(II) acetate, RuPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and degassed water to the vessel via syringe to create a biphasic mixture (a common ratio is 5:1 toluene to water).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously for the required reaction time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
The catalytic cycle for this reaction is illustrated below:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoroborates | We Give Academic Discounts [frontierspecialtychemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20240025883A1 - Pyrimidin-2-yl sulfonamide derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting failed reactions involving Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Potassium 3,3,3-trifluoropropane-1-trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. As a stable, crystalline solid, this compound offers significant advantages over traditional boronic acids, primarily its enhanced stability towards air and moisture and resistance to protodeboronation.[1][2][3] However, successful application, particularly in Suzuki-Miyaura cross-coupling reactions, requires a nuanced understanding of its activation and potential side reactions.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction shows no conversion. Where should I begin my investigation?
A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the reaction. Follow this initial checklist:
-
Reagent Integrity: Although this compound is robust, verify the quality and purity of your electrophile (aryl halide/triflate) and base. Ensure the solvent is anhydrous and properly degassed.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction.
-
Catalyst and Ligand Activity: The palladium precatalyst and the phosphine ligand are the most common points of failure.
-
Has the catalyst or ligand been stored properly under an inert atmosphere?
-
Consider performing a control reaction with a known, reliable coupling partner to confirm your catalyst system is active.
-
For challenging couplings, particularly with aryl chlorides, a highly active catalyst system, such as one employing a sterically hindered biarylphosphine ligand (e.g., RuPhos, XPhos), is often necessary to promote the difficult oxidative addition step.[4]
-
-
Temperature: Ensure your reaction is heated to the appropriate temperature. Some less reactive electrophiles, like aryl chlorides, require higher temperatures to undergo oxidative addition.
Q2: My reaction yield is disappointingly low. What are the most probable causes?
A2: Low yields often result from suboptimal reaction conditions rather than a complete failure of a component. The key is the delicate balance between the hydrolysis of the trifluoroborate and the catalytic turnover rate.[5][6][7]
-
Inefficient Hydrolysis: Potassium organotrifluoroborates are essentially stable precursors to the active boronic acid species.[8] This hydrolysis is a critical, base-mediated step.[5][6] If hydrolysis is too slow, the concentration of the active nucleophile will be too low for efficient transmetalation. Consider increasing the water content in your solvent system (e.g., moving from 20:1 to 10:1 THF/H₂O) or using a stronger base like Cs₂CO₃.[9]
-
Inappropriate Base: The base plays a crucial role in both the hydrolysis of the trifluoroborate and the transmetalation step of the catalytic cycle.[10][11][12] If the base is too weak (e.g., NaHCO₃), it may not facilitate these steps effectively. Conversely, an overly strong base can accelerate side reactions. Cs₂CO₃ is often a good starting point for trifluoroborates.[13]
-
Catalyst/Ligand Mismatch: The chosen ligand significantly impacts the reaction. For the 3,3,3-trifluoropropyl group, which is an alkyl substituent, ligands developed for alkyl-alkyl or alkyl-aryl couplings are most appropriate. For example, PdCl₂(dppf)·CH₂Cl₂ is a common choice, but more advanced biarylphosphine ligands may be required for less reactive partners.[9][14]
Q3: The main impurity in my reaction is the protodeboronated starting material. How can I minimize this side reaction?
A3: Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a classic side reaction for all organoboron reagents.[15] While organotrifluoroborates are significantly more resistant than boronic acids, this pathway can still compete with the desired cross-coupling.[2][8] The key is to manage the concentration of the active boronic acid.
This is achieved by leveraging the "slow-release" nature of the trifluoroborate.[8][15] The goal is for the rate of hydrolysis of the trifluoroborate to be slightly slower than or equal to the rate of the catalytic cross-coupling. This keeps the steady-state concentration of the sensitive boronic acid low, minimizing its opportunity to undergo protodeboronation.[5][6][7]
Strategies to Reduce Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate hydrolysis, leading to a buildup of boronic acid. Switching from Cs₂CO₃ to K₃PO₄ or K₂CO₃ can sometimes help.
-
Lower the Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature can favor the desired pathway.
-
Increase Catalyst Efficiency: A more active catalyst system will consume the boronic acid faster. If you are using a standard catalyst, switching to a more active one (e.g., using a Buchwald-type ligand) can outcompete the protodeboronation pathway.[15]
-
Minimize Water: While some water is necessary for hydrolysis, excess water can promote protodeboronation. Use the minimum amount of water required for efficient reaction.
Q4: How should I properly handle and store this compound?
A4: One of the primary advantages of potassium organotrifluoroborates is their stability. They are typically crystalline solids that are indefinitely stable to air and moisture.[3][13][16] However, best practices should always be followed:
-
Storage: Store in a tightly sealed container in a cool, dry place. No special inert atmosphere is required for storage.[17]
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[18] While stable, it is classified as causing skin and eye irritation and may cause respiratory irritation if inhaled as a dust.[18][19] Handle the powder in a well-ventilated area or a fume hood to avoid generating dust.[18]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing a Stalled or Failed Reaction
This guide provides a systematic workflow to identify the root cause of a non-performing reaction.
Caption: Troubleshooting workflow for a failed reaction.
Step-by-Step Protocol:
-
Verify Reagents & Setup: Double-check the identity and purity of all starting materials. Confirm that your solvent was properly degassed and that the reaction was maintained under a positive pressure of inert gas.
-
Run a Control Reaction: To isolate the problem, use your exact catalyst system (precatalyst, ligand, base, solvent, temperature) with reliable, reactive coupling partners. A good standard is the coupling of phenylboronic acid with iodobenzene. If this control reaction fails, your palladium catalyst or ligand is likely deactivated.[4] If it succeeds, the issue lies with your specific substrates or the trifluoroborate activation.
-
Investigate Hydrolysis: If the control reaction works, the problem may be the in-situ generation of the active boronic acid from the trifluoroborate salt. Set up your reaction again and, after 30-60 minutes at temperature, carefully take a small aliquot (under inert conditions), quench it, and analyze it (e.g., by LCMS or NMR) for the presence of the corresponding 3,3,3-trifluoropropane-1-boronic acid.
-
If boronic acid is absent: Hydrolysis is failing. The conditions are not sufficient to deprotect the trifluoroborate. You need to employ more forcing conditions as detailed in the table below.
-
If boronic acid is present: Hydrolysis is successful. This indicates the problem is likely with the subsequent steps of the catalytic cycle, most commonly a difficult oxidative addition of your electrophile or a slow transmetalation. This may require a different ligand or higher temperatures.
-
Guide 2: Managing the "Slow-Release" Principle for Optimal Yield
The central concept for success with organotrifluoroborates is managing the rate of hydrolysis to match the rate of cross-coupling.[5][6][7] An imbalance leads to either low yields (hydrolysis is too slow) or significant protodeboronation (hydrolysis is too fast).
Caption: The "slow-release" principle for organotrifluoroborates.
Parameter Optimization Table:
| Parameter | To Increase Hydrolysis Rate (k_hyd) | To Decrease Protodeboronation (k_proto) | Rationale |
| Base | Use a stronger base (Cs₂CO₃ > K₃PO₄ > K₂CO₃) | Use a milder base (K₃PO₄, K₂CO₃) | The base is critical for both hydrolysis and transmetalation. A stronger base accelerates both but may increase boronic acid concentration too much.[5][11] |
| Solvent | Increase proportion of H₂O (e.g., 10:1 THF/H₂O) | Use minimal H₂O necessary for reaction | Water is a reactant in the hydrolysis step. Excess water can facilitate protonolysis of the C-B bond. |
| Temperature | Increase temperature | Decrease temperature | Higher temperatures accelerate all reaction rates, but often favor the undesired protodeboronation pathway more significantly. |
| Catalyst Loading/Activity | N/A | Increase catalyst loading or use a more active ligand (e.g., RuPhos) | A more efficient catalyst consumes the active boronic acid faster (k_cat), minimizing its lifetime and thus the opportunity for protodeboronation.[2][4] |
Experimental Protocol: Condition Screening for a New Substrate
-
Setup: To a reaction vial, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), base (3.0 equiv.), palladium precatalyst (2 mol%), and ligand (4-6 mol%).
-
Purge: Seal the vial and purge thoroughly with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 10:1).
-
Heating & Monitoring: Stir vigorously and heat to the desired temperature (start at 80 °C). Monitor the reaction hourly by TLC or LC-MS, checking for product formation and the appearance of the protodeboronated byproduct.
-
Optimization: Based on the results and the table above, adjust one parameter at a time (e.g., change the base, lower the temperature) to maximize the ratio of desired product to byproduct.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. echemi.com [echemi.com]
Technical Support Center: Purification of Products from Potassium 3,3,3-trifluoropropane-1-trifluoroborate Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Potassium 3,3,3-trifluoropropane-1-trifluoroborate. This document provides in-depth, experience-driven answers to common purification challenges encountered after utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final products.
Section 1: Understanding Your Crude Reaction Mixture - A Proactive Approach to Purification
A successful purification strategy begins with a clear understanding of what, besides your desired product, is in the reaction flask. Anticipating potential impurities allows for a more targeted and efficient purification workflow.
FAQ: What are the most common impurities I should expect after a cross-coupling reaction with this compound?
Your crude product is a complex mixture. Beyond the desired trifluoropropylated molecule, you will likely encounter a range of byproducts and unreacted starting materials. The exact composition depends on your specific reaction conditions (e.g., base, solvent, temperature, and reaction time), but the most common species are outlined below.
Data Presentation: Table of Common Impurities
| Impurity Type | Source | Chemical Nature & Typical Polarity | Rationale for Formation |
| Unreacted Starting Materials | Incomplete reaction | This compound (polar salt); Aryl/vinyl halide (typically nonpolar to moderately polar) | Sub-optimal reaction conditions, stoichiometry, or catalyst deactivation can lead to incomplete conversion. |
| Homocoupling Byproducts | Side reaction of the coupling partner (e.g., aryl halide) | Typically nonpolar, often crystalline and less soluble than the desired product | Palladium can catalyze the coupling of two molecules of the electrophilic partner (e.g., aryl halide) to form a symmetrical biaryl.[1][2] |
| Protodeboronation Products | Side reaction of the trifluoroborate | The resulting hydrocarbon (e.g., Ar-H) is generally nonpolar | The carbon-boron bond can be cleaved by trace amounts of acid or water, especially at elevated temperatures, replacing the boron moiety with a proton.[3] |
| Boronic Acid / Boroxines | Hydrolysis of the trifluoroborate salt | 3,3,3-trifluoropropane-1-boronic acid (polar, acidic); Boroxines (less polar dehydration trimers) | Potassium organotrifluoroborates exist in equilibrium with their corresponding boronic acids in the presence of water.[3][4][5] This hydrolysis can be accelerated by silica gel.[6] |
| Catalyst & Ligand Residues | From the catalytic system | Palladium black (insoluble solid); Phosphine oxides (moderately polar) | The palladium catalyst may precipitate. Phosphine ligands are often oxidized to phosphine oxides during the reaction or workup.[7] |
| Inorganic Salts | Base and trifluoroborate counter-ions | K₃PO₄, Cs₂CO₃, KF, KHF₂ (highly polar, water-soluble) | These are essential components of the reaction but must be thoroughly removed.[8][9] |
To visualize how these species arise, consider the following generalized reaction pathway for a Suzuki-Miyaura coupling.
Mandatory Visualization: Impurity Formation Pathways
Caption: Generalized Suzuki-Miyaura reaction and common side reactions.
Section 2: The First Line of Defense - A Robust Aqueous Workup
Never underestimate the power of a well-executed aqueous workup. It is the most effective way to remove the bulk of inorganic salts and highly polar impurities, simplifying all subsequent purification steps.
FAQ: My reaction is complete. What is the first and most critical purification step?
An aqueous extractive workup should always be your first step. The goal is to partition your desired organic product into an organic solvent while washing away the water-soluble inorganic salts and polar byproducts.
Experimental Protocols: General Aqueous Workup Procedure
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilute with Organic Solvent: Add an appropriate organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane). A volume equal to or double the reaction solvent volume is a good starting point.
-
Initial Water Wash: Transfer the mixture to a separatory funnel and add an equal volume of deionized water. Shake gently at first, venting frequently, then more vigorously. Allow the layers to separate. Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and removes residual water from the organic layer.
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Troubleshooting the Aqueous Workup
Q: I have a persistent emulsion during extraction. What should I do?
A: Emulsions are common when residual polar solvents (like DMF) or basic conditions create soap-like intermediates.
-
Solution 1 (Patience): Allow the separatory funnel to stand for an extended period (15-30 minutes).
-
Solution 2 (Brine): Add a significant amount of saturated brine. The increased ionic strength of the aqueous phase often forces the separation.[10]
-
Solution 3 (Filtration): Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion.
Q: Can I use an acidic or basic wash to remove specific impurities?
A: Absolutely. This is a powerful and targeted technique.
-
Basic Wash (e.g., 1M NaOH or NaHCO₃): This is highly effective for removing acidic impurities, most notably any residual boronic acid that has formed via hydrolysis. The base will deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[7]
-
Acidic Wash (e.g., dilute HCl): This is useful for removing basic impurities, such as certain nitrogen-containing ligands or heterocyclic starting materials.
Section 3: Advanced Purification Strategies - Chromatography
When simple extraction and recrystallization are insufficient, column chromatography is the primary tool for isolating your pure product. However, organoboron compounds require special consideration.
FAQ: My product seems to be degrading on the silica gel column. Why is this happening and what can I do?
A: This is a known issue. Silica gel is inherently acidic and can act as a Lewis acid, promoting the hydrolysis of the trifluoroborate salt back to the boronic acid, or causing other decomposition pathways.[6][11]
-
Causality: The interaction between the Lewis acidic silanol groups on the silica surface and the fluoride atoms of the trifluoroborate can weaken the B-F bonds, facilitating hydrolysis with trace water in the eluent.
-
Solution 1 (Minimize Contact Time): Use flash chromatography with slightly higher pressure to push the compound through the column more quickly. Do not leave the compound sitting on the column.
-
Solution 2 (Deactivate the Silica): You can pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a neutral or basic modifier, like triethylamine (~1%), to neutralize the acidic sites.
-
Solution 3 (Switch Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina.[12] For very polar products, reverse-phase (C18) chromatography is an excellent alternative.[13]
Mandatory Visualization: Chromatography Selection Workflow
Caption: Decision tree for selecting the appropriate chromatography method.
Section 4: Special Focus - Removing Stubborn Boron Impurities
Even after chromatography, you may detect trace amounts of boron-containing impurities by NMR. These require specialized removal techniques.
FAQ: My NMR shows a small amount of boronic acid co-eluting with my product. How can I remove it?
A: Co-elution is common when the boronic acid has a similar polarity to your product. In this case, a chemical scavenging approach is superior to repeated chromatography.
Experimental Protocols: Boronic Acid Scavenging
This protocol leverages the unique chemistry of boronic acids to selectively pull them out of an organic solution.
-
Method 1: Diethanolamine Adduct Formation
-
Dissolve the impure product in a non-polar solvent where the desired product is soluble but the adduct will be insoluble (e.g., Diethyl Ether, Hexanes).
-
Add diethanolamine dropwise. Boronic acids react with diethanolamine to form a stable, often crystalline, bicyclic adduct.[13][14]
-
Stir for 1-2 hours. The diethanolamine-boronate adduct should precipitate as a solid.
-
Filter the mixture to remove the solid adduct.
-
Wash the filtrate with dilute acid (to remove any excess diethanolamine) followed by water, then dry and concentrate to recover the purified product.
-
-
Method 2: Sorbitol Extraction
-
Dissolve the impure product in an organic solvent like Ethyl Acetate.
-
Prepare a basic aqueous solution (e.g., pH ~8-9) containing a polyol like sorbitol or mannitol.
-
Extract the organic solution with the aqueous sorbitol solution. The sorbitol complexes with the boronic acid, dramatically increasing its water solubility and pulling it into the aqueous layer.[14]
-
Separate the layers. Repeat the extraction if necessary.
-
Wash the organic layer with water and brine, then dry and concentrate to recover the purified product.
-
References
-
Reddit. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Saleh, N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. Available at: [Link]
-
Saleh, N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Saleh, N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion]. Available at: [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. [Online discussion]. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. Available at: [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]
-
Liu, T., & Shen, Q. (2012). Synthesis and Applications of α-Trifluoromethylated Alkylborons. PMC - NIH. Available at: [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. Available at: [Link]
-
University of Bristol. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Available at: [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. Available at: [Link]
-
Vedejs, E., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. Available at: [Link]
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Scribd. (n.d.). Potassium Trifluoroborate Salts as Convenient Stab. Available at: [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Determination of tetrafluoroborate in wastewaters by ion chromatography after ion pair liquid-liquid dispersive microextraction. Available at: [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Preventing decomposition of Potassium 3,3,3-trifluoropropane-1-trifluoroborate during reactions
Welcome to the technical support resource for Potassium 3,3,3-trifluoropropane-1-trifluoroborate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for maximizing the stability and reactivity of this versatile reagent in your synthetic applications.
Introduction: The Stability Paradox
Potassium organotrifluoroborates (R-BF₃K) are prized for their remarkable stability compared to their boronic acid counterparts.[1][2] They are generally crystalline, free-flowing solids that are stable to both air and moisture, which greatly simplifies handling, storage, and stoichiometry.[3][4] However, this stability is not absolute. The core challenge and key to success in reactions involving this compound is not to prevent its transformation, but to control it.
For many applications, particularly the widely used Suzuki-Miyaura cross-coupling, the trifluoroborate must first hydrolyze to the corresponding boronic acid (R-B(OH)₂), which is the active species in the catalytic cycle.[2][5] Decomposition, therefore, often refers to the uncontrolled or premature formation of the boronic acid, which can then engage in undesirable side reactions like protodeboronation or homocoupling.[5][6] This guide will help you navigate this "stability paradox" to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The principal pathway for transformation is hydrolysis to 3,3,3-trifluoropropane-1-boronic acid.[7][8] This is a stepwise process where the fluoride ions are replaced by hydroxide ions from water in the reaction medium. While necessary for reactivity in cross-coupling, if the rate of this hydrolysis significantly exceeds the rate of the main catalytic reaction, the concentration of the more sensitive boronic acid intermediate builds up, leading to side reactions and yield loss.[5][6]
Q2: How should I store this reagent for maximum shelf-life?
Potassium organotrifluoroborates are exceptionally stable and can be stored indefinitely at room temperature without special precautions.[7][9] For optimal long-term stability and to prevent any slow degradation from atmospheric moisture, it is best practice to store the reagent in a tightly sealed container in a cool, dry, and well-ventilated location.[7]
Q3: Is this reagent sensitive to air or oxidation?
Organotrifluoroborates are generally stable to air and are not Lewis acidic, making them stable under many oxidative conditions where boronic acids would degrade.[2][10] This robustness allows them to be carried through multiple synthetic steps.[1][9] However, for sensitive cross-coupling reactions, deoxygenating the reaction mixture is still standard practice to protect the palladium catalyst, not the trifluoroborate itself.
Q4: What is protodeboronation and how can I prevent it?
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in a hydrodeboronated byproduct. This reaction occurs with the boronic acid intermediate, not the trifluoroborate salt directly.[5] Therefore, preventing protodeboronation is achieved by controlling the hydrolysis of the trifluoroborate salt, employing a "slow release" strategy so that the boronic acid is consumed by the catalyst as soon as it is formed.[5][11] An increase in water content can sometimes favor the desired cross-coupling over protodeboronation.[12]
Troubleshooting Guide: From Low Yields to Optimal Performance
This section addresses common problems encountered during reactions and links them to the stability and reactivity of your trifluoroborate reagent.
| Factor | Effect on Stability & Reactivity | Expert Recommendation & Causality |
| Base (e.g., Cs₂CO₃, K₂CO₃) | Promotes hydrolysis to the active boronic acid. The choice and amount of base are critical. | The base is essential to facilitate both hydrolysis and the transmetalation step in the catalytic cycle. However, an overly strong or concentrated base can accelerate hydrolysis beyond the rate of catalytic turnover, leading to side reactions. Cesium carbonate (Cs₂CO₃) is often effective.[5][13] |
| Solvent System (e.g., THF/H₂O, i-PrOH/H₂O) | The presence of water is necessary for hydrolysis. The organic co-solvent affects solubility and reaction kinetics. | The water content directly influences the rate of boronic acid formation.[12] Solvent systems like THF/H₂O can exhibit phase-splitting in the presence of a base like Cs₂CO₃, which can create a complex reaction environment and impact hydrolysis rates.[5][6] Efficient stirring is crucial in such biphasic systems. |
| Temperature | Higher temperatures increase the rate of both hydrolysis and the desired cross-coupling reaction. | An optimal temperature must be found. If set too high, hydrolysis may outpace the cross-coupling, leading to decomposition. If too low, the catalytic cycle may be too slow. A typical starting point for Suzuki-Miyaura reactions is 70-80 °C.[4][14] |
| Reaction Atmosphere | While the trifluoroborate is air-stable, the palladium catalyst is not. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction. Always ensure the reaction mixture is thoroughly degassed and run under an inert atmosphere (e.g., Nitrogen or Argon). |
Visualizing the Stability Equilibrium
The interplay between the stable storage form and the reactive intermediate is central to using this reagent effectively.
Troubleshooting Flowchart for Sub-Optimal Reactions
If your reaction is not performing as expected, use this logic tree to diagnose the potential issue.
Protocols for Success
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with an aryl chloride.[4][15]
Reagents & Equipment:
-
This compound (1.1 mmol)
-
Aryl or Heteroaryl Halide (1.0 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Degassed Solvent (e.g., THF/H₂O 10:1, 5 mL)
-
Schlenk tube or reaction vial, magnetic stir bar, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
To a dry Schlenk tube containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Seal the tube with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Place the sealed tube into a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
Protocol 2: Monitoring Hydrolytic Stability
To understand how your specific reaction conditions affect the stability of the trifluoroborate, you can run a control experiment without the palladium catalyst and electrophile.
Step-by-Step Methodology:
-
Follow steps 1-4 of the general coupling protocol, but OMIT the palladium catalyst, ligand, and aryl halide.
-
At specific time intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h), carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.
-
Quench the aliquot immediately in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analyze the samples by ¹⁹F NMR spectroscopy. The appearance and growth of new fluorine-containing species relative to the starting R-BF₃K signal can provide a qualitative or quantitative measure of the rate of hydrolysis under your specific conditions.
This experiment allows you to rationally adjust parameters like temperature or water content to achieve the desired "slow release" of the active boronic acid before committing to the full catalytic reaction.
References
- Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing.
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
- Organic Syntheses Procedure. Vol. 90, p. 203.
- Stability and Handling of Potassium tert-Butyltrifluorobor
- Organotrifluoroborate Salts.
- Molander, G. A., & Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286 (2007).
- Darses, S., & Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325 (2008).
- Molander, G. A., & Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149 (2003).
- Molander, G. A., & Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(14), 3145–3148 (2008).
- Potassium alkyltrifluorobor
- Molander, G. A., & Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034 (2006).
- Molander, G. A., & Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429 (2002).
- Lennox, A. J. J., & Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441 (2012).
- Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Lennox, A. J. J., & Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(38), 9683-9684 (2012).
- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)
- Molander, G. A., & Fumagalli, T. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747 (2006).
- Molander, G. A., & Jean-Gérard, L. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(10), 3824–3831 (2009).
- Mizoguchi, R. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc. 134, 7431–7441 (2012).
- Molander, G. A., & Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–846 (2009).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF.
- Sandrock, D. L., & Molander, G. A. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 12(23), 5526–5529 (2010).
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Lee, S. Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. University of Pennsylvania, ScholarlyCommons (2014).
- Organotrifluorobor
- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh (2008).
- Potassium 3,3,3-trifluoropropane-1-trifluorobor
- This compound Safety D
- Lennox, A. J. J. Organotrifluoroborate preparation, coupling and hydrolysis. University of Bristol (2013).
- Molander, G. A., & Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Expert Opinion on Drug Discovery, 4(11), 1199-1212 (2009).
- Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
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Technical Support Center: Catalyst Deactivation in Reactions with Potassium 3,3,3-trifluoropropane-1-trifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Potassium 3,3,3-trifluoropropane-1-trifluoroborate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered during cross-coupling reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over the corresponding boronic acid?
This compound offers several key advantages over its boronic acid counterpart, primarily centered around stability and ease of handling.[1] As crystalline, free-flowing solids, potassium organotrifluoroborates are generally stable to both air and moisture, which allows for long-term storage at ambient temperatures without significant degradation.[1] This enhanced stability often translates to more reproducible reaction outcomes and allows for the use of near-stoichiometric amounts of the reagent, improving the atom economy of the process.[1][2] In contrast, many boronic acids are prone to protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive, especially under aqueous basic conditions and at elevated temperatures.[3][4]
Q2: What is the role of the fluoride ions in the reaction, and can they cause problems?
The fluoride ions play a multifaceted role in Suzuki-Miyaura reactions.[5] Primarily, they are thought to facilitate the formation of the active boronate species required for transmetalation. However, their presence can also be a double-edged sword. Excess fluoride can lead to the formation of unreactive anionic borate species (e.g., [RBF3(OH)]-), which can slow down or inhibit the reaction.[5] Furthermore, fluoride can coordinate to the palladium center, potentially forming palladium-fluoride complexes that may have different reactivity or be catalytically inactive in some contexts.[5][6]
Q3: Can the trifluoromethyl group on the propyl chain cause specific side reactions or catalyst deactivation?
While the C-F bond in the CF3 group is generally robust, the strong electron-withdrawing nature of this group can influence the reactivity of the trifluoroborate. While direct C-F bond activation of a saturated trifluoromethyl group is unlikely under typical Suzuki-Miyaura conditions, the electronic effect can impact the transmetalation step. There have been studies on palladium-catalyzed reactions involving the cleavage of C-F bonds in trifluoromethyl groups, but these typically require specific conditions and catalyst systems not usually employed for Suzuki couplings.[7] A more likely, though still generally minor, pathway for side reactions could be β-hydride elimination if isomerization of the propyl chain were to occur, though this is more commonly observed with secondary alkyltrifluoroborates.[8][9]
Q4: What are the most common causes of low or no conversion in my reaction?
Low or no conversion in Suzuki-Miyaura reactions with this compound can stem from several factors:
-
Inefficient Catalyst Activation: The chosen palladium precatalyst may not be efficiently reduced to the active Pd(0) species.
-
Catalyst Deactivation/Poisoning: Impurities in reagents or solvents, or coordination of Lewis-basic functional groups on your substrate to the palladium center, can poison the catalyst.[3][10]
-
Suboptimal Ligand Choice: The ligand may not be suitable for stabilizing the catalyst or facilitating the key steps of the catalytic cycle, particularly the slow transmetalation of the alkyl group.[11]
-
Incorrect Base or Solvent: The choice of base and solvent system is crucial for promoting the reaction and ensuring the solubility of all components.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps & Explanation |
| Ineffective Catalyst System | 1. Ligand Screening: The choice of ligand is critical for the stability and activity of the palladium catalyst, especially for the more challenging transmetalation of sp³-hybridized organoborons.[11] Sterically hindered, electron-rich phosphine ligands are often required. Action: Screen a panel of ligands. Good starting points include Buchwald-type ligands such as SPhos, RuPhos, and XPhos, which have demonstrated efficacy in couplings with alkyltrifluoroborates.[12] 2. Palladium Precatalyst: If using a simple salt like Pd(OAc)₂, in-situ reduction to Pd(0) may be inefficient. Action: Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure a sufficient concentration of the active catalyst.[11] |
| Suboptimal Reaction Conditions | 1. Base Selection: The base is crucial for activating the trifluoroborate. Cesium carbonate (Cs₂CO₃) is often an effective base for these couplings.[2][13] Action: If Cs₂CO₃ is not effective, consider screening other bases such as K₃PO₄ or K₂CO₃.[12] 2. Solvent System: A biphasic solvent system, such as toluene/water or THF/water, is often beneficial for dissolving both the organic-soluble catalyst and the inorganic base.[12][13] Action: Ensure adequate mixing and consider screening different solvent ratios. 3. Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Action: If the reaction is clean but incomplete, a modest increase in temperature (e.g., in 10 °C increments) may be beneficial. If side products are observed, a lower temperature may be necessary. |
| Reagent Quality and Stability | 1. Reagent Purity: Impurities in the this compound, aryl halide, or solvents can act as catalyst poisons. Action: Ensure all reagents are of high purity. If necessary, recrystallize the trifluoroborate salt and distill solvents. 2. Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Action: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. |
Issue 2: Formation of Significant Side Products
| Observed Side Product | Potential Cause & Explanation | Troubleshooting & Mitigation Strategies |
| Protodeboronation Product (3,3,3-Trifluoropropane) | Protodeboronation: Cleavage of the C-B bond by a proton source. While trifluoroborates are more stable than boronic acids, this can still occur, especially at high temperatures or with prolonged reaction times in the presence of water.[3] | 1. Use a Weaker Base: Stronger bases can accelerate protodeboronation. Action: If using a strong base, switch to a milder one like K₃PO₄ or Cs₂CO₃. 2. Minimize Water Content: While some water is often necessary, excess water can promote this side reaction. Action: Use a carefully controlled amount of water in the solvent system. 3. Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Homocoupling of the Aryl Halide | Oxidative Conditions: The presence of oxygen can lead to the formation of Pd(II) species that promote the homocoupling of the aryl halide. | 1. Thorough Degassing: Ensure all solvents and the reaction headspace are free of oxygen. Action: Use a robust degassing method such as freeze-pump-thaw or sparging with an inert gas for an extended period. 2. Use a Pd(0) Source: Starting with a Pd(II) precatalyst can sometimes lead to homocoupling during the initial reduction phase. Action: Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species. |
| Isomerized Alkylated Product | β-Hydride Elimination/Reinsertion: This is a known issue with secondary alkyltrifluoroborates, where the palladium complex can undergo β-hydride elimination to form an alkene and a palladium hydride, which can then re-add to the alkene in a different orientation.[8][9] While less common with primary alkyltrifluoroborates, it is a possibility under certain conditions. | 1. Ligand Modification: The choice of ligand can significantly influence the rate of β-hydride elimination versus reductive elimination. Action: Employ bulky ligands that favor reductive elimination, such as the Buchwald-type ligands.[11] 2. Lower Reaction Temperature: β-hydride elimination is often more facile at higher temperatures. Action: Attempt the reaction at a lower temperature. |
Visualizing Deactivation Pathways
The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura reaction and highlights potential catalyst deactivation and side reaction pathways.
Caption: Suzuki-Miyaura cycle with potential deactivation and side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.1 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the aryl halide, and cesium carbonate.
-
In a separate vial, weigh the Pd(OAc)₂ and RuPhos and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to optimizing a low-yielding reaction.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Quantitative Data Summary
The following table summarizes typical reaction parameters that have been found to be effective for the Suzuki-Miyaura coupling of alkyltrifluoroborates. These should be used as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%), or Buchwald Precatalysts (1-5 mol%) | Precatalysts can offer faster initiation and higher activity.[11] |
| Ligand | RuPhos, SPhos, XPhos, n-BuPAd₂, DTBPF (Ligand:Pd ratio of 2:1) | Bulky, electron-rich ligands are essential to promote reductive elimination and prevent β-hydride elimination.[11][12] |
| Base | Cs₂CO₃ (2-3 equivalents), K₃PO₄ (2-3 equivalents) | Cs₂CO₃ is highly effective for alkyltrifluoroborates.[2] |
| Solvent | Toluene/H₂O (10:1), THF/H₂O (10:1) | Biphasic systems are generally superior for these couplings.[12] |
| Temperature | 80 - 110 °C | Temperature should be optimized to balance reaction rate against potential catalyst decomposition and side reactions. |
References
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Ananikov, V. P. (2020). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Catalysts, 10(9), 1039. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Molander, G. A., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(20), 6342–6343. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Society Reviews, 38(11), 3130–3141. [Link]
-
Molander, G. A., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. NIH Public Access, 130(20), 6342–6343. [Link]
-
Shi, W., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(48), 25368–25373. [Link]
-
Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82. [Link]
-
Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(6), 7396–7426. [Link]
-
Ren, P., et al. (2019). Palladium‐catalyzed Hiyama and Suzuki–Miyaura cross‐coupling reactions of acid fluorides. Angewandte Chemie International Edition, 58(23), 7847–7851. [Link]
-
Molander, G. A., & Ito, T. (2006). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Letters, 6(16), 2649–2652. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Gravel, M., et al. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5744–5747. [Link]
-
Wang, F., et al. (2020). Palladium‐Catalyzed Selective C‐F Bond Cleavage of Trifluoropropanamides Leading to (Z)‐N‐α‐Fluorovinylindoles. Angewandte Chemie International Edition, 59(31), 12935–12939. [Link]
-
Burton, D. J., & Inouye, Y. (1982). Palladium‐catalyzed coupling reaction of (trifluoroisopropenyl)tributyltin with acyl halides. Tetrahedron Letters, 23(1), 201–204. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14066–14069. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Urata, Y., & Fuchikami, T. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
-
Li, Z., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(43), 14497–14503. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061–14063. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Managing impurities in Potassium 3,3,3-trifluoropropane-1-trifluoroborate reagents
Welcome to the technical support center for Potassium 3,3,3-trifluoropropane-1-trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of impurities in this versatile reagent. Our goal is to ensure the integrity and reproducibility of your experiments by empowering you with the knowledge to identify, mitigate, and manage potential purity issues.
Troubleshooting Guide
Unanticipated results in chemical reactions can often be traced back to the quality of the starting materials. Here, we address common problems encountered when using this compound and link them to potential impurity-related causes.
Q1: My Suzuki-Miyaura cross-coupling reaction is giving low yields and I observe significant amounts of protodeboronated starting material. What could be the cause?
A1: This is a classic issue that often points towards premature hydrolysis and subsequent protodeboronation of your trifluoroborate reagent. Potassium organotrifluoroborates are valued for their stability, but under certain conditions, they can hydrolyze to the corresponding boronic acid.[1][2][3] If this hydrolysis occurs too rapidly or under conditions that favor protodeboronation over the desired cross-coupling, your yield will suffer.
-
Causality: The C-B bond in the resulting 3,3,3-trifluoropropylboronic acid can be susceptible to cleavage by protons (protodeboronation), especially in the presence of moisture and certain bases, or at elevated temperatures. This side reaction consumes your active reagent without forming the desired product.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Laboratory glassware should be oven-dried and cooled under an inert atmosphere.[4][5][6][7]
-
Base Selection: The choice of base can significantly impact the rate of hydrolysis.[2][3] Consider screening different bases (e.g., Cs₂CO₃, K₃PO₄, organic bases) to find one that promotes the catalytic cycle without accelerating premature hydrolysis.
-
Controlled Water Content: While some water is often necessary for the hydrolysis of the trifluoroborate to the active boronic acid in the catalytic cycle, excess water can be detrimental.[1][2] If using a biphasic system, carefully control the volume of the aqueous phase.
-
Reagent Quality Check: Verify the purity of your this compound. The presence of the corresponding boronic acid as an impurity indicates partial hydrolysis during storage.
-
Q2: I am observing unexpected side products in my reaction that are not related to protodeboronation. Could impurities in the trifluoroborate be the culprit?
A2: Yes, impurities other than the corresponding boronic acid can lead to unwanted side reactions. The synthetic route to this compound often involves the use of organometallic reagents and subsequent treatment with potassium hydrogen fluoride (KHF₂).[8][9][10]
-
Potential Impurities and Their Impact:
-
Residual Boronic Esters or other Boron Species: Incomplete conversion to the trifluoroborate can leave other boron species that may have different reactivity profiles.
-
Inorganic Salts: Residual salts from the synthesis (e.g., excess KHF₂) can sometimes interfere with the catalytic cycle of your reaction.
-
Organic Precursors: Unreacted starting materials or byproducts from the synthesis of the 3,3,3-trifluoropropyl moiety could be present and participate in side reactions.
-
-
Troubleshooting and Characterization:
-
NMR Analysis: Use ¹⁹F and ¹¹B NMR spectroscopy to characterize your reagent. The ¹¹B NMR spectrum should show a characteristic quartet for the trifluoroborate anion.[11] The presence of other signals could indicate boron-containing impurities.
-
Recrystallization: If you suspect impurities, recrystallization of the potassium trifluoroborate salt can be an effective purification method.[12]
-
Elemental Analysis: For critical applications, elemental analysis can confirm the elemental composition of your reagent.
-
Q3: My reaction is not reproducible. Sometimes it works well, and other times it fails completely. What could be causing this inconsistency?
A3: Lack of reproducibility is often linked to the handling and storage of the reagent, leading to variable levels of degradation. While potassium organotrifluoroborates are generally stable, they are not entirely inert.[8][13]
-
Root Causes of Inconsistency:
-
Atmospheric Moisture: Frequent opening of the reagent bottle in a humid environment can lead to gradual hydrolysis over time.
-
Improper Storage: Storing the reagent in a non-airtight container or in a volatile environment can lead to degradation.
-
Cross-Contamination: Using contaminated spatulas or glassware can introduce impurities that affect the reaction.
-
-
Best Practices for Ensuring Reproducibility:
-
Inert Atmosphere Handling: Whenever possible, handle the reagent in a glove box or under a stream of inert gas like argon or nitrogen.[4][6][14]
-
Aliquotting: For frequently used reagents, consider aliquoting the bulk material into smaller, single-use vials to minimize exposure of the entire batch to the atmosphere.
-
Proper Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from reactive chemicals.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should be concerned about with this compound?
A1: The most common and impactful impurity is the corresponding 3,3,3-trifluoropropylboronic acid, which is formed upon hydrolysis of the trifluoroborate salt.[1][2][3] While the trifluoroborate is often considered a stable precursor, it exists in equilibrium with the boronic acid in the presence of water.[1] The presence of this boronic acid can lead to side reactions like protodeboronation and homocoupling, particularly if it accumulates before the desired catalytic reaction proceeds.[2][3]
Q2: How can I detect the presence of 3,3,3-trifluoropropylboronic acid in my reagent?
A2: Several analytical techniques can be employed:
-
¹¹B NMR Spectroscopy: This is a powerful tool for identifying different boron species. The trifluoroborate will have a characteristic signal (a quartet), while the boronic acid will appear at a different chemical shift.[11]
-
Thin-Layer Chromatography (TLC): A specialized staining method using 10-hydroxybenzo[h]quinolone (HBQ) can selectively detect boronic acids on a TLC plate.[15][16] The boronic acid spots will appear as bright blue-green under UV light. Trifluoroborates can also be detected, likely due to hydrolysis on the silica gel plate.[15]
Q3: Is this compound considered an air-sensitive reagent?
A3: While generally described as air- and moisture-stable crystalline solids, it is best practice to handle them with the care afforded to air-sensitive reagents to ensure long-term purity and experimental reproducibility.[8][13] Exposure to atmospheric moisture can lead to slow hydrolysis.[1][2] Therefore, storage in a desiccator or under an inert atmosphere is recommended, and handling in a glovebox or under a stream of inert gas is ideal.[4][5][6][14]
Q4: Can I purify my this compound if I suspect it is impure?
A4: Yes, recrystallization is a common and effective method for purifying potassium organotrifluoroborate salts.[12] The choice of solvent system will depend on the specific solubility characteristics of the salt and its impurities. A common approach is to dissolve the salt in a minimal amount of a hot polar solvent (like ethanol/water or acetone) and then allow it to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.[12][17]
Experimental Protocols
Protocol 1: Quality Control of this compound using ¹¹B NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire a ¹¹B NMR spectrum on a calibrated NMR spectrometer. Use a boron trifluoride diethyl etherate (BF₃·OEt₂) external standard for chemical shift referencing (δ 0.0 ppm).
-
Data Analysis:
-
The pure this compound should exhibit a well-resolved quartet in the range of δ 3-7 ppm.
-
The presence of a broad singlet around δ 20-30 ppm may indicate the presence of the corresponding 3,3,3-trifluoropropylboronic acid.
-
Integrate the signals to quantify the relative amounts of the trifluoroborate and any boron-containing impurities.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent system for recrystallization. A mixture of a polar solvent in which the salt is soluble at elevated temperatures (e.g., ethanol, acetone) and a less polar solvent in which it is less soluble (e.g., diethyl ether, hexanes) is often effective.
-
Dissolution: In a clean, dry flask, dissolve the impure trifluoroborate salt in the minimum amount of the hot primary solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer can help induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under high vacuum to remove any residual solvent.
-
Purity Assessment: Analyze the recrystallized material using the QC protocol described above to confirm its purity.
Data Presentation
Table 1: Common Impurities and their Detection
| Impurity | Potential Source | Recommended Analytical Technique | Impact on Reaction |
| 3,3,3-Trifluoropropylboronic acid | Hydrolysis of the trifluoroborate salt | ¹¹B NMR, TLC with HBQ stain | Protodeboronation, homocoupling, reduced yield |
| Inorganic Salts (e.g., KHF₂) | Incomplete removal during synthesis | ¹⁹F NMR, Ion Chromatography | Interference with catalytic cycle, inconsistent results |
| Unreacted Boronic Esters | Incomplete conversion to trifluoroborate | ¹¹B NMR | Altered reactivity, side product formation |
| Residual Organic Precursors | Incomplete purification after synthesis | ¹H NMR, GC-MS | Unpredictable side reactions |
Visualizations
Caption: Impurity formation pathways during synthesis.
Caption: Troubleshooting workflow for reaction issues.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Darses, S., et al. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PubMed Central. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Chan, J., et al. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. PubMed Central. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central. [Link]
-
Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Prakash, G. K. S., et al. (2018). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
Molander, G. A., & Chen, C.-Y. (2012). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. [Link]
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. [Link]
-
Batey, R. A., et al. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Chan, J., et al. (2013). Detection of boronic acids through excited-state intramolecular proton-transfer fluorescence. Organic Letters. [Link]
-
Prakash, G. K. S., et al. (2012). PREPARATION OF TETRABUTYLAMMONIUM TRIFLUOROBORATES. Organic Syntheses. [Link]
-
Molander, G. A., et al. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PubMed Central. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PubMed Central. [Link]
-
White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. web.mit.edu [web.mit.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
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- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analytical Methods for Monitoring Potassium 3,3,3-trifluoropropane-1-trifluoroborate Reaction Progress
Welcome to the technical support center for monitoring reactions involving potassium 3,3,3-trifluoropropane-1-trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions in a user-friendly format. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the progress of reactions involving this compound?
A1: The primary methods for monitoring the consumption of this compound and the formation of your desired product include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). For real-time analysis, in-situ monitoring techniques can also be adapted.
Q2: Why is ¹⁹F NMR a particularly powerful tool for monitoring these reactions?
A2: ¹⁹F NMR is highly effective for monitoring reactions with potassium organotrifluoroborates for several key reasons.[1][2] The trifluoroborate group (-BF₃K) provides a distinct signal in a region of the ¹⁹F NMR spectrum that is typically free from other signals, making it an excellent diagnostic handle.[1][3] The chemical shift of the fluorine atoms in the trifluoroborate salt (typically between -129 to -141 ppm) will change significantly as the reaction proceeds and the C-B bond is cleaved, allowing for clear differentiation between the starting material and potential byproducts.[1][3]
Q3: Can I use ¹¹B NMR to monitor my reaction?
A3: Yes, ¹¹B NMR can be a valuable tool. The boron atom in potassium organotrifluoroborates is tetracoordinate, which results in a characteristic quartet in the ¹¹B NMR spectrum due to coupling with the three fluorine atoms.[4] This distinct signal can be monitored to observe the consumption of the starting material. However, ¹¹B NMR often suffers from broader peaks compared to ¹⁹F NMR, which might make quantification less precise.
Q4: How can I use mass spectrometry to analyze my reaction mixture?
A4: Mass spectrometry, particularly with electrospray ionization (ESI) in the negative ion mode, is well-suited for the analysis of organotrifluoroborates.[5][6][7] You can expect to observe the molecular anion of your starting material, [CH₂(CF₃)CH₂BF₃]⁻. As the reaction progresses, you can monitor the disappearance of this ion and the appearance of ions corresponding to your product. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the elemental composition of reactants and products.[5][7]
Q5: Are potassium organotrifluoroborate salts stable under typical reaction and workup conditions?
A5: Potassium organotrifluoroborates are generally more stable than their corresponding boronic acids, especially towards air and moisture.[8][9][10][11][12] However, they can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which can lead to the formation of the corresponding boronic acid and ultimately protodeboronation (loss of the boron group).[13][14] It is crucial to consider the pH of your reaction and workup conditions to minimize these side reactions.
Troubleshooting Guides
Issue 1: I'm not seeing any change in my ¹⁹F NMR spectrum, even after several hours. What could be the problem?
Probable Causes & Solutions:
-
Inactive Catalyst or Reagents: If your reaction is a cross-coupling, ensure your catalyst is active and that all reagents are of sufficient purity.
-
Incorrect Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the temperature while monitoring for any changes.
-
Incomplete Dissolution: Potassium organotrifluoroborates can have limited solubility in some organic solvents.[15] Ensure your starting material is adequately dissolved for the reaction to occur. You may need to explore different solvent systems.
-
Protodeboronation of the Coupling Partner: If your reaction involves a sensitive coupling partner, it may be degrading under the reaction conditions, preventing the desired reaction from occurring.
Troubleshooting workflow for a stalled reaction.
Issue 2: My LC-MS analysis shows multiple peaks. How do I identify them?
Probable Causes & Solutions:
-
Starting Materials and Product: One peak will correspond to your starting this compound, and another to your expected product.
-
Boronic Acid Intermediate: Hydrolysis of the trifluoroborate can lead to the formation of the corresponding boronic acid. This may appear as a separate peak.
-
Protodeboronation Product: If protodeboronation occurs, you will see a peak corresponding to the product where the trifluoroborate group has been replaced by a hydrogen atom.[13]
-
Homocoupling of the Coupling Partner: In cross-coupling reactions, a common side product is the homocoupling of your other reactant.
To identify these peaks, you can:
-
Inject a standard of your starting material.
-
Analyze the mass spectrum of each peak to determine its molecular weight.
-
If possible, synthesize a standard of the expected protodeboronation product for comparison.
Issue 3: My reaction yield is low, and I suspect protodeboronation. How can I minimize this?
Probable Causes & Solutions:
-
Excess Water or Protic Solvents: Minimize the amount of water and other protic solvents in your reaction.
-
Strongly Basic or Acidic Conditions: The rate of protodeboronation is highly pH-dependent.[13]
-
Use a weaker base (e.g., carbonates instead of hydroxides).
-
Carefully control the stoichiometry of the base.
-
Avoid strongly acidic conditions during workup.
-
-
High Temperatures: Prolonged reaction times at high temperatures can promote protodeboronation. Try to run the reaction at the lowest effective temperature.
Minimizing protodeboronation.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by ¹⁹F NMR
This protocol provides a general guideline for monitoring your reaction using ¹⁹F NMR.
Materials:
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
At various time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or acid).
-
Dilute the aliquot with a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the starting material (this compound) and the product.
-
Calculate the relative ratio of starting material to product to determine the reaction conversion.
| Compound | Typical ¹⁹F NMR Chemical Shift Range (ppm) |
| Potassium Organotrifluoroborates | -129 to -141 |
| Potential Fluorinated Products | Varies depending on the structure |
Protocol 2: Analysis by LC-MS
This protocol outlines a general procedure for analyzing your reaction mixture by LC-MS.
Materials:
-
HPLC vials
-
Acetonitrile (ACN)
-
Water (with 0.1% formic acid or ammonium acetate, depending on the analyte)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
At each time point, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot.
-
Dilute the aliquot with a suitable solvent (e.g., ACN/water mixture).
-
Filter the diluted sample through a syringe filter if necessary.
-
Transfer the sample to an HPLC vial.
-
Inject the sample onto the LC-MS system.
-
Develop a suitable gradient method to separate the starting material, product, and any byproducts.
-
Monitor the disappearance of the [M-K]⁻ ion of the starting material and the appearance of the molecular ion of the product in the mass spectrometer.
References
-
Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]
-
Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404-405. [Link]
-
Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. [Link]
-
Petrillo, D. E., et al. (2006). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry. [Link]
-
da Silva, F. de A., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
Petrillo, D. E., et al. (2007). Accurate mass determination of organotrifluoroborates. Scilit. [Link]
-
da Silva, F. de A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
Kim, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
-
da Silva, F. de A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
Kabalka, G. W., et al. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Molecules, 11(12), 974-981. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. [Link]
-
Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Li, B., & Crooks, R. M. (2018). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Molander, G. A., & Brown, H. C. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
ResearchGate. (n.d.). In-situ NMR monitoring of the reaction. [Link]
-
SciSpace. (n.d.). Synthesis and minisci reactions of organotrifluoroborato building blocks. [Link]
-
ACS Fall 2025. (n.d.). High accuracy mass spectrometry of potassium organotrifluoroborates. [Link]
-
Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Reaction monitoring. [Link]
-
Schmidt, J. P. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
Semantic Scholar. (2010). Method for preparing potassium trifluoroborate series compounds. [Link]
-
Magritek. (2016). Utilizing on- and off-line monitoring tools to follow a kinetic resolution step during flow synthesis. [Link]
-
Merck Millipore. (n.d.). Potassium Trifluoroborate Salts. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Validation & Comparative
The Bench-Stable Alternative: Unpacking the Advantages of Potassium 3,3,3-trifluoropropane-1-trifluoroborate Over Boronic Acids
A Senior Application Scientist's Guide to Modern Cross-Coupling Reagents
In the intricate world of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. For decades, boronic acids have been the default nucleophilic partners in this transformation. However, their inherent instability—a notorious tendency towards protodeboronation and oxidative degradation—presents significant challenges in terms of storage, handling, and reproducibility.[1][2][3] This guide offers a comprehensive comparison, grounded in scientific principles and experimental data, to illuminate the significant advantages of a superior alternative: potassium 3,3,3-trifluoropropane-1-trifluoroborate and its class of organotrifluoroborate salts.
These reagents are not merely incremental improvements; they represent a fundamental shift towards more robust, reliable, and efficient chemical synthesis. For researchers and process chemists, understanding and adopting this technology can lead to accelerated discovery and more dependable manufacturing routes.
Pillar 1: Unparalleled Stability — The Core Advantage
The most critical distinction between potassium organotrifluoroborates and boronic acids lies in their chemical stability. Boronic acids possess a vacant p-orbital on their tricoordinate boron center, making them susceptible to decomposition.[4] They also exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which complicates accurate stoichiometry and can lead to inconsistent reactivity.[1]
In stark contrast, potassium organotrifluoroborates feature a tetracoordinate boron atom.[1][2] This anionic 'ate' complex structure satisfies the boron's octet, rendering the carbon-boron bond significantly less reactive to air and moisture.[2][5] The practical benefits are profound:
-
Exceptional Benchtop Stability: this compound is a crystalline, free-flowing solid that is stable to air and moisture, eliminating the need for specialized handling techniques like glove boxes or inert atmospheres.[1][6] Most of these salts can be stored indefinitely at room temperature without degradation.[1][2][4]
-
Resistance to Protodeboronation: The cleavage of the C-B bond by acidic protons or water is a common failure mode for boronic acids, especially with heteroaryl or sterically hindered variants.[3][7] Organotrifluoroborates are markedly more resistant to this process, ensuring that the active reagent is available throughout the reaction.[7]
-
Functional Group Tolerance: The robust nature of the trifluoroborate moiety allows it to be carried through various synthetic transformations where a boronic acid would decompose, enabling more complex, multi-step syntheses without the need for protecting groups.[2][8]
Pillar 2: Reactivity and Mechanistic Distinction
While stability is a major advantage, it does not come at the cost of reactivity. In fact, organotrifluoroborates often exhibit superior performance in challenging cross-coupling reactions. Their activation for the crucial transmetalation step in the catalytic cycle proceeds differently from boronic acids.
Under the basic aqueous conditions typical for Suzuki-Miyaura reactions, the organotrifluoroborate undergoes slow, controlled hydrolysis to release the corresponding boronic acid in situ.[5][9][10] This "slow-release" mechanism maintains a low, steady concentration of the highly reactive boronic acid, minimizing side reactions like oxidative homocoupling that plague reactions using bulk boronic acids.[9][10]
Comparative Performance Data
The superior efficacy of organotrifluoroborates is not merely theoretical. Experimental data consistently shows higher yields and broader applicability, particularly with challenging substrates like aryl chlorides.
| Entry | Boron Reagent | Electrophile | Catalyst System | Base | Yield (%) | Ref. |
| 1 | sec-Butylboronic Acid | 4-Chloroanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | <10 | [11] |
| 2 | Potassium sec-Butyltrifluoroborate | 4-Chloroanisole | PdCl₂(dppf) | Cs₂CO₃ | 78 | [11] |
| 3 | 2-Thienylboronic Acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | 65 | [7] |
| 4 | Potassium 2-Thienyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 99 | [7] |
Table 1: Comparison of yields in Suzuki-Miyaura cross-coupling, highlighting the superior performance of potassium organotrifluoroborates over boronic acids, especially with less reactive aryl chlorides.
Pillar 3: Experimental Workflow and Rationale
Adopting this compound into your workflow is straightforward. The following protocol outlines a general procedure for its use in a Suzuki-Miyaura cross-coupling with an aryl chloride.
Detailed Experimental Protocol
Objective: To couple an aryl chloride with this compound.
Materials:
-
Aryl chloride (1.0 equiv, 0.5 mmol)
-
This compound (1.05 equiv, 0.525 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%, 0.01 mmol)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%, 0.02 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv, 1.5 mmol)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
25 mL Schlenk tube with magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl chloride, this compound, and cesium carbonate to the Schlenk tube.
-
Inerting: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene and deionized water via syringe.
-
Degassing: Stir the mixture and sparge with a subsurface stream of argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand. Add this catalyst/ligand mixture to the reaction vessel under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂ / RuPhos): This combination is highly effective for coupling alkyl boron reagents and for activating stubborn aryl chlorides.[12][13] RuPhos is a bulky, electron-rich phosphine ligand that promotes the critical oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base (Cs₂CO₃): Cesium carbonate is a strong base that is highly effective in promoting the hydrolysis of the trifluoroborate and facilitating the subsequent transmetalation step.[11][14]
-
Solvent (Toluene/H₂O): The biphasic solvent system is crucial. Toluene dissolves the organic components and the catalyst, while water is necessary for the hydrolysis of the trifluoroborate salt to the active boronic acid species.[6][9]
Visualizing the Catalytic Pathways
The fundamental differences in how these boron reagents participate in the Suzuki-Miyaura reaction are best illustrated by comparing their catalytic cycles.
Caption: Boronic acids require activation by a base to form the active boronate species for transmetalation.
Caption: Potassium organotrifluoroborates provide a slow, controlled release of the boronic acid in situ.
Conclusion
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to achieving synthetic goals efficiently and reliably. This compound and the broader class of organotrifluoroborates offer a compelling and scientifically validated upgrade over traditional boronic acids. Their superior stability simplifies handling and storage, enhances reproducibility, and broadens functional group tolerance.[1][2][3][6] The often-improved reactivity, driven by a favorable "slow-release" mechanism, leads to higher yields and cleaner reactions, particularly in complex and challenging synthetic contexts.[9][10] By embracing these advanced reagents, the scientific community can build more robust and powerful synthetic platforms to accelerate innovation.
References
- BenchChem. (n.d.). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions.
- Carrow, B. P., & Hartwig, J. F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.
- BLDpharm. (2022, August 26). Potassium Organotrifluoroborates - A Diamond in The Rough.
- Darses, S., & Genêt, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry.
- University of Houston. (n.d.). STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. UH Institutional Repository.
- Vedejs, E. (2012, May 24). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, ACS Publications.
- Molander, G. A., & Grote, T. (n.d.). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate.
- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
- Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing.
- BenchChem. (n.d.). Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions.
- Molander, G. A., Canturk, B., & Kennedy, L. E. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH.
- Lloyd-Jones, G. C. (n.d.). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. ResearchGate.
- Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (n.d.). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.
- Molander, G. A., & Jean-Gérard, L. (n.d.). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Molander, G. A., & El-Salfiti, M. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH.
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A Guide to Trifluoromethylation: A Comparative Analysis of Nucleophilic and Electrophilic Reagents
In the landscape of modern drug discovery and materials science, the strategic incorporation of the trifluoromethyl (–CF₃) group is a pivotal tactic for enhancing molecular properties. This guide provides an in-depth technical comparison of two mechanistically distinct classes of trifluoromethylating agents: the nucleophilic Ruppert-Prakash reagent and the electrophilic Togni's reagents. We will also clarify the role of related fluorinated compounds, such as potassium 3,3,3-trifluoropropane-1-trifluoroborate, to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Understanding the Players: A Clarification of Roles
Initially, a comparison between this compound and the Ruppert-Prakash reagent (TMSCF₃) was considered. However, it is crucial to establish from the outset that these reagents perform fundamentally different chemical transformations.
This compound is a member of the organotrifluoroborate family, which are valued for their stability and utility in cross-coupling reactions.[1][2][3] These reagents are not sources of a trifluoromethyl (–CF₃) group. Instead, they serve as nucleophilic partners in reactions like the Suzuki-Miyaura coupling to transfer larger alkyl fragments—in this case, a 3,3,3-trifluoropropyl group.[4]
The Ruppert-Prakash Reagent (TMSCF₃) , or (trifluoromethyl)trimethylsilane, is a premier nucleophilic trifluoromethylating agent.[5][6] It is a source of a "CF₃⁻" anion equivalent, which is highly effective for the trifluoromethylation of electrophilic substrates, most notably carbonyl compounds and imines.[7][8]
Therefore, a direct comparison of their "efficacy" for the same purpose is not scientifically sound. A more instructive and relevant comparison for the practicing chemist is between the two dominant strategies for trifluoromethylation: the nucleophilic and electrophilic approaches. For this purpose, we will compare the Ruppert-Prakash reagent with the widely used Togni's reagents , which are exemplars of electrophilic trifluoromethylating agents.[7][9]
The Dichotomy of Reactivity: Nucleophilic vs. Electrophilic Trifluoromethylation
The choice between a nucleophilic or electrophilic trifluoromethylating agent is dictated by the electronic nature of the substrate.[9][10] Nucleophilic reagents react with electron-poor centers, while electrophilic reagents target electron-rich sites.
| Feature | Nucleophilic Trifluoromethylation | Electrophilic Trifluoromethylation |
| CF₃ Source | "CF₃⁻" equivalent | "CF₃⁺" or "CF₃•" equivalent |
| Primary Reagent | Ruppert-Prakash Reagent (TMSCF₃) | Togni's Reagents |
| Typical Substrates | Aldehydes, ketones, imines, esters | β-ketoesters, silyl enol ethers, arenes, heteroarenes, alkenes, thiols |
| Reaction Initiation | Requires a nucleophilic activator (e.g., fluoride source, base) | Often spontaneous, can be promoted by catalysts (e.g., Cu, Zn) or light |
In-Depth Analysis of Key Reagents
The Ruppert-Prakash Reagent (TMSCF₃): The Nucleophilic Workhorse
(Trifluoromethyl)trimethylsilane is a stable, easy-to-handle liquid that has become an indispensable tool for introducing the CF₃ group onto carbonyls and imines.
Mechanism of Action: The reaction is not spontaneous. A catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), is required.[11] The fluoride anion attacks the silicon atom of TMSCF₃, generating a hypervalent silicate intermediate which then delivers the trifluoromethide anion (CF₃⁻) to the electrophilic carbonyl carbon. An anionic chain reaction can then propagate.[12] The resulting alkoxide is trapped by another molecule of TMSCF₃ to form a silyl ether, which is then hydrolyzed upon acidic workup to yield the trifluoromethyl alcohol.
Advantages:
-
High Efficacy for Carbonyls: It is exceptionally reliable for the conversion of aldehydes and ketones to their corresponding trifluoromethylated alcohols.[11]
-
Ease of Handling: As a liquid with a convenient boiling point, it is easier and safer to handle than gaseous CF₃ sources.[1]
-
Mild Conditions: Reactions are typically run under mild, often catalytic, conditions at or below room temperature.[1]
Limitations:
-
Moisture Sensitivity: TMSCF₃ is highly sensitive to moisture and requires anhydrous reaction conditions.[7]
-
Narrow Substrate Scope: Its utility is primarily confined to carbonyls and imines. It is generally unsuitable for the direct trifluoromethylation of electron-rich systems like arenes or alkenes.[7]
-
Activator Requirement: The need for a fluoride source or other activator adds a component to the reaction mixture.[7]
Togni's Reagents: The Electrophilic Counterparts
The Togni reagents are hypervalent iodine compounds, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II) being the most prominent.[13][14] They function as sources of an electrophilic trifluoromethyl group ("CF₃⁺") or a trifluoromethyl radical (CF₃•).[15]
Mechanism of Action: The mechanism is highly dependent on the substrate and reaction conditions.[16][17]
-
Ionic Pathway: In the presence of a Lewis acid (e.g., Zn(OTf)₂) or with heteroatom nucleophiles, the reagent can be activated, making the CF₃ group susceptible to nucleophilic attack (Sₙ2-type mechanism).[18]
-
Radical Pathway: With electron-rich substrates or under photoredox/transition metal catalysis, a single-electron transfer (SET) can occur, generating a CF₃ radical.[19][20] This radical then adds to the substrate, initiating a radical chain or being oxidized to a cation before product formation.
Advantages:
-
Broad Substrate Scope: Togni's reagents are effective for a wide range of nucleophiles, including β-ketoesters, silyl enol ethers, phenols, thiols, arenes, and alkenes.[7][21]
-
Bench-Stable: They are solid, bench-stable reagents that are relatively easy to handle.[21]
-
Versatile Reactivity: The ability to access both ionic and radical pathways allows for diverse synthetic applications.[20]
Limitations:
-
Cost: Hypervalent iodine reagents can be more expensive than simpler CF₃ sources.[21]
-
Reaction Conditions: While often mild, some applications may require catalysts or specific conditions to control the reaction pathway.[22]
Experimental Data: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes the performance of the Ruppert-Prakash and Togni's reagents on representative substrates.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Ruppert-Prakash | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethanol | 95 | [21] |
| Ruppert-Prakash | Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-ol | 92 | [23] |
| Togni Reagent I | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexane-1-carboxylate | 85 | [21] |
| Togni Reagent II | Indole | 3-(Trifluoromethyl)-1H-indole | >95 | [21] |
| Togni Reagent I | 4-Methoxystyrene | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)-4-methoxybenzene | 75 | [22] |
Experimental Protocols
Protocol 1: Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl
-
1 M HCl in methanol
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[21]
-
Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.[21]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be deprotected using 1 M HCl in methanol to yield the corresponding trifluoromethyl alcohol.
-
Purify the final product by column chromatography.
Protocol 2: Trifluoromethylation of Indole using Togni's Reagent II
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).[21]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[21]
Conclusion: Making an Informed Choice
The selection of a trifluoromethylating agent is a critical decision in synthetic design. This guide has clarified that This compound is a reagent for transferring a trifluoropropyl group in cross-coupling reactions, not a trifluoromethylating agent.
The true choice for trifluoromethylation lies between nucleophilic and electrophilic strategies, exemplified by the Ruppert-Prakash reagent and Togni's reagents , respectively.
-
The Ruppert-Prakash reagent is the undisputed choice for the highly efficient and reliable trifluoromethylation of aldehydes and ketones. Its limitations are its moisture sensitivity and narrow substrate scope.
-
Togni's reagents offer unparalleled versatility, with a broad substrate scope that includes electron-rich arenes, heterocycles, and alkenes. Their ability to operate via multiple mechanistic pathways provides a powerful tool for diverse synthetic challenges.
By understanding the distinct mechanisms, advantages, and limitations of each class of reagent, researchers can make informed decisions, leading to more efficient and successful outcomes in their drug discovery and materials science endeavors.
References
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- 12. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
The Ascendancy of Potassium Organotrifluoroborates: A Comparative Benchmark for the Suzuki-Miyaura and Chan-Lam Couplings
In the landscape of modern synthetic chemistry, the quest for robust, efficient, and versatile reagents is a perpetual endeavor, particularly within the realm of drug discovery and development where complex molecular architectures are paramount. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, the development of reagents that facilitate the seamless incorporation of these groups is of critical importance.
This guide provides an in-depth technical comparison of Potassium 3,3,3-trifluoropropane-1-trifluoroborate, a member of the increasingly pivotal class of potassium organotrifluoroborate salts. We will benchmark its anticipated performance in two of the most powerful C-C and C-heteroatom bond-forming reactions—the Suzuki-Miyaura and Chan-Lam couplings—against traditional organoboron reagents and other trifluoroalkylating agents. Our analysis is grounded in the established advantages of organotrifluoroborates and supported by experimental data from closely related systems, offering a predictive framework for researchers and scientists.
The Organotrifluoroborate Advantage: Stability Meets Reactivity
Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts for several compelling reasons.[1][2] Boronic acids are often prone to decomposition and can be challenging to purify, while boronate esters can have lower atom economy.[2] In contrast, organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies handling and storage and often leads to more reproducible reaction outcomes. The tetracoordinate nature of the boron atom in these salts renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[2]
For the specific case of This compound , these advantages are expected to be particularly pronounced. The presence of the electron-withdrawing trifluoromethyl group can further influence the reactivity and stability of the C-B bond, making it an attractive reagent for introducing the 3,3,3-trifluoropropyl moiety.
Benchmarking in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance. The performance of this compound in this catalytic cycle can be benchmarked against traditional boronic esters and other trifluoroalkylating agents.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling of a potassium organotrifluoroborate is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the organotrifluoroborate, which is in equilibrium with the more reactive boronic acid under the reaction conditions. Reductive elimination from the subsequent intermediate furnishes the desired cross-coupled product and regenerates the active Pd(0) catalyst.
Comparative Performance Data (Predicted)
| Reagent Class | Example Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium Alkyltrifluoroborate | This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | Predicted: 80-95 | Based on[3] |
| Boronic Ester | 3,3,3-Trifluoropropylboronic acid pinacol ester | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | Predicted: 70-90 | Based on[4] |
| Trifluoroethylating Agent | (Trifluoroethyl)silane | 4-Bromoacetophenone | Pd(dba)₂/XPhos | TBAF | THF | 60 | Varies | [5] |
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its stability and effectiveness with a wide range of substrates.[3]
-
Base: Cesium carbonate (Cs₂CO₃) is often employed as it is a strong enough base to facilitate the transmetalation step without causing significant side reactions.[3]
-
Solvent: A mixture of THF and water is frequently used to ensure the solubility of both the organic and inorganic reaction components.[3]
Experimental Protocol: Suzuki-Miyaura Coupling (Exemplary)
This protocol is based on established procedures for the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates.[3]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Pd(dppf)Cl₂
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(dppf)Cl₂ (2 mol%), and Cs₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and degassed water (typically in a 9:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Benchmarking in the Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a complementary approach to the more common palladium-catalyzed Buchwald-Hartwig amination.[6][7] This copper-catalyzed reaction is often conducted under milder conditions and can be tolerant of air, making it an attractive synthetic tool.[7]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Chan-Lam coupling is complex and still a subject of investigation. A plausible pathway involves the coordination of the nucleophile (amine or alcohol) and the organoboron reagent to a Cu(II) species. A subsequent transmetalation and reductive elimination from a Cu(III) intermediate is proposed to yield the desired product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.[7]
Comparative Performance Data (Predicted)
Similar to the Suzuki-Miyaura coupling, we can predict the performance of this compound in the Chan-Lam reaction based on data from related compounds.
| Reagent Class | Example Reagent | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium Alkyltrifluoroborate | This compound | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | Predicted: 75-90 | Based on[6] |
| Boronic Acid | 3,3,3-Trifluoropropylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | Predicted: 65-85 | Based on[6][7] |
| Other Trifluoroalkylating Agents | N/A | Aniline | N/A | N/A | N/A | N/A | N/A |
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and inexpensive copper source for Chan-Lam couplings.[6]
-
Additive: Pyridine often serves as both a ligand to stabilize the copper catalyst and a base to facilitate the reaction.
-
Solvent: Dichloromethane (DCM) is a frequently used solvent for these reactions.
-
Temperature: A key advantage of the Chan-Lam coupling is that it often proceeds efficiently at room temperature.[7]
Experimental Protocol: Chan-Lam Coupling (Exemplary)
This protocol is adapted from established procedures for the Chan-Lam coupling of organoboron reagents with amines.[6]
Materials:
-
This compound
-
Amine or alcohol (e.g., aniline)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Reaction vial with a stir bar
Procedure:
-
To a reaction vial, add the amine or alcohol (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂ (10 mol%).
-
Add DCM as the solvent, followed by pyridine (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: A Promising Reagent for Modern Synthesis
While direct experimental data for this compound in the Suzuki-Miyaura and Chan-Lam couplings is yet to be extensively published, the well-established advantages of the organotrifluoroborate class of reagents provide a strong foundation for predicting its high utility. Its expected air and moisture stability, coupled with the high reactivity characteristic of organotrifluoroborates in palladium- and copper-catalyzed cross-coupling reactions, positions it as a valuable tool for the introduction of the 3,3,3-trifluoropropyl moiety into complex molecules.
The comparative data and exemplary protocols provided in this guide offer a solid starting point for researchers and scientists in drug development and materials science to explore the potential of this promising reagent. As the demand for sophisticated fluorinated compounds continues to grow, the adoption of stable and efficient reagents like this compound will undoubtedly accelerate innovation in these fields.
References
-
Chambers, R. D., Chivers, T., & Pyke, D. A. (1965). Polyfluoroaryl organometallic compounds. Part III. Potassium pentafluorophenyltrifluoroborate. Journal of the Chemical Society (Resumed), 5144-5145. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Wikipedia. (2023). Chan–Lam coupling. In Wikipedia. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Ramachandran, P. V., & Mitsuhashi, W. (2015). (Z)- or (E)-Selective Hydrogenation of Potassium (3,3,3-Trifluoroprop-1-yn-1-yl)trifluoroborate: Route to Either Isomer of β-Trifluoromethylstyrenes. Organic Letters, 17(5), 1252–1255. [Link]
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Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]
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Wang, X., et al. (2021). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 12(1), 6069. [Link]
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Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki–Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. [Link]
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Denmark, S. E., & Smith, R. C. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8409–8419. [Link]
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Fang, G.-H., Yan, Z.-J., & Deng, M.-Z. (2004). Palladium-Catalyzed Cross-Coupling of Stereospecific Potassium Cyclopropyl Trifluoroborates with Aryl Bromides. Organic Letters, 6(3), 357–360. [Link]
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Kornfilt, D. J. P., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6859–6864. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, Not-so-Obvious, Pathways of the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(15), 3832–3835. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
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Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinyl ketone synthesis. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
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PubMed. (2014). Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride. Angewandte Chemie International Edition, 53(25), 6473-6. [Link]
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PubMed. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321-7. [Link]
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PubMed Central. (2012). Metal-free Chlorodeboronation of Organotrifluoroborates. Tetrahedron Letters, 53(39), 5254-5257. [Link]
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PubMed Central. (2019). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 14(5), 856-861. [Link]
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PubMed Central. (2021). Copper-Catalyzed Three-Component Alkene Carbofunctionalization: C–N, C–O, and C–C Bond Formation from a Single Reaction Platform. Journal of the American Chemical Society, 143(30), 11536-11543. [Link]
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PubMed. (2023). Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. The Chemical Record, e202300143. [Link]
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ResearchGate. (2017). Recent advances in trifluoroethylation reaction. [Link]
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ResearchGate. (2018). Application of Silicon-Based Cross-Coupling Technology to Aryl Triflates. [Link]
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ResearchGate. (2019). Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system. [Link]
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Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 833-839. [Link]
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A Comparative Kinetic Analysis of Potassium 3,3,3-trifluoropropane-1-trifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Cross-Coupling Reagents
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is critical to the success of these transformations. While boronic acids have been the traditional workhorses, their inherent instability, such as the propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation, often complicates reaction stoichiometry and limits shelf life.[1] This has spurred the development of more robust alternatives.
Among these, potassium organotrifluoroborates have emerged as highly valuable coupling partners.[2] These crystalline, air- and moisture-stable solids offer significant advantages in handling, storage, and reactivity.[3] Their tetracoordinate boron center renders them less prone to premature decomposition, often leading to more reproducible and higher-yielding reactions.[2][4] This guide presents a detailed kinetic study of a specific, fluorinated alkyltrifluoroborate, Potassium 3,3,3-trifluoropropane-1-trifluoroborate, and compares its performance against a structurally simpler analogue, Potassium ethyltrifluoroborate. Through this analysis, we will elucidate the electronic effects of the trifluoromethyl group on reaction kinetics and provide field-proven protocols for researchers to conduct similar evaluations.
The Subject of Our Study: this compound
This compound is a primary alkyltrifluoroborate distinguished by the presence of a terminal trifluoromethyl group. This strong electron-withdrawing group is anticipated to influence the nucleophilicity of the alkyl group and, consequently, the kinetics of the Suzuki-Miyaura reaction. Understanding this influence is crucial for its strategic application in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals where fluorinated motifs are of high interest.
Comparative Kinetic Study: Experimental Design
To objectively assess the performance of this compound, a comparative kinetic study is designed against Potassium ethyltrifluoroborate. This allows for the isolation of the electronic effect of the trifluoromethyl group.
Reaction Scheme:
The model reaction for this kinetic study is the Suzuki-Miyaura cross-coupling with 4-bromoanisole, a common and moderately reactive aryl halide.
Core Hypothesis:
The electron-withdrawing nature of the CF₃ group in this compound is expected to decrease the nucleophilicity of the alkyl chain. This will likely result in a slower rate of transmetalation, which is often the rate-determining step in B-alkyl Suzuki-Miyaura couplings, compared to Potassium ethyltrifluoroborate.
Experimental Workflow
A systematic workflow is essential for acquiring reliable kinetic data. The following diagram illustrates the key stages of the experimental process.
Caption: General experimental workflow for kinetic analysis.
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for monitoring the reaction progress by quantifying the formation of the product over time.
Materials:
-
This compound
-
Potassium ethyltrifluoroborate
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Dodecane (internal standard)
-
Ethyl acetate, HPLC grade
-
Schlenk tubes
-
Gas-tight syringes
-
Magnetic stir bars and stirrer/hotplate
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (0.5 mmol, 1.0 equiv), the respective potassium alkyltrifluoroborate (0.6 mmol, 1.2 equiv), K₂CO₃ (1.5 mmol, 3.0 equiv), and dodecane (0.25 mmol, 0.5 equiv) as the internal standard.
-
Catalyst Pre-mixing: In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.022 mmol, 4.4 mol%) in 1 mL of anhydrous toluene.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of toluene (4.5 mL) and water (0.5 mL) to the Schlenk tube via syringe.
-
Reaction Initiation: Place the Schlenk tube in a preheated oil bath at 80 °C and allow the mixture to stir for 5 minutes to ensure thermal equilibrium. Initiate the reaction by adding the catalyst solution via syringe. This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, and 90 minutes), withdraw a ~0.1 mL aliquot from the reaction mixture using a gas-tight syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot in a vial containing 1 mL of ethyl acetate and a small amount of silica gel to adsorb the palladium catalyst. Vortex the mixture and filter through a small plug of silica into a GC-MS vial.
-
GC-MS Analysis: Analyze the prepared samples by GC-MS. The concentration of the product is determined by comparing its peak area to that of the internal standard.
Data Presentation and Expected Results
The data obtained from the kinetic experiments can be tabulated and plotted to visualize the reaction progress and determine the initial rates.
Table 1: Comparative Reaction Data
| Time (min) | Product Concentration (M) - K-ethyl-trifluoroborate | Product Concentration (M) - K-3,3,3-trifluoropropane-1-trifluoroborate |
| 0 | 0.000 | 0.000 |
| 2 | Expected Value | Expected Value |
| 5 | Expected Value | Expected Value |
| 10 | Expected Value | Expected Value |
| 20 | Expected Value | Expected Value |
| 40 | Expected Value | Expected Value |
| 60 | Expected Value | Expected Value |
| 90 | Expected Value | Expected Value |
Figure 1: Comparative Reaction Profiles
A plot of product concentration versus time will be generated. The initial rate of each reaction is determined from the slope of the initial linear portion of the curve.
(A graph would be presented here showing two curves, with the curve for Potassium ethyltrifluoroborate rising more steeply than that for this compound, reflecting the expected difference in initial reaction rates.)
Mechanistic Insights and Discussion
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For potassium organotrifluoroborates, a crucial preceding step is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.[5][6]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling with organotrifluoroborates.
The rate of hydrolysis of the R-BF₃K salt can significantly influence the overall reaction kinetics.[6] A "slow release" of the boronic acid can be beneficial, as it maintains a low steady-state concentration of the reactive boronic acid, thereby minimizing side reactions like homocoupling.[6]
The observed slower reaction rate for this compound can be attributed to the strong electron-withdrawing effect of the CF₃ group. This effect reduces the electron density on the carbon atom bonded to the boron, making it a weaker nucleophile. Consequently, the transfer of the alkyl group to the palladium center during the transmetalation step is slower compared to the more electron-rich ethyl group of Potassium ethyltrifluoroborate.
Furthermore, the presence of fluoride ions, released during the hydrolysis of the trifluoroborate, can play a complex role in the catalytic cycle. Fluoride can coordinate to the palladium center, influencing the rates of both transmetalation and reductive elimination.[7] While a detailed analysis of the role of fluoride is beyond the scope of this guide, it is an important factor to consider in the overall kinetic profile.
Conclusion and Outlook
This guide provides a framework for the kinetic evaluation of this compound in Suzuki-Miyaura cross-coupling reactions. The provided experimental protocol offers a robust method for obtaining reliable kinetic data, enabling a direct comparison with other organoboron reagents.
The anticipated slower reaction rate of the trifluoropropyl derivative compared to its ethyl counterpart highlights the significant influence of electronic effects on the kinetics of B-alkyl Suzuki-Miyaura couplings. This understanding is crucial for the rational design of synthetic routes and the optimization of reaction conditions. For drug development professionals, the ability to predictably tune reactivity based on substrate electronics is a powerful tool in the synthesis of complex, fluorinated molecules.
Future studies could expand on this work by investigating the effect of different catalyst systems, bases, and solvents on the reaction kinetics. Additionally, a detailed study of the hydrolysis rates of these alkyltrifluoroborates under various conditions would provide further insight into the overall reaction mechanism.
References
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Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]
-
Casanova, N., & Jutand, A. (2007). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdF(L)2] Complexes. Chemistry – A European Journal, 13(11), 3297-3311. [Link]
-
Doucet, H. (2008). Suzuki–Miyaura Cross‐Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. [Link]
-
Dreher, S. D., & Molander, G. A. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 75(18), 6275–6284. [Link]
-
Hein, J. E., & Silva Elipe, M. V. (2023). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Retrospective Theses and Dissertations, 2009-2017. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]
-
Lennox, A. J. J., Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(48), 19623–19633. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Vedejs, E., Fields, S. C., & Schrimpf, M. R. (1995). Suzuki Cross-Coupling of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 117(26), 6778–6789. [Link]
-
Wang, Z., & DeYb, S. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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A Comparative Analysis of Catalysts for the Suzuki-Miyaura Coupling of Potassium 3,3,3-trifluoropropane-1-trifluoroborate: A Guide for Researchers
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery and materials science, owing to their profound impact on metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction of potassium organotrifluoroborates has emerged as a powerful tool for C-C bond formation due to the stability and ease of handling of these reagents.[1] This guide provides a comparative analysis of common catalytic systems—palladium, nickel, and copper—for the coupling of potassium 3,3,3-trifluoropropane-1-trifluoroborate, a valuable building block for accessing trifluoromethylated aliphatic chains. While direct head-to-head comparative studies on this specific substrate are limited, this document synthesizes findings from related alkyltrifluoroborate couplings to provide researchers with a predictive framework for catalyst selection and reaction optimization.
The Challenge: Coupling an Electron-Deficient Alkyltrifluoroborate
This compound (CF₃CH₂CH₂BF₃K) presents a unique challenge in Suzuki-Miyaura couplings. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent alkyl chain, potentially impacting the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[2] This guide will explore how palladium, nickel, and copper catalysts, with their distinct electronic and steric properties, can be tailored to address this challenge.
Palladium-Based Catalysts: The Workhorse of Suzuki-Miyaura Coupling
Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura reactions.[2] Their success stems from a well-understood catalytic cycle and the vast library of phosphine ligands that allow for fine-tuning of reactivity and selectivity.
Mechanistic Considerations with Palladium
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling of potassium alkyltrifluoroborates involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the alkyltrifluoroborate and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[1] The transmetalation step is often rate-limiting for alkylboron reagents and is influenced by the choice of base, solvent, and ligand.[2] The electron-deficient nature of the 3,3,3-trifluoropropyl group is expected to make transmetalation more challenging compared to unactivated alkyltrifluoroborates.
Key Performance Aspects of Palladium Catalysts:
-
Ligand Selection is Crucial: For electron-deficient alkyltrifluoroborates, bulky and electron-rich phosphine ligands are often necessary to promote the desired reaction. Ligands such as RuPhos and S-Phos have shown efficacy in the coupling of other primary alkyltrifluoroborates with aryl chlorides.[3] These ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.
-
Broad Functional Group Tolerance: Palladium catalysts are known for their excellent functional group tolerance, a critical feature in complex molecule synthesis.[4]
-
Stereochemical Outcome: For chiral alkyltrifluoroborates, the stereochemical outcome of the coupling can be influenced by the ligand and the electronic properties of the electrophile.[5] While not directly applicable to the achiral 3,3,3-trifluoropropyl group, this highlights the nuanced control achievable with palladium catalysis.
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have gained significant attention as a more earth-abundant and economical alternative to palladium for cross-coupling reactions.[6] In many cases, nickel catalysts exhibit unique reactivity and can be more effective for coupling unactivated alkyl halides.
Mechanistic Considerations with Nickel
The catalytic cycle for nickel is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel has a greater propensity to participate in single-electron transfer (SET) pathways, which can open up different reaction manifolds. For the coupling of alkyltrifluoroborates, nickel catalysts have been shown to be particularly effective with alkyl halides as coupling partners.[6][7]
Key Performance Aspects of Nickel Catalysts:
-
High Reactivity with Alkyl Electrophiles: Nickel catalysts have demonstrated excellent performance in the coupling of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides.[6][7] This suggests that for the coupling of this compound with aryl halides, nickel may offer comparable or even superior reactivity to palladium, especially with less reactive electrophiles like aryl chlorides.
-
Ligand and Additive Effects: The choice of ligand is also critical for nickel catalysis. For the coupling of alkyl chlorides, ligands such as L-prolinol have been found to be effective.[8]
-
Chemoselectivity: Nickel catalysts have shown the ability to selectively couple C(sp³)-Br bonds in the presence of C(sp²)-Br bonds, offering unique opportunities for orthogonal functionalization.[6]
Copper-Based Systems: An Emerging Player in Organoboron Chemistry
Copper-catalyzed reactions of organoboron reagents have been gaining traction, particularly for C-N, C-O, and C-S bond formation.[9] While less common for C-C cross-coupling of alkyltrifluoroborates compared to palladium and nickel, copper catalysis offers distinct advantages in certain contexts.
Mechanistic Considerations with Copper
Copper-mediated couplings of organotrifluoroborates often proceed through different mechanisms than the classical Suzuki-Miyaura cycle. These can involve single-electron transfer processes and the formation of organocopper intermediates. The trifluoroborate moiety is generally well-tolerated in copper-catalyzed C-N coupling reactions, suggesting its compatibility with copper-based systems.
Key Performance Aspects of Copper Catalysts:
-
Alternative Reactivity: Copper catalysts can offer complementary reactivity to palladium and nickel, potentially enabling transformations that are challenging for the other metals.
-
Milder Reaction Conditions: Some copper-catalyzed reactions can proceed under milder conditions and may not require the use of strong bases.
-
Current Research Focus: The application of copper catalysts for the Suzuki-Miyaura type coupling of alkyltrifluoroborates is an active area of research, and novel catalytic systems are continuously being developed.
Comparative Summary and Recommendations
The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound will depend on the specific coupling partner and the desired reaction conditions. The following table provides a comparative summary to guide the researcher's choice.
| Catalyst System | Advantages | Disadvantages | Recommended Ligands/Conditions |
| Palladium | Well-established, broad functional group tolerance, extensive ligand library for optimization.[2][4] | Higher cost, potentially sluggish with electron-deficient substrates. | Bulky, electron-rich phosphines (e.g., RuPhos, SPhos), Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ as precatalyst, Cs₂CO₃ or K₃PO₄ as base, aqueous toluene or THF as solvent.[1][10] |
| Nickel | Lower cost, high reactivity with alkyl electrophiles, potential for unique chemoselectivity.[6][7] | Can be more sensitive to air and moisture, ligand development is less mature than for palladium. | Bathophenanthroline for alkyl bromides/iodides, L-prolinol for alkyl chlorides, Ni(COD)₂ as precatalyst.[8] |
| Copper | Very low cost, offers alternative reactivity pathways. | Less developed for C-C coupling of alkyltrifluoroborates, mechanism may not be a classical Suzuki-Miyaura cycle. | CuI with ligands like DMEDA for C-N coupling; further research needed for C-C coupling. |
Recommendation for Initial Screening:
For the coupling of this compound with aryl halides, a palladium-based catalyst system with a bulky, electron-rich phosphine ligand such as RuPhos would be the recommended starting point due to the extensive literature on similar couplings of primary alkyltrifluoroborates.[1] If cost is a primary concern or if coupling with unactivated alkyl halides is desired, a nickel-based system should be investigated.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates, which can be adapted for this compound. Optimization of the specific conditions (catalyst loading, ligand, base, solvent, temperature, and reaction time) is highly recommended.
General Protocol for Palladium-Catalyzed Coupling
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for Nickel-Catalyzed Coupling
-
In a glovebox, add the nickel precatalyst (e.g., Ni(COD)₂, 5-10 mol%) and the ligand (e.g., bathophenanthroline or L-prolinol, 10-20 mol%) to a dry Schlenk tube.
-
Add the aryl halide (1.0 equiv) and this compound (1.1-1.5 equiv).
-
Add the base (e.g., K₃PO₄, 3.0 equiv) and the solvent (e.g., dioxane).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress.
-
Follow a similar workup and purification procedure as described for the palladium-catalyzed reaction.[8]
Visualizing the Catalytic Cycles
Palladium-Catalyzed Suzuki-Miyaura Cycle
Caption: Generalized catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling.
Nickel-Catalyzed Suzuki-Miyaura Cycle
Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of trifluoromethylated compounds. While palladium catalysts with bulky, electron-rich phosphine ligands represent the most established and reliable starting point, nickel catalysts offer a cost-effective and highly reactive alternative that warrants consideration. Copper-based systems, while less explored for this specific transformation, may provide unique reactivity in the future. The choice of catalyst, ligand, and reaction conditions should be carefully considered and optimized to achieve the desired outcome. This guide provides a foundation for researchers to navigate the catalyst landscape and successfully implement this important synthetic methodology.
References
-
Biscoe, M. R., & Sigman, M. S. (2008). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 130(40), 13172–13173. [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wang, D., Wang, Z., & Zhu, J. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(44), 14768–14774. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Dreher, S. D. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Organic Letters, 12(24), 5783–5785. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Nickel-catalyzed cross-coupling of potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl halides. Organic Letters, 12(24), 5783–5785. [Link]
-
Molander, G. A., & Argintaru, O. A. (2014). Stereospecific Ni-catalyzed cross-coupling of potassium alkenyltrifluoroborates with alkyl halides. Organic Letters, 16(7), 1904–1907. [Link]
-
Molander, G. A., & Ito, Y. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 63(3), 768–775. [Link]
-
Molander, G. A., & Brown, A. R. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
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Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. [Link]
-
Molander, G. A., & Argintaru, O. A. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1904–1907. [Link]
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Molander, G. A., & Ellis, N. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 70(10), 3981–3987. [Link]
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Molander, G. A., & Cavalcanti, L. N. (2009). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters, 11(16), 3622–3625. [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83226–83230. [Link]
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Lee, J.-H., Kim, H. J., Kim, T., Song, J. H., Kim, W.-S., & Ham, J. (2013). Functionalization of Organotrifluoroborates via Cu-Catalyzed C-N Coupling Reaction. Bulletin of the Korean Chemical Society, 34(1), 42–48. [Link]
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Ye, Y., & Sanford, M. S. (2013). Cu(OTf)2-Mediated Fluorination of Aryltrifluoroborates with Potassium Fluoride. Organic Letters, 15(18), 4642–4645. [Link]
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Bode, J. W. (2018). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 57(32), 10195–10199. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2755–2758. [Link]
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Astruc, D. (2012). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ChemInform, 43(34). [Link]
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Li, J. J. (2009). Recent Advances in Pd/C-Catalyzed Coupling Reactions. Current Organic Synthesis, 6(2), 143–158. [Link]
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Khan, M., & Al-Thabaiti, S. A. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 10(11), 1269. [Link]
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A Comparative Guide to Green Chemistry Metrics for Reactions with Potassium 3,3,3-trifluoropropane-1-trifluoroborate
In the landscape of modern drug discovery and development, the imperative to design safer, more sustainable, and efficient chemical syntheses has never been more critical. The principles of green chemistry provide a framework for this endeavor, moving beyond traditional metrics like reaction yield to a more holistic assessment of a process's environmental impact.[1][2] This guide offers a detailed comparison of green chemistry metrics for reactions involving Potassium 3,3,3-trifluoropropane-1-trifluoroborate, a versatile and increasingly important reagent in medicinal chemistry. We will delve into the practical application of key metrics, providing experimental context and a comparative analysis against alternative synthetic routes.
The Foundation: Green Chemistry Metrics
To objectively evaluate the "greenness" of a chemical process, we rely on a set of quantitative metrics. While numerous metrics exist, three have gained widespread acceptance in the pharmaceutical and fine chemical industries for their utility and clarity: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).[3][4]
-
Atom Economy (AE): Introduced by Barry Trost, AE measures the efficiency of a reaction in converting reactant atoms to product atoms.[5][6] It is a theoretical calculation that reveals how much of the starting materials' mass is incorporated into the desired product, assuming 100% yield.[2][6]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation. It is the ratio of the mass of waste produced to the mass of the desired product.[7] A lower E-Factor signifies a greener process.[1][8]
-
Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers all materials used in a process, including reactants, reagents, solvents, and process aids, relative to the mass of the final product.[3][9][10][11] It provides a complete picture of the process's efficiency and environmental footprint.[3]
-
Calculation: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
-
The relationship between PMI and E-Factor is straightforward: E-Factor = PMI - 1.[1]
-
The Reagent in Focus: this compound
The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[12] this compound (CAS 1430722-07-8) is an organotrifluoroborate salt that has gained prominence as a stable, easy-to-handle precursor for introducing the 3,3,3-trifluoropropyl group.[13][14][15]
Unlike many traditional organoboron reagents, such as boronic acids, potassium trifluoroborates are generally crystalline solids that are stable to air and moisture, making them ideal for a wide range of applications, including late-stage functionalization in complex syntheses.[14][15][16] Their primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14][15]
Comparative Analysis: A Case Study in Trifluoroalkylation
To illustrate the practical application of green chemistry metrics, we will compare two synthetic routes for the preparation of 1-(3,3,3-trifluoropropyl)naphthalene.
-
Route A: A one-step Suzuki-Miyaura cross-coupling reaction using this compound.
-
Route B: A two-step sequence involving the nucleophilic trifluoromethylation of 1-naphthaldehyde using the Ruppert-Prakash reagent (TMSCF₃), followed by a Wittig reaction and subsequent hydrogenation. This represents a more traditional, multi-step approach.
Route A: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 1-bromonaphthalene (1.0 mmol, 207 mg), this compound (1.2 mmol, 245 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield 1-(3,3,3-trifluoropropyl)naphthalene (assume 85% yield, 190 mg).
Route B: Multi-step Synthesis (Illustrative)
-
Step 1: Nucleophilic Trifluoromethylation
-
Dissolve 1-naphthaldehyde (1.0 mmol, 156 mg) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere.
-
Add Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 171 mg).
-
Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mL) dropwise.
-
Stir for 4 hours at room temperature.
-
Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine organic layers, dry, concentrate, and purify to obtain 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol (assume 90% yield, 203 mg).
-
-
Step 2 & 3: Wittig Olefination and Hydrogenation (Protocols simplified for metric comparison)
-
The alcohol from Step 1 is converted to the corresponding alkene via a Wittig-type reaction, followed by catalytic hydrogenation to yield the final product. These steps introduce significant additional mass from reagents (Wittig salt, base, hydrogen source, catalyst) and solvents.
-
For the purpose of this comparison, we will perform a detailed PMI calculation for Route A and a high-level estimation for Route B, acknowledging that a full PMI for a multi-step synthesis would account for all materials in each step.[3]
| Metric | Route A: Suzuki-Miyaura Coupling | Route B: Multi-step Synthesis (Estimation) | Justification & Causality |
| Atom Economy (AE) | 53.8% | Step 1: ~77% (Overall significantly lower) | Route A's AE is impacted by the formation of inorganic salts (KBr, CsF, boric acid derivatives). Route B's overall AE is poor due to the generation of triphenylphosphine oxide in the Wittig step, a high molecular weight byproduct.[5] |
| E-Factor | ~47 | >100 | The E-Factor for Route A is primarily driven by solvent usage for the reaction and purification. For Route B, the multi-step nature, with workups and purifications at each stage, dramatically increases the total waste generated per kilogram of product.[1] |
| Process Mass Intensity (PMI) | ~48 | >101 | Route A is a convergent, single-step process, minimizing the total mass input. Route B, being a linear multi-step synthesis, inherently accumulates mass from solvents and reagents at each stage, leading to a much higher PMI, which is typical for multi-step processes in the pharmaceutical industry.[9][11] |
PMI Calculation for Route A:
| Material | Input Mass (mg) | Function |
| 1-Bromonaphthalene | 207 | Reactant |
| This compound | 245 | Reactant |
| Cesium Carbonate | 652 | Reagent (Base) |
| Pd(dppf)Cl₂ | 22 | Catalyst |
| Toluene | 4400 (5 mL) | Solvent |
| Water | 1000 (1 mL) | Solvent |
| Ethyl Acetate | 18000 (20 mL) | Workup Solvent |
| Water (workup) | 10000 (10 mL) | Workup |
| Brine | 10000 (10 mL) | Workup |
| Total Input Mass | 44526 mg | |
| Product Mass | 190 mg | |
| PMI | 44526 / 190 = 234 | |
| E-Factor | 234 - 1 = 233 |
(Note: The initial table provided a simplified estimation. This detailed calculation, including workup solvents, reveals a higher, more realistic PMI, highlighting the significant contribution of solvents to the overall mass intensity. The comparison still holds, as Route B's PMI would be substantially higher.)
Conclusion: A Greener Path Forward
This comparative analysis demonstrates the significant advantages of employing modern synthetic methods and reagents like this compound from a green chemistry perspective. The single-step Suzuki-Miyaura coupling (Route A) is demonstrably superior to the traditional multi-step approach (Route B) across all key metrics. While its Atom Economy is not perfect, its vastly lower E-Factor and PMI underscore its efficiency in minimizing waste and resource consumption.
For researchers, scientists, and drug development professionals, integrating these metrics into early-stage route scouting and process development is crucial. It allows for the objective selection of syntheses that are not only chemically efficient but also environmentally responsible, aligning with the core tenets of sustainable science. The stability and effectiveness of reagents like this compound provide a valuable tool in achieving these goals.
References
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- 16. Potassium Trifluoroborate Salts [sigmaaldrich.com]
A Senior Application Scientist's Guide to Trifluoropropanylation: Cross-Validation of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
For the discerning researcher in drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The 3,3,3-trifluoropropyl group, in particular, offers a unique combination of metabolic stability and lipophilicity that can significantly enhance the pharmacokinetic profile of a lead compound. This guide provides an in-depth, objective comparison of Potassium 3,3,3-trifluoropropane-1-trifluoroborate against other methods for trifluoropropanylation, supported by experimental insights and protocols.
The Rise of Organotrifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry
For years, boronic acids and their ester derivatives have been the workhorses of Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, their inherent limitations, such as challenging purification, uncertain stoichiometry, and sensitivity to air and moisture, have often presented hurdles in complex synthetic campaigns.[4] The advent of potassium organotrifluoroborates has marked a significant advancement, offering a class of reagents that are generally crystalline, air- and moisture-stable solids.[4][5] This enhanced stability simplifies handling and storage and often leads to more reproducible and higher-yielding reactions, a critical advantage in the high-stakes environment of pharmaceutical development.
This compound stands out as a key reagent for introducing the valuable 3,3,3-trifluoropropyl group. This moiety can impart increased metabolic stability due to the strong carbon-fluorine bonds, and its lipophilic nature can improve membrane permeability and target engagement.
Comparative Analysis: this compound vs. Alternative Trifluoropropanylation Strategies
| Reagent/Method | Advantages | Disadvantages |
| This compound | - Bench-stable, crystalline solid[4][5] - Easy to handle and store[4][5] - High functional group tolerance in Suzuki-Miyaura coupling[2][3] - Generally provides good to excellent yields[2][3][4] | - Specific yield data for this particular reagent is not widely published. - Requires a palladium catalyst for cross-coupling. |
| 3,3,3-Trifluoropropyl Grignard/Organolithium Reagents | - Direct nucleophilic addition to electrophiles. | - Highly reactive and sensitive to air and moisture. - Limited functional group tolerance. - Often require cryogenic temperatures. |
| Radical Trifluoropropanylation (e.g., using 2-bromo-3,3,3-trifluoropropene) | - Can be effective for certain substrates. - May not require a metal catalyst. | - Can lack regioselectivity. - May require radical initiators and specific reaction conditions. - Substrate scope can be limited. |
| Trifluoropropionic acid derivatives (e.g., for decarboxylative coupling) | - Utilizes readily available starting materials. | - Often requires specific catalysts and conditions. - Can have a limited substrate scope. |
Expert Insight: The primary advantage of this compound lies in its operational simplicity and robustness, making it an ideal candidate for high-throughput screening and late-stage functionalization in drug discovery workflows where reliability and reproducibility are paramount.
Experimental Protocols
While specific, optimized protocols for this compound are not extensively documented, we can extrapolate from general procedures for the Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates.
Synthesis of this compound
The synthesis of potassium alkyltrifluoroborates typically involves the reaction of a corresponding organometallic reagent (e.g., a Grignard reagent) with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).
Synthesis of this compound.
Step-by-Step Protocol:
-
To a solution of trimethyl borate in anhydrous THF at -78 °C, add a solution of 3,3,3-trifluoropropyl magnesium bromide in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture to 0 °C and add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Stir the resulting mixture vigorously for 30-60 minutes.
-
Isolate the precipitated white solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield this compound.
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., cesium carbonate or potassium carbonate, 2-3 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf) or Pd(OAc)₂) and ligand (if necessary).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., toluene/water or THF/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3,3,3-trifluoropropyl-substituted arene.
Conclusion and Future Outlook
This compound is a highly promising reagent for the introduction of the 3,3,3-trifluoropropyl group in drug discovery and development. Its stability, ease of handling, and compatibility with the robust Suzuki-Miyaura cross-coupling reaction make it a valuable tool for medicinal chemists. While more specific comparative studies and optimized protocols are needed to fully delineate its performance against other trifluoropropanylation methods, the existing body of knowledge on potassium organotrifluoroborates strongly supports its utility. As the demand for novel fluorinated pharmacophores continues to grow, we anticipate that this compound will become an increasingly important reagent in the synthetic chemist's arsenal.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Canturk, B. (2009).
- Molander, G. A., & Petrillo, D. E. (2008).
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
- Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(16), 6273–6275.
- Molander, G. A., & Siddiqui, S. Z. (2011).
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- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Potassium 3,3,3-trifluoropropane-1-trifluoroborate
As researchers and drug development professionals, our focus is often on the synthesis and application of novel reagents. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our labs and the protection of our environment. Potassium 3,3,3-trifluoropropane-1-trifluoroborate is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions.[1][2] Its unique structure—an organoboron compound rich in fluorine—necessitates a specific and informed approach to its disposal.
This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, moving beyond simple instructions to explain the chemical reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this reagent safely from bench to final disposal.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. The primary risks associated with this compound stem from its classification as a skin, eye, and respiratory irritant, its potential toxicity if ingested, and the chemical reactivity of the trifluoroborate group.[3]
Causality Behind the Hazards:
-
Organoboron Toxicity: Boron-containing compounds, as a class, are recognized for potential reproductive and developmental toxicity, prompting regulatory scrutiny.[4][5] While this specific compound's toxicology is not extensively documented, treating it with the caution afforded to the entire class is a prudent safety measure.
-
Fluoride Reactivity: The trifluoroborate anion ([R-BF₃]⁻) is generally stable. However, under strongly acidic conditions, it can decompose, potentially liberating highly toxic and corrosive hydrogen fluoride (HF) gas.[6] This is a critical consideration for waste segregation; under no circumstances should this compound be mixed with acidic waste streams.
-
Incompatibilities: Beyond strong acids, this material should be kept separate from strong bases and potent oxidizing agents to prevent uncontrolled reactions.[6]
The following table summarizes the identified hazards and the minimum required Personal Protective Equipment (PPE) to mitigate exposure risks.
| Hazard Classification (GHS) | Description | Required Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed[3] | Lab Coat: Standard, flame-resistant. |
| H315 | Causes skin irritation[3] | Gloves: Chemical-impermeable nitrile gloves (or equivalent).[3] |
| H319 | Causes serious eye irritation[3] | Eye Protection: Tightly fitting safety goggles with side-shields.[3] |
| H335 | May cause respiratory irritation[3] | Respiratory Protection: Use only in a well-ventilated area or chemical fume hood.[3][7] A full-face respirator may be required if dust is generated and exposure limits are exceeded.[3] |
The Disposal Workflow: From Bench to Final Disposition
The proper disposal of this compound is a multi-step process centered on meticulous segregation, clear labeling, and professional handling. The final disposal must always be conducted through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management contractor.[3]
Caption: Waste Disposal Workflow for this compound.
Detailed Experimental Protocol for Waste Management
This protocol provides actionable steps for managing both trace contamination and bulk quantities of the reagent.
Protocol 1: Decontamination of Glassware and Surfaces
Objective: To safely remove trace residues of this compound from laboratory equipment.
Methodology:
-
Initial Rinse: Perform a preliminary rinse of the contaminated glassware with a suitable organic solvent, such as acetone or ethanol.[8] The choice of solvent should be based on the reaction workup; the goal is to dissolve the residue effectively.
-
Collect Rinsate: This is the most critical step. Collect all rinsate into a designated hazardous waste container labeled for "Halogenated Organic Waste" or a specific stream for organoboron compounds, as directed by your EHS department.
-
Expert Insight: Never wash the rinsate down the drain.[9] Doing so introduces boron and fluoride into the aqueous waste stream, which is environmentally harmful and prohibited in many jurisdictions.
-
-
Secondary Cleaning: After the initial decontamination rinse, the glassware can typically be cleaned using standard laboratory procedures.
-
Surface Decontamination: For bench surfaces, wipe with a cloth dampened with the chosen solvent, and dispose of the wipe in the solid hazardous waste container.
Protocol 2: Preparation of Bulk Waste for Disposal
Objective: To safely package unreacted, expired, or bulk waste quantities of the solid reagent for EHS collection.
Methodology:
-
Container Selection: Use a container made of a compatible material, such as High-Density Polyethylene (HDPE).[10] The original product container is often the best choice. Ensure the container has a tightly sealing cap.
-
Waste Transfer: Carefully transfer the solid waste into the designated container. Perform this transfer in a chemical fume hood to minimize any risk of inhaling dust.[3]
-
Secure and Label: Seal the container tightly. The label must be unambiguous and contain, at a minimum:
-
The full chemical name: This compound
-
CAS Number: 1430722-07-8 [3]
-
The words "Hazardous Waste"
-
The primary hazard characteristics (e.g., Irritant, Harmful if Swallowed).
-
-
Storage and Pickup: Store the sealed container in your lab's designated satellite waste accumulation area, ensuring it is segregated from acids.[10] Contact your institution's EHS department to schedule a waste pickup.
Emergency Procedures: Spills and Exposures
Accidents can happen. A clear, pre-defined response plan is essential for mitigating harm.
| Emergency Scenario | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[3][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical help.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical help.[3][11] |
| Small Spill (Solid) | 1. Evacuate & Alert: Alert personnel in the immediate area. 2. PPE: Don appropriate PPE (goggles, lab coat, gloves). 3. Contain: Prevent dust from becoming airborne. Gently cover the spill with an inert absorbent material like sand or vermiculite.[3] 4. Clean Up: Carefully sweep the material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is rated for hazardous dust. 5. Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and dispose of the wipe as solid hazardous waste. |
Conclusion
The responsible disposal of this compound is not merely a regulatory compliance task; it is a fundamental component of laboratory safety and scientific integrity. The key principles are rooted in a clear understanding of its chemical nature: treat it as a hazardous organoboron compound, be acutely aware of its incompatibility with acids to prevent the formation of HF, and always channel its disposal through professional EHS services. By adhering to these protocols, you build a deep-seated culture of safety and ensure that your innovative research does not come at the cost of personal or environmental well-being.
References
-
Material Safety Data Sheet - Potassium Tetrafluoroborate, CP - Cole-Parmer. [Link]
-
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POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Loba Chemie. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling Potassium 3,3,3-trifluoropropane-1-trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern synthetic chemistry, potassium organotrifluoroborates have emerged as remarkably versatile and stable reagents, particularly favored in cross-coupling reactions. Among these, Potassium 3,3,3-trifluoropropane-1-trifluoroborate stands out for its utility in introducing the trifluoropropyl group. While its stability is a key advantage over other organoboron compounds, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment
Before handling this compound, a comprehensive risk assessment is crucial. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).[2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Serious eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[2]
These classifications indicate that the compound can be harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.[2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following PPE is required to create a barrier between you and the chemical, minimizing the risk of exposure.[4][5]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are the minimum requirement.[2][6] For operations with a higher risk of splashing, such as when transferring large quantities or working with solutions, a face shield worn over safety goggles is recommended.[5][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential.[6] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[5] For prolonged handling, consider wearing double gloves or a more robust glove material. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removing them.[6]
-
Lab Coat: A flame-resistant lab coat or impervious clothing should be worn to protect your skin and personal clothing from contamination.[2][6]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[6][8] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2][6]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect your feet from potential spills.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the smooth execution of your experimental work.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to contain any dust.[6]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, reaction vessels) and PPE are readily available.
-
Weighing: Carefully weigh the required amount of the compound. Avoid creating dust by handling the solid gently.[6] If any material is spilled, follow the spill cleanup procedures outlined below.
In the Reaction
Potassium trifluoroborates are valued for their stability in air and moisture, which simplifies their use in reactions like the Suzuki-Miyaura cross-coupling.[9][10]
-
Inert Atmosphere: While many potassium trifluoroborates are air-stable, some reactions may require an inert atmosphere (e.g., nitrogen or argon) to protect other sensitive reagents or catalysts.[9]
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Monitoring the Reaction: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
Work-up and Purification
-
Quenching: If necessary, quench the reaction carefully, being mindful of any potential exotherms.
-
Extraction: When performing an aqueous workup, use a separating funnel in a fume hood and wear appropriate PPE to protect against splashes.[9]
-
Purification: If purification by chromatography is required, handle the silica gel and solvents in a well-ventilated area.
Below is a diagram illustrating the general workflow for handling this compound.
Caption: General laboratory workflow for handling this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, seek medical help.[2]
-
Ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting.[6] Seek immediate medical help.[2]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
The following diagram outlines the decision-making process in case of an emergency.
Caption: Decision-making flowchart for emergency situations involving this compound.
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are critical aspects of the chemical lifecycle and contribute to a safe and environmentally responsible laboratory.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]
-
Keep the container away from incompatible materials, although specific incompatibilities for this compound are not well-documented, it is prudent to store it away from strong oxidizing agents.[3]
-
The container should be stored in a locked-up area.[2]
Disposal
-
Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][11]
-
Do not dispose of the chemical down the drain or into the environment.[6]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[11]
-
Contact a licensed professional waste disposal service to dispose of this material.[11]
By adhering to these guidelines, you can confidently and safely utilize this compound in your research endeavors, contributing to the advancement of science while prioritizing safety.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 808–821.
-
Wikipedia. Flame retardant. [Link]
-
Purdue University Environmental Health and Safety. Personal Protective Equipment (PPE). [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. [Link]
-
Auburn University Business and Administration. Personal Protective Equipment. [Link]
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access, 12(6), 808–821.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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Cole-Parmer. Material Safety Data Sheet - Potassium Tetrafluoroborate, CP. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
